3-Borono-5-chlorobenzoic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
3-borono-5-chlorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BClO4/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3,12-13H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLAUXSOHALWWDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Cl)C(=O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657088 | |
| Record name | 3-Borono-5-chlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957061-05-1 | |
| Record name | 3-Borono-5-chlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: A Versatile Building Block in Modern Medicinal Chemistry
An In-depth Technical Guide: Synthesis and Characterization of 3-Borono-5-chlorobenzoic Acid
In the landscape of contemporary drug discovery, the efficient and strategic assembly of complex molecular architectures is paramount. Arylboronic acids are indispensable tools for medicinal chemists, primarily for their role in palladium-catalyzed cross-coupling reactions that forge carbon-carbon bonds with precision and high yield.[1] Among these valuable reagents, this compound (CAS No: 957061-05-1) emerges as a particularly useful bifunctional building block.[2][3] Its structure, featuring a boronic acid, a chloro substituent, and a carboxylic acid on a phenyl ring, offers multiple reaction handles for derivatization. This allows for the systematic and modular construction of compound libraries essential for structure-activity relationship (SAR) studies, accelerating the journey from a chemical lead to a viable drug candidate.[1] The presence of both a boronic acid, ready for Suzuki-Miyaura coupling, and a chlorine atom, which can participate in other cross-coupling reactions or influence the electronic properties of the molecule, makes it a strategic intermediate in the synthesis of novel therapeutics.[4][5][6]
This guide provides a detailed technical overview of a reliable synthetic route to this compound and outlines the essential analytical methods for its comprehensive characterization, aimed at researchers and scientists in the field of drug development.
Part 1: Synthesis via Miyaura Borylation
The conversion of an aryl halide to an arylboronic acid or its ester is a cornerstone of organometallic chemistry. The Miyaura borylation reaction, a palladium-catalyzed process, stands out as a robust and high-yielding method for this transformation.[7][8] The chosen synthetic pathway involves the borylation of 3-Bromo-5-chlorobenzoic acid, a commercially available starting material.
Starting Material: 3-Bromo-5-chlorobenzoic Acid
A thorough understanding of the starting material is critical for reaction success. Key properties are summarized below.
| Property | Value | Reference |
| CAS Number | 42860-02-6 | [9][10][11] |
| Molecular Formula | C₇H₄BrClO₂ | [9][11] |
| Molecular Weight | 235.46 g/mol | [9][11] |
| Appearance | White to off-white solid/crystal | [9] |
| Melting Point | 195-199 °C |
Experimental Workflow Diagram
The overall process from synthesis to final characterization is a sequential and self-validating workflow. Each step confirms the success of the previous one, ensuring the final product's identity and purity.
Caption: Experimental workflow for this compound.
Detailed Experimental Protocol
This protocol is a representative procedure and may require optimization based on laboratory conditions and scale.
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Bromo-5-chlorobenzoic acid (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1-1.5 eq), and potassium acetate (KOAc, 2.0-3.0 eq).
-
Causality: Potassium acetate acts as the base required for the catalytic cycle, specifically facilitating the transmetalation step.[7]
-
-
Inert Atmosphere: Seal the flask with a septum and purge the system with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. This is crucial as the active Pd(0) catalyst is sensitive to oxygen.[7]
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane via cannula or syringe. Stir the mixture to form a suspension. Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.01-0.05 eq).
-
Causality: Pd(dppf)Cl₂ is a robust pre-catalyst that is reduced in situ to the active Pd(0) species. The bulky dppf ligand promotes the desired oxidative addition and reductive elimination steps of the catalytic cycle.[7]
-
-
Reaction: Heat the reaction mixture to 80-100 °C and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.
-
Workup and Hydrolysis: Cool the mixture to room temperature. Add an aqueous acid solution (e.g., 1M HCl) and stir for 1-2 hours. This step hydrolyzes the intermediate pinacol boronate ester to the desired boronic acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol) or by column chromatography to yield pure this compound.
Part 2: Comprehensive Characterization
Rigorous characterization is a self-validating system that confirms the successful synthesis of the target compound. The identity, purity, and structure of the synthesized this compound must be unequivocally established using a combination of analytical techniques.
Physicochemical and Spectroscopic Data Summary
| Parameter | Expected Value / Observation |
| Molecular Formula | C₇H₆BClO₄ |
| Molecular Weight | 200.38 g/mol [2] |
| Appearance | White to off-white solid |
| Melting Point | To be determined experimentally |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ ~13.5 (s, 1H, -COOH), δ ~8.2-7.8 (m, 5H, Ar-H & -B(OH)₂) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ ~166 (-COOH), δ ~138-128 (Ar-C) |
| Mass Spectrometry (ESI-) | m/z calculated for C₇H₅BClO₄⁻: 199.00 |
Analytical Methodologies
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the structure of the synthesized compound.
-
¹H NMR: The proton NMR spectrum is expected to show a very broad singlet for the carboxylic acid proton at the downfield end (~13 ppm). The two protons on the boronic acid group (-B(OH)₂) often appear as a broad singlet integrated with the aromatic signals or are exchanged with D₂O. Three distinct signals in the aromatic region (7.8-8.2 ppm) corresponding to the three protons on the phenyl ring are expected, with splitting patterns dictated by their coupling constants.
-
¹³C NMR: The carbon NMR spectrum should display six distinct signals for the aromatic carbons, plus a signal for the carboxylic carbon around 166 ppm. The carbon atom directly attached to the boron atom will show a characteristic broad signal due to quadrupolar relaxation. Studies on similar chlorobenzoic acids provide a reference for expected chemical shift ranges.[12]
-
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the product. Using electrospray ionization in negative mode (ESI-), the expected result is the observation of the deprotonated molecular ion [M-H]⁻ at an m/z value corresponding to the calculated mass (199.00 for C₇H₅BClO₄⁻). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition to within a few parts per million.
-
Melting Point Analysis: The melting point is a crucial indicator of purity. A sharp melting range suggests a pure compound, while a broad and depressed range typically indicates the presence of impurities. This value should be recorded and compared against any available literature values.
Conclusion: An Enabling Reagent for Drug Discovery
This guide has detailed a reliable and well-established method for the synthesis of this compound from its corresponding aryl bromide via a palladium-catalyzed Miyaura borylation. The causality behind key experimental choices has been explained to provide a deeper understanding of the protocol. Furthermore, a comprehensive characterization workflow has been outlined to ensure the identity and purity of the final product, upholding the principles of scientific integrity. As a versatile building block, this compound is a valuable asset for medicinal chemists, enabling the rapid synthesis of diverse molecular scaffolds through Suzuki-Miyaura coupling and other transformations, thereby facilitating the discovery and development of next-generation therapeutics.[13]
References
- 1. nbinno.com [nbinno.com]
- 2. chemscene.com [chemscene.com]
- 3. 957061-05-1|this compound|BLD Pharm [bldpharm.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. echemi.com [echemi.com]
- 10. aobchem.com [aobchem.com]
- 11. 3-Bromo-5-chlorobenzoic acid | C7H4BrClO2 | CID 33128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. asianjournalofphysics.com [asianjournalofphysics.com]
- 13. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
3-Borono-5-chlorobenzoic acid CAS number 957061-05-1
An In-Depth Technical Guide to 3-Borono-5-chlorobenzoic Acid (CAS 957061-05-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, with CAS number 957061-05-1, is a bifunctional aromatic building block of significant interest in the fields of medicinal chemistry and organic synthesis. As a substituted phenylboronic acid, its primary utility lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the construction of complex biaryl systems.[1][2] The presence of both a boronic acid and a carboxylic acid moiety on the same scaffold provides orthogonal reactive handles, enabling sequential and diverse functionalization. This guide offers a comprehensive technical overview of its chemical properties, applications, and practical methodologies, designed to empower researchers in leveraging this versatile reagent for advanced molecular design and drug discovery.
Physicochemical Properties and Structural Analysis
This compound is a solid at room temperature, possessing a unique combination of functional groups that dictate its reactivity and utility.[3] Understanding these individual components is key to its strategic deployment in synthesis.
| Property | Value | Reference |
| CAS Number | 957061-05-1 | [3] |
| Molecular Formula | C₇H₆BClO₄ | [3] |
| Molecular Weight | 200.38 g/mol | [3] |
| Synonym | 3-Carboxy-5-chlorophenylboronic acid | [3] |
| Appearance | White to off-white solid | [4] |
| Functional Groups | Boronic Acid, Carboxylic Acid, Aryl Chloride | [3] |
Structural Features and Reactivity Insights:
-
Boronic Acid Group (-B(OH)₂): This moiety is the cornerstone of the molecule's utility in cross-coupling chemistry. The boron atom is electrophilic and can readily engage in transmetalation with a palladium center after activation with a base.[5] This group is relatively stable, easy to handle, and has low toxicity, making it a preferred coupling partner in pharmaceutical synthesis.[5][6]
-
Carboxylic Acid Group (-COOH): This functional group provides a classical handle for derivatization, most commonly through amide bond formation. Its presence makes the molecule a valuable linker, capable of covalently attaching to amine-containing scaffolds or biomolecules. The acidity is enhanced by the electron-withdrawing effects of the adjacent chloro and borono substituents.[7]
-
Aryl Chloride (-Cl): The chlorine atom influences the electronic properties of the aromatic ring. It also serves as a potential metabolic blocking site, a strategy often employed in drug design to enhance the pharmacokinetic profile of a candidate molecule.[2]
Predicted Spectroscopic Profile
While specific experimental spectra for this compound are often proprietary, its spectroscopic characteristics can be reliably predicted based on its structure and data from analogous compounds like chlorobenzoic acids.[8][9]
-
¹H NMR (in DMSO-d₆): The spectrum would show three distinct signals in the aromatic region (approx. 7.5-8.0 ppm). The proton between the two electron-withdrawing groups (at C2) would be the most deshielded. The protons at C4 and C6 would appear as distinct multiplets. A broad singlet at high chemical shift (>12 ppm) would correspond to the carboxylic acid proton.
-
¹³C NMR (in DMSO-d₆): Six aromatic carbon signals and one carbonyl carbon signal (~166 ppm) are expected. The carbons directly attached to the chloro, borono, and carboxyl groups would have characteristic chemical shifts influenced by their respective substituents.[9]
-
FT-IR (KBr Pellet): Key vibrational bands would include a broad O-H stretch from the carboxylic acid dimer (2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), characteristic C=C aromatic ring stretches (1400-1600 cm⁻¹), and a strong B-O stretching band (~1350 cm⁻¹).
The Cornerstone Application: Suzuki-Miyaura Coupling
The paramount application of this compound is its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is one of the most powerful and widely used tools for forming carbon-carbon bonds, particularly in the synthesis of biaryls, which are prevalent motifs in pharmaceuticals.[6][10]
Mechanistic Causality
The reaction proceeds via a well-understood catalytic cycle involving a palladium catalyst.[1][11] The success of the reaction hinges on the orchestration of three fundamental steps.
-
Oxidative Addition: A low-valent Pd(0) catalyst species inserts into the carbon-halide bond of an electrophilic coupling partner (e.g., an aryl bromide, iodide, or triflate), forming a Pd(II) intermediate.[11][12] The reactivity order is generally I > OTf > Br >> Cl.[10][13]
-
Transmetalation: This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium center. Causality: This step does not proceed spontaneously. A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid, converting it into a more nucleophilic boronate complex (e.g., [RB(OH)₃]⁻). This increased electron density on the boron center facilitates the ligand exchange, displacing the halide from the palladium complex.[1][5][10]
-
Reductive Elimination: The two organic partners on the Pd(II) center couple to form the new C-C bond of the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[11][12]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Strategic Value in Drug Discovery
Boronic acids are indispensable building blocks in modern pharmaceutical development.[6][14] The FDA approval of boronic acid-containing drugs like Bortezomib (Velcade®) for multiple myeloma underscores their therapeutic potential.[15][16] this compound is particularly valuable due to its bifunctional nature, allowing it to act as a versatile linker or scaffold in the synthesis of complex molecules.
This dual reactivity enables medicinal chemists to construct novel chemical entities by connecting two different fragments in a controlled, stepwise manner. For example, a Suzuki coupling can be performed first, followed by an amide coupling reaction on the carboxylic acid, or vice-versa. This strategic flexibility accelerates the generation of diverse chemical libraries for screening against biological targets.[2][6]
Caption: Role as a bifunctional linker in complex molecule synthesis.
Methodologies and Protocols
Proposed Synthetic Pathway
While numerous vendors supply this reagent, understanding its synthesis provides insight into potential impurities. A plausible laboratory-scale synthesis can be envisioned starting from a commercially available di-halogenated precursor, such as 3,5-dichlorobenzoic acid. The workflow would involve a selective metal-halogen exchange followed by borylation.
Caption: A proposed synthetic workflow for this compound.
Field-Proven Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust, self-validating system for coupling this compound with a generic aryl bromide.
Objective: To synthesize a substituted biaryl carboxylic acid.
Materials:
-
This compound (1.2 equivalents)
-
Aryl Bromide (1.0 equivalent)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equivalents)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 equivalents)
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Argon or Nitrogen gas supply
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the Aryl Bromide (1.0 equiv.), this compound (1.2 equiv.), and K₂CO₃ (2.5 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with inert gas (Argon or Nitrogen) for 10-15 minutes. Causality: This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Add anhydrous 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of aryl bromide). The solvent mixture is degassed by bubbling inert gas through it for 20 minutes prior to addition. Causality: The biphasic solvent system helps to dissolve both the organic substrates and the inorganic base.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (0.03 equiv.). The mixture will typically turn yellow or orange.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).
-
Workup:
-
Cool the reaction to room temperature.
-
Add water and extract the mixture with an organic solvent like ethyl acetate (3x). Note: The product is a carboxylic acid. To extract it into the organic layer, the aqueous layer must first be acidified with 1M HCl to a pH of ~2-3 to protonate the carboxylate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[11]
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.
Safety, Handling, and Storage
Proper handling is essential to ensure laboratory safety and maintain the integrity of the reagent.
| Aspect | Recommendation | Rationale & References |
| Personal Protective Equipment (PPE) | Wear safety glasses with side-shields, a lab coat, and chemical-resistant gloves (e.g., nitrile). | To prevent skin and eye irritation.[17] |
| Handling | Handle in a well-ventilated chemical fume hood. Avoid breathing dust or vapors. Wash hands thoroughly after handling. | To prevent inhalation of potentially harmful dust and avoid cross-contamination.[17][18] |
| Storage | Store in a cool, dry place in a tightly sealed container. Room temperature storage is generally acceptable. | Protects the compound from moisture, which can affect the boronic acid group, and atmospheric contaminants.[3] |
| Spill Response | Sweep up solid spills carefully to avoid creating dust. Place in a sealed container for disposal. Clean the area with soap and water. | Ensures containment and proper disposal in accordance with local regulations.[18] |
| In case of Contact | Eyes: Rinse cautiously with water for several minutes. Skin: Wash with plenty of soap and water. Seek medical attention if irritation persists. | Standard first-aid procedures for chemical irritants.[17] |
Conclusion
This compound (CAS 957061-05-1) is a strategically important and highly versatile building block for modern organic synthesis. Its value is anchored in its bifunctional nature, which provides two orthogonal points for molecular elaboration. A thorough understanding of its properties, the mechanism of its primary application in Suzuki-Miyaura coupling, and adherence to robust experimental protocols enables researchers to effectively harness its potential for creating novel and complex molecules, thereby accelerating innovation in drug discovery and materials science.
References
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- 4. strem.com [strem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. nbinno.com [nbinno.com]
- 7. Buy 3-Bromo-5-chlorobenzoic acid | 42860-02-6 [smolecule.com]
- 8. asianjournalofphysics.com [asianjournalofphysics.com]
- 9. 3-Chlorobenzoic acid(535-80-8) 1H NMR spectrum [chemicalbook.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. nbinno.com [nbinno.com]
- 15. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective | MDPI [mdpi.com]
- 16. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 17. files.dep.state.pa.us [files.dep.state.pa.us]
- 18. mgchemicals.com [mgchemicals.com]
A Comprehensive Technical Overview of 3-Carboxy-5-chlorophenylboronic Acid: Properties, Reactivity, and Applications
An In-depth Technical Guide:
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
3-Carboxy-5-chlorophenylboronic acid is a bifunctional organoboron compound of significant interest in modern synthetic chemistry. Its unique molecular architecture, featuring a boronic acid, a carboxylic acid, and a chloro substituent on a phenyl ring, renders it an exceptionally versatile building block for the construction of complex organic molecules. This guide provides a detailed examination of its core physicochemical properties, explores its chemical reactivity with a focus on palladium-catalyzed cross-coupling reactions, outlines its primary applications in pharmaceutical discovery and materials science, and establishes clear protocols for its safe handling and storage. The content herein is synthesized from established chemical literature and supplier data to provide an authoritative resource for professionals leveraging this reagent in their research and development endeavors.
Core Physicochemical Properties
3-Carboxy-5-chlorophenylboronic acid is a white to off-white crystalline solid under standard conditions.[1][2] The accurate characterization of its physical properties is fundamental to its effective use in synthesis, ensuring reproducibility and scalability. The key identifiers and properties are summarized below.
Compound Identification and Properties
| Property | Value | Source(s) |
| CAS Number | 957061-05-1 | [3] |
| Molecular Formula | C₇H₆BClO₄ | [3] |
| Molecular Weight | 200.38 g/mol | [1][2][3] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Purity | Typically ≥97% | [1][2] |
Solubility Profile
The solubility of 3-carboxy-5-chlorophenylboronic acid is dictated by its dual functional groups. The carboxylic acid moiety imparts some polar character, while the overall aryl structure provides nonpolar attributes.
-
Poor Solubility in Water: Like many arylboronic acids, it exhibits poor solubility in aqueous solutions at neutral pH.[4]
-
Good Solubility in Organic Solvents: It is readily soluble in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF), as well as alcohols like methanol and ethanol.[4] This solubility is critical for its use in organic reactions.
Scientist's Insight: The choice of solvent is paramount. For reactions like the Suzuki coupling, a solvent system that can dissolve both the polar (base) and nonpolar (organohalide, boronic acid) reactants is necessary, often leading to the use of solvent mixtures like toluene/ethanol or dioxane/water.
Structural Characterization
Confirmation of the identity and purity of 3-carboxy-5-chlorophenylboronic acid is routinely achieved through standard analytical techniques. Spectral data, including ¹H NMR, ¹³C NMR, and IR spectroscopy, are available from suppliers and chemical databases and are used to verify the structural integrity of the compound before its use in sensitive synthetic applications.[5] It is important to note that arylboronic acids can readily form stable cyclic anhydrides known as boroxines through dehydration, which may complicate spectral interpretation.[6]
Chemical Reactivity and Synthetic Utility
The synthetic power of 3-carboxy-5-chlorophenylboronic acid lies in the reactivity of its boronic acid group, primarily in the context of the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic chemistry for the formation of carbon-carbon bonds.[7][8]
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction enables the coupling of the aryl group from the boronic acid with an organic halide or triflate, providing a direct route to biaryl compounds and other complex structures.[8][9] These motifs are prevalent in pharmaceuticals and functional materials.[7]
Causality of Experimental Choices:
-
Palladium Catalyst: A Pd(0) species is the active catalyst. It is often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or supplied directly, often stabilized by phosphine ligands (e.g., PPh₃, PCy₃).[9]
-
Base: A base is essential for the reaction mechanism.[9] It activates the boronic acid by converting it into a more nucleophilic boronate species (Ar-B(OH)₃⁻), which facilitates the crucial transmetalation step with the palladium center.[9] Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.
-
Solvent: The solvent must solubilize all reactants and facilitate the reaction, which often involves both organic and inorganic components.
Visualizing the Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for coupling 3-carboxy-5-chlorophenylboronic acid with a generic aryl bromide.
Self-Validating System: This protocol includes internal checks. The reaction progress is monitored by TLC/LC-MS, and the final product is characterized by NMR and MS to validate its identity and purity, ensuring the protocol's success.
Materials:
-
3-Carboxy-5-chlorophenylboronic acid (1.2 eq)
-
Aryl bromide (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.08 eq)
-
Potassium carbonate (K₂CO₃, 3.0 eq)
-
1,4-Dioxane and Water (4:1 v/v)
-
Nitrogen or Argon source
Step-by-Step Methodology:
-
Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide (1.0 eq), 3-carboxy-5-chlorophenylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.08 eq), and K₂CO₃ (3.0 eq).
-
Atmosphere Exchange: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the aryl bromide is consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid, facilitating its extraction into the organic layer. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Characterization: Confirm the structure and purity of the final biaryl product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Key Applications in Research and Development
The utility of 3-carboxy-5-chlorophenylboronic acid stems from its role as a versatile intermediate.
-
Pharmaceutical Drug Discovery: This compound is a valuable building block for creating libraries of novel molecules for structure-activity relationship (SAR) studies.[10] Its defined substitution pattern allows medicinal chemists to systematically introduce the 3-carboxy-5-chlorophenyl moiety into potential drug candidates, fine-tuning their biological activity and pharmacokinetic properties.[11][12][13]
-
Materials Science: In materials science, boronic acid derivatives are used to develop sensors and functional polymers.[1][12][13] The ability of the boronic acid group to form reversible covalent bonds with diols makes it suitable for creating materials that can respond to specific stimuli, such as changes in saccharide concentration.[1][2]
Handling, Storage, and Safety
Proper handling and storage are crucial to maintain the integrity of 3-carboxy-5-chlorophenylboronic acid and ensure laboratory safety.
Storage and Stability
Arylboronic acids are susceptible to degradation, primarily through protodeboronation (loss of the boronic acid group).[14][15] They are also hygroscopic and can absorb moisture from the air.[16]
-
Recommended Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and strong oxidizing agents.[16][17] Storage at room temperature is generally acceptable.[1][2]
-
Inert Atmosphere: For long-term storage, placing the container under an inert atmosphere (e.g., argon) can further prevent degradation.
Safety and Handling
Based on safety data for structurally similar compounds, 3-carboxy-5-chlorophenylboronic acid should be handled with care.
| Safety Aspect | Recommendation | Source(s) |
| Personal Protective Equipment (PPE) | Wear safety glasses with side shields, chemical-resistant gloves, and a lab coat. | [18][19] |
| Hazards | May cause skin and serious eye irritation. Harmful if swallowed, in contact with skin, or if inhaled. | [18][20][21] |
| First Aid (Inhalation) | Move person to fresh air. If not breathing, give artificial respiration. Consult a physician. | [18][20] |
| First Aid (Skin Contact) | Wash off with soap and plenty of water. Remove contaminated clothing. | [18][20] |
| First Aid (Eye Contact) | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. | [18][20] |
| First Aid (Ingestion) | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. | [18] |
Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.
Conclusion
3-Carboxy-5-chlorophenylboronic acid is a high-value synthetic intermediate with a well-defined role in modern chemistry. Its predictable reactivity in Suzuki-Miyaura cross-coupling reactions makes it an indispensable tool for constructing the complex molecular frameworks required in pharmaceutical and materials science research. By understanding its physicochemical properties, mastering its reactivity, and adhering to proper safety and handling protocols, researchers can effectively unlock the full synthetic potential of this versatile building block.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. 3-Chlorophenylboronic acid | 63503-60-6 [chemicalbook.com]
- 5. 3-Chlorophenylboronic acid(63503-60-6)IR [m.chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. nbinno.com [nbinno.com]
- 11. Page loading... [guidechem.com]
- 12. nbinno.com [nbinno.com]
- 13. chemimpex.com [chemimpex.com]
- 14. benchchem.com [benchchem.com]
- 15. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 16. laballey.com [laballey.com]
- 17. nbinno.com [nbinno.com]
- 18. cdhfinechemical.com [cdhfinechemical.com]
- 19. echemi.com [echemi.com]
- 20. fishersci.com [fishersci.com]
- 21. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to the Solubility and Stability of 3-Borono-5-chlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Borono-5-chlorobenzoic acid, a bifunctional molecule featuring both a boronic acid and a carboxylic acid moiety on a chlorinated phenyl ring, is a compound of significant interest in medicinal chemistry and drug development. Its structural motifs suggest its potential as a versatile building block in the synthesis of complex organic molecules, including pharmacologically active agents. The boronic acid group is renowned for its role in Suzuki-Miyaura cross-coupling reactions and its ability to form reversible covalent bonds with diols, a property exploited in sensors and drug delivery systems. The chloro and carboxylic acid substituents further modulate the molecule's physicochemical properties and provide additional handles for synthetic transformations.
For drug development professionals, a thorough understanding of the solubility and stability of such a key intermediate is paramount. These properties directly influence process development, formulation design, storage conditions, and ultimately, the quality and efficacy of the final active pharmaceutical ingredient (API). This technical guide, therefore, provides a comprehensive overview of the solubility and stability of this compound, grounded in established scientific principles and supported by data from analogous compounds. It offers field-proven insights and detailed experimental protocols to empower researchers in their handling and characterization of this important chemical entity.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₆BClO₄ | --INVALID-LINK-- |
| Molecular Weight | 200.38 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid | General knowledge of similar compounds |
| CAS Number | 957061-05-1 | --INVALID-LINK-- |
Section 1: Solubility Profile
The solubility of an active pharmaceutical ingredient or intermediate is a critical determinant of its bioavailability and processability. The presence of both a polar carboxylic acid group and a boronic acid group, combined with a moderately hydrophobic chlorophenyl ring, suggests that the solubility of this compound will be highly dependent on the solvent's polarity and its ability to engage in hydrogen bonding.
Estimated Solubility in Common Pharmaceutical Solvents
| Solvent | Polarity Index | Predicted Solubility | Rationale |
| Water | 10.2 | Sparingly soluble | The hydrophobic chlorophenyl ring limits aqueous solubility, although the carboxylic and boronic acid groups provide some polarity. Solubility is expected to be pH-dependent, increasing at higher pH due to the deprotonation of the acidic groups. For instance, 3-chlorobenzoic acid has a low solubility in cold water.[1] |
| Methanol | 5.1 | Soluble | As a polar protic solvent, methanol can effectively solvate the carboxylic and boronic acid groups through hydrogen bonding. |
| Ethanol | 4.3 | Soluble | Similar to methanol, ethanol is a polar protic solvent capable of forming strong hydrogen bonds with the solute. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Highly Soluble | DMSO is a highly polar aprotic solvent with a strong ability to accept hydrogen bonds, making it an excellent solvent for many organic acids. |
| Acetonitrile | 5.8 | Moderately Soluble | Acetonitrile is a polar aprotic solvent but is a weaker hydrogen bond acceptor than DMSO, suggesting moderate solubility. |
| Acetone | 5.1 | Soluble | Acetone is a polar aprotic solvent that is a good solvent for many organic compounds, including benzoic acid. |
| Dichloromethane (DCM) | 3.1 | Slightly Soluble | As a less polar solvent, DCM is expected to be a poorer solvent for this relatively polar molecule. |
| Toluene | 2.4 | Poorly Soluble | Toluene is a nonpolar solvent and is unlikely to effectively solvate the polar functional groups of the molecule. |
Experimental Protocol for Solubility Determination (Gravimetric Method)
This protocol provides a reliable, self-validating method for determining the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound
-
Selected solvents (e.g., water, methanol, ethanol, DMSO)
-
Analytical balance
-
Thermostatically controlled shaker or magnetic stirrer
-
Vials with screw caps
-
Syringe filters (0.45 µm)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume (e.g., 5 mL) of the selected solvent in a sealed vial. The excess solid is crucial to ensure saturation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study can be conducted by taking samples at various time points until the concentration plateaus.
-
-
Sample Collection and Filtration:
-
Allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation upon cooling.
-
Immediately filter the solution through a 0.45 µm syringe filter into a pre-weighed vial. The filter should be compatible with the solvent.
-
-
Solvent Evaporation and Mass Determination:
-
Accurately weigh the vial containing the filtered solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the compound.
-
Once the solvent is completely removed, reweigh the vial to determine the mass of the dissolved solid.
-
-
Calculation:
-
Calculate the solubility in mg/mL using the following formula: Solubility (mg/mL) = (Mass of dissolved solid in mg) / (Volume of filtered solution in mL)
-
Self-Validation:
-
Equilibrium Confirmation: Analyze samples at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has reached a plateau.
-
Triplicate Measurements: Perform the experiment in triplicate for each solvent to ensure reproducibility and calculate the standard deviation.
-
Visual Inspection: After equilibration, a visible excess of the solid phase should remain, confirming that the solution is saturated.
Caption: Experimental workflow for determining the solubility of this compound.
Section 2: Stability Profile
The chemical stability of an API or intermediate is a critical quality attribute that can impact its safety and efficacy. Boronic acids are known to be susceptible to several degradation pathways, and understanding these is crucial for developing robust handling, storage, and formulation strategies.
Potential Degradation Pathways for Arylboronic Acids
-
Protodeboronation: This is a common degradation pathway for arylboronic acids, especially in aqueous media. The carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. The rate of protodeboronation is highly dependent on pH.[1][2]
-
Oxidation: Arylboronic acids can undergo oxidation, leading to the formation of the corresponding phenol. This can be mediated by various oxidizing agents, including atmospheric oxygen and peroxides.[3]
-
Formation of Boroxines (Anhydrides): In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo dehydration to form a stable six-membered boroxine ring. While often reversible upon addition of water, this can complicate characterization and stoichiometry.
Forced Degradation Studies (Stress Testing)
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule. These studies also help in developing and validating stability-indicating analytical methods. The following protocols are designed based on ICH guidelines and best practices for arylboronic acids.[3][4]
General Considerations:
-
Concentration: A typical starting concentration for the drug substance in solution is 1 mg/mL.
-
Target Degradation: The goal is to achieve 5-20% degradation to ensure that the degradation products are formed at detectable levels without being excessive.[4]
-
Controls: A control sample, protected from the stress condition, should be analyzed alongside the stressed samples.
-
Analysis: A stability-indicating HPLC method is the primary analytical tool for these studies.
Experimental Protocols for Forced Degradation
1. Hydrolytic Degradation:
-
Acidic Conditions:
-
Dissolve this compound in a suitable co-solvent (e.g., methanol or acetonitrile) if necessary, and then dilute with 0.1 M HCl to a final concentration of 1 mg/mL.
-
Store the solution at a controlled temperature (e.g., 60 °C).
-
Withdraw aliquots at appropriate time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Basic Conditions:
-
Follow the same procedure as for acidic conditions, but use 0.1 M NaOH instead of HCl.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
-
Neutral Conditions:
-
Dissolve the compound in water (with a co-solvent if needed) at 1 mg/mL.
-
Store the solution at a controlled temperature (e.g., 60 °C) and analyze at the same time points.
-
2. Oxidative Degradation:
-
Dissolve this compound in a suitable solvent to a concentration of 1 mg/mL.
-
Add a solution of hydrogen peroxide (e.g., 3% v/v).
-
Store the solution at room temperature, protected from light.
-
Withdraw aliquots at appropriate time points (e.g., 2, 4, 8, 24 hours).
-
Quench the reaction if necessary (e.g., by adding sodium bisulfite) before HPLC analysis.
3. Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a vial.
-
Store the vial in a temperature-controlled oven at an elevated temperature (e.g., 80 °C). Based on thermal analysis of the similar 3-Bromo-5-chlorobenzoic acid, which shows sublimation around 70 °C and melting at 195.3 °C, a temperature well below the melting point should be chosen.[5]
-
Analyze the sample at various time points (e.g., 1, 3, 7 days) by dissolving a portion in a suitable solvent for HPLC analysis.
4. Photostability Testing (ICH Q1B):
-
Procedure:
-
Expose solid this compound and a 1 mg/mL solution (in a photostable, transparent container) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6][7][8][9]
-
A dark control sample, shielded from light, should be stored under the same temperature and humidity conditions.
-
Analyze the exposed and dark control samples by HPLC.
-
-
Light Sources: A xenon arc lamp or a metal halide lamp are suitable options as they mimic the D65/ID65 emission standard.[8]
Caption: Workflow for conducting forced degradation studies on this compound.
Stability-Indicating HPLC Method
A robust stability-indicating HPLC method is crucial for accurately quantifying the parent compound and separating it from all potential degradation products. For arylboronic acids, a key challenge is to prevent on-column hydrolysis.
Recommended HPLC Parameters (Starting Point):
| Parameter | Recommendation | Rationale |
| Column | C18 reversed-phase column with low silanol activity (e.g., Waters XBridge C18, Phenomenex Luna C18) | Minimizes interactions that can catalyze on-column hydrolysis. |
| Mobile Phase A | 0.1% Formic Acid or Ammonium Acetate buffer (pH adjusted) in Water | Provides good peak shape and ionization for mass spectrometry if used. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase HPLC. |
| Gradient | A broad gradient (e.g., 5% to 95% B over 20-30 minutes) should be used initially to ensure elution of all components. | Allows for the separation of compounds with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30-40 °C | Provides good efficiency and reproducibility. |
| Injection Volume | 10 µL | A typical injection volume. |
| Detector | UV-Vis or Photodiode Array (PDA) at a wavelength of maximum absorbance (e.g., ~230-250 nm, to be determined experimentally). | PDA detection is preferred as it provides spectral information for peak purity assessment. |
| Sample Diluent | Aprotic solvent like acetonitrile | To minimize hydrolysis of the boronic acid in the sample vial before injection. |
Method Validation: The developed HPLC method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose. This includes validation of specificity, linearity, range, accuracy, precision, and robustness. The specificity is of utmost importance for a stability-indicating method and should be demonstrated by the separation of the main peak from all degradation product peaks, which can be confirmed by peak purity analysis using a PDA detector.
Conclusion
This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data for this compound is limited, the provided protocols and insights based on analogous structures offer a robust starting point for its characterization. By following the detailed methodologies for solubility determination and forced degradation studies, researchers and drug development professionals can generate the critical data needed to support process development, formulation design, and regulatory submissions. The establishment of a validated, stability-indicating HPLC method is a cornerstone of this process, ensuring the accurate assessment of the compound's purity and stability profile. Ultimately, a thorough understanding of these fundamental properties will facilitate the successful application of this compound in the synthesis of novel chemical entities.
References
- 1. 3-Chlorobenzoic Acid | C7H5ClO2 | CID 447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 8. ikev.org [ikev.org]
- 9. database.ich.org [database.ich.org]
An In-depth Technical Guide to the Safe Handling of 3-Borono-5-chlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 3-Borono-5-chlorobenzoic acid (CAS No. 957061-05-1). As a substituted arylboronic acid, this compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents. A thorough understanding of its chemical properties, potential hazards, and reactivity is paramount to ensure the safety of laboratory personnel and the integrity of research outcomes. This document synthesizes available data to offer field-proven insights and self-validating protocols for the safe utilization of this reagent.
Understanding the Compound: Chemical Identity and Properties
This compound is an organic compound featuring a benzene ring substituted with a boronic acid group, a chlorine atom, and a carboxylic acid group. This trifunctional nature makes it a versatile reagent in cross-coupling reactions and other synthetic transformations.
| Property | Value | Source |
| Molecular Formula | C₇H₆BClO₄ | --INVALID-LINK--[1] |
| Molecular Weight | 200.38 g/mol | --INVALID-LINK--[1] |
| CAS Number | 957061-05-1 | --INVALID-LINK--[1] |
| Synonyms | 3-Carboxy-5-chlorophenylboronic acid | --INVALID-LINK--[1] |
Hazard Identification and GHS Classification
Based on information from chemical suppliers, this compound is classified with the following GHS hazard statements:
-
H302: Harmful if swallowed.[1]
-
H312: Harmful in contact with skin.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H332: Harmful if inhaled.[1]
-
H335: May cause respiratory irritation.[1]
The corresponding GHS pictograms are:
Signal Word: Warning
This classification underscores the need for stringent adherence to safety protocols to mitigate exposure risks. The hazards are consistent with those of similar substituted benzoic acids and arylboronic acids, which are known to be irritants.[2][3]
Core Safety and Handling Protocols
Given the identified hazards, the following handling procedures are mandatory to minimize risk.
Personal Protective Equipment (PPE)
A fundamental aspect of safe handling is the consistent and correct use of PPE.
-
Eye Protection: Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards are required at all times when handling this compound.[3][4]
-
Skin Protection: A lab coat and appropriate chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of properly after handling the material.[4]
-
Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[3]
Caption: Workflow for donning and using PPE.
Engineering Controls
Primary engineering controls are essential for minimizing exposure.
-
Chemical Fume Hood: All weighing and transfer operations involving the solid material, as well as any reactions, should be performed within a properly functioning chemical fume hood to control airborne particles and potential vapors.
-
Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are critical in case of accidental exposure.
Storage and Incompatibilities
Proper storage is crucial for maintaining the stability of this compound and preventing hazardous reactions.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases. While specific reactivity studies for this compound are not widely published, arylboronic acids, in general, can be incompatible with these substances. For instance, reactions with strong oxidizing agents can be exothermic and potentially hazardous.
Understanding Reactivity: The Challenge of Protodeboronation
A key consideration when working with arylboronic acids is their susceptibility to protodeboronation , a reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[6] This is often an undesired side reaction in synthetic applications like the Suzuki-Miyaura coupling.
The mechanism and rate of protodeboronation are highly dependent on the reaction conditions, particularly pH.[6][7] Both acidic and basic conditions can promote this reaction.[8][9] For researchers, this means that careful control of pH during reactions and workups is necessary to prevent the degradation of the starting material.
Caption: The process of protodeboronation.
Toxicological Profile: A Note on Genotoxicity
While specific toxicological data for this compound is not available, studies on other boronic acids have indicated a potential for mutagenicity in bacterial assays (Ames test).[10][11] However, it is important to note that this does not always translate to genotoxicity in eukaryotic cells.[12][13] Some research suggests that boronic acids are not potent eukaryotic genotoxins.[12][13] Nevertheless, due to the potential for mutagenicity, it is prudent to handle this compound as a potentially hazardous substance and to take all necessary precautions to avoid exposure.
Emergency Procedures: A Self-Validating Protocol
In the event of an accidental exposure, immediate and appropriate action is critical.
First Aid Measures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]
-
Skin Contact: In case of skin contact, immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4][14]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[4][14]
-
Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[4]
Spill and Leak Procedures
-
Small Spills: In a well-ventilated area (fume hood), carefully sweep up the solid material, avoiding dust formation. Place the spilled material into a suitable, labeled container for disposal.[4]
-
Large Spills: Evacuate the area. Prevent further leakage or spillage if safe to do so. Do not allow the material to enter drains. Contact environmental health and safety personnel.
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect solid waste in a clearly labeled, sealed container.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed container for liquid hazardous waste.
-
Disposal Route: Dispose of all waste through a licensed professional waste disposal service. Do not dispose of down the drain or in regular trash.[2]
Conclusion
This compound is a valuable reagent in modern organic synthesis. Its safe and effective use hinges on a comprehensive understanding of its potential hazards and reactivity. By adhering to the protocols outlined in this guide—including the consistent use of appropriate PPE, proper engineering controls, and a keen awareness of its chemical properties—researchers and drug development professionals can minimize risks and foster a safe and productive laboratory environment.
References
- 1. chemscene.com [chemscene.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. capotchem.cn [capotchem.cn]
- 5. echemi.com [echemi.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Boronic acids-a novel class of bacterial mutagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ames positive boronic acids are not all eukaryotic genotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. research.manchester.ac.uk [research.manchester.ac.uk]
- 14. fishersci.com [fishersci.com]
Spectroscopic data (NMR, IR, MS) of 3-Borono-5-chlorobenzoic acid
An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Borono-5-chlorobenzoic Acid
Authored by: A Senior Application Scientist
Foreword: The Structural Elucidation of a Versatile Building Block
This compound (C₇H₆BClO₄) is a bifunctional organoboron compound of significant interest in medicinal chemistry and materials science. Its utility as a synthetic building block, particularly in Suzuki-Miyaura cross-coupling reactions, stems from the presence of three distinct reactive sites: the boronic acid, the carboxylic acid, and the chloro-substituted aromatic ring. Accurate and unambiguous structural verification is paramount for its application in complex molecular syntheses.
This guide provides a comprehensive, in-depth analysis of the expected spectroscopic data for this compound. Rather than merely presenting data, we will delve into the underlying principles, explaining the causal relationships between the molecule's structure and its spectral output. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the methodologies for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis.
Molecular Structure and Physicochemical Properties
The foundation of any spectroscopic analysis is a thorough understanding of the molecule's architecture. The arrangement of atoms and functional groups dictates the magnetic and vibrational environments, leading to a unique spectral fingerprint.
| Property | Value |
| Molecular Formula | C₇H₆BClO₄ |
| Molecular Weight | 200.39 g/mol |
| Monoisotopic Mass | 200.0024 Da |
| Functional Groups | Carboxylic Acid, Boronic Acid, Aryl Chloride |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of ¹H, ¹³C, and ¹¹B NMR provides a complete picture of the molecular structure.
¹H NMR Spectroscopy: Mapping the Protons
The proton NMR spectrum is predicted to show three distinct signals in the aromatic region, corresponding to the three non-equivalent protons on the benzene ring. The acidic protons of the carboxylic and boronic acid groups are expected to appear as broad singlets and may be exchangeable with D₂O.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~13.5 | Broad s | 1H | COOH | The acidic proton of the carboxylic acid, typically deshielded and broad. |
| ~8.4 | Broad s | 2H | B(OH)₂ | Acidic protons of the boronic acid group; often exchangeable. |
| ~8.25 | t, J ≈ 1.5 Hz | 1H | H-4 | This proton is situated between two meta-substituents (Cl and COOH) and is coupled to H-2 and H-6. |
| ~8.10 | t, J ≈ 1.5 Hz | 1H | H-6 | This proton is deshielded by the adjacent carboxylic acid and coupled to H-2 and H-4. |
| ~8.00 | t, J ≈ 1.5 Hz | 1H | H-2 | This proton is ortho to the boronic acid and coupled to H-4 and H-6. |
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial for observing the exchangeable acidic protons.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse (zg30).
-
Number of Scans: 16-32 scans for adequate signal-to-noise.
-
Spectral Width: 0-16 ppm.
-
Temperature: 298 K.
-
-
Data Processing: Apply a Fourier transform with an exponential line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the residual DMSO solvent peak (δ 2.50 ppm).
¹³C NMR Spectroscopy: The Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum is expected to display seven unique signals, corresponding to the six aromatic carbons and the single carboxyl carbon.
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~166.5 | C=O | Carboxylic acid carbonyl carbon, highly deshielded. |
| ~136.0 | C-Cl | Aromatic carbon bearing the chlorine atom. |
| ~135.5 | C-H (C4) | Deshielded aromatic methine carbon. |
| ~134.0 | C-B | Carbon attached to the boron; signal may be broadened due to quadrupolar relaxation of boron. |
| ~131.0 | C-H (C2) | Aromatic methine carbon ortho to the boronic acid. |
| ~129.5 | C-COOH | Aromatic carbon bearing the carboxylic acid group. |
| ~128.0 | C-H (C6) | Aromatic methine carbon ortho to the carboxylic acid. |
¹¹B NMR Spectroscopy: Probing the Boron Center
¹¹B NMR is essential for confirming the presence and chemical environment of the boronic acid. For aryl boronic acids, a single, often broad, signal is expected.
Table 3: Predicted ¹¹B NMR Spectral Data (160 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|
| ~28-33 | Ar-B(OH)₂ | This range is characteristic of tricoordinate aryl boronic acids.[1] |
Infrared (IR) Spectroscopy: Vibrational Fingerprinting
IR spectroscopy identifies the functional groups within the molecule by detecting their characteristic vibrational frequencies.
Table 4: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3300-2500 (very broad) | O-H Stretch | Carboxylic Acid (H-bonded) |
| ~3200 (broad) | O-H Stretch | Boronic Acid |
| 3100-3000 | C-H Stretch | Aromatic |
| 1700-1680 (strong) | C=O Stretch | Carboxylic Acid |
| ~1600, ~1475 | C=C Stretch | Aromatic Ring |
| ~1350 | B-O Stretch | Boronic Acid |
| ~1250 | C-O Stretch | Carboxylic Acid |
| ~750 | C-Cl Stretch | Aryl Chloride |
Experimental Protocol: FTIR-ATR Acquisition
-
Sample Preparation: Place a small amount (1-2 mg) of the solid powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A standard benchtop Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample using the ATR anvil to ensure good contact.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to achieve a high-quality spectrum.
-
-
Data Processing: The spectrum is automatically ratioed against the background by the instrument software. Perform baseline correction if necessary.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns. Electron Ionization (EI) is a common technique for this type of molecule.
Isotopic Pattern and Molecular Ion
A key feature in the mass spectrum will be the isotopic signature of chlorine. Natural chlorine consists of two major isotopes: ³⁵Cl (~75%) and ³⁷Cl (~25%). This results in two molecular ion peaks:
-
[M]⁺• : at m/z 200 (for C₇H₆B³⁵ClO₄)
-
[M+2]⁺• : at m/z 202 (for C₇H₆B³⁷ClO₄)
The relative intensity of these peaks will be approximately 3:1, which is a definitive indicator of the presence of a single chlorine atom in the molecule or fragment.[2]
Predicted Fragmentation Pathway
Upon ionization, the molecular ion can undergo several characteristic fragmentation reactions. The most common cleavages occur at the functional groups.[3][4]
Table 5: Predicted Major Fragment Ions in EI-MS
| m/z (³⁵Cl / ³⁷Cl) | Proposed Fragment Ion | Neutral Loss |
|---|---|---|
| 200 / 202 | [C₇H₆BClO₄]⁺• (Molecular Ion) | - |
| 183 / 185 | [C₇H₅BClO₃]⁺ | •OH |
| 182 / 184 | [C₇H₄BClO₃]⁺• | H₂O |
| 155 / 157 | [C₆H₅BCl]⁺ or [C₇H₄ClO₂]⁺ | •COOH or •B(OH)₂ |
| 111 / 113 | [C₆H₄Cl]⁺ | B(OH)₂ + COOH |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small quantity of the solid sample via a direct insertion probe. Alternatively, if the compound is sufficiently volatile and thermally stable, a Gas Chromatography (GC) inlet can be used.
-
Instrumentation: A mass spectrometer equipped with an EI source (e.g., a quadrupole or time-of-flight analyzer).
-
Acquisition Parameters:
-
Ionization Energy: Standard 70 eV.
-
Source Temperature: 200-250 °C.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Analysis: Identify the molecular ion peaks ([M]⁺• and [M+2]⁺•) and confirm their ~3:1 intensity ratio. Propose structures for major fragment ions based on logical neutral losses.
Integrated Analysis and Structural Confirmation
No single technique provides the complete structural picture. The true power of spectroscopic analysis lies in the integration of data from multiple methods.
The combined data provides an unambiguous confirmation of the structure:
-
MS confirms the molecular formula (C₇H₆BClO₄) and the presence of one chlorine atom.
-
IR confirms the presence of the key functional groups: carboxylic acid, boronic acid, and the aromatic ring.
-
NMR elucidates the precise connectivity of the atoms, showing the 1,3,5-substitution pattern on the benzene ring and confirming the environments of all proton and carbon atoms, as well as the boron center.
References
- 1. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 2. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Technical Guide to 3-Borono-5-chlorobenzoic Acid: From Synthesis to Application in Modern Drug Discovery
This in-depth technical guide provides a comprehensive overview of 3-Borono-5-chlorobenzoic acid, a key building block in contemporary medicinal chemistry. We will delve into the foundational history of boronic acids, explore the likely synthetic pathways to this specific molecule, and illuminate its significance in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a deeper understanding of this versatile compound.
Part 1: The Rise of Boronic Acids: A Historical Perspective
The journey of boronic acids began in 1860 when Edward Frankland reported the first synthesis and isolation of a boronic acid, ethylboronic acid. This pioneering work involved the reaction of diethylzinc with triethyl borate, followed by air oxidation. Boronic acids are organic compounds characterized by a carbon-boron bond and two hydroxyl groups, with the general formula R-B(OH)₂. They are derivatives of boric acid where one hydroxyl group is replaced by an organic residue.
For a long time, boronic acids were primarily of academic interest. However, their status was significantly elevated with the advent of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction, which forms a carbon-carbon bond between a boronic acid and an organohalide, has become an indispensable tool in organic synthesis due to its mild reaction conditions, high functional group tolerance, and commercial availability of a wide range of boronic acids.
The unique electronic structure of boronic acids, possessing a vacant p-orbital on the boron atom, allows them to act as Lewis acids. This property enables the formation of reversible covalent complexes with diols, a feature that has been exploited in the development of sensors and other molecular recognition systems.
Part 2: Synthesis of this compound: A Methodological Deep Dive
While a singular, seminal publication detailing the initial discovery of this compound is not readily apparent in the historical literature, its synthesis can be reliably achieved through established methodologies for the preparation of arylboronic acids. The most probable synthetic route involves the borylation of a suitable precursor, such as 3-bromo-5-chlorobenzoic acid.
Proposed Synthetic Pathway: Lithiation-Borylation
A robust and widely used method for the synthesis of arylboronic acids is the lithiation-borylation sequence. This approach involves the deprotonation of an aromatic ring using a strong organolithium base, followed by quenching the resulting aryllithium species with a borate ester.
The logical starting material for the synthesis of this compound is 3-bromo-5-chlorobenzoic acid. The bromine atom can be selectively exchanged with lithium, which is then borylated.
Experimental Protocol: Synthesis of this compound from 3-Bromo-5-chlorobenzoic Acid
Materials:
-
3-Bromo-5-chlorobenzoic acid
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Hydrochloric acid (HCl), 1M
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with 3-bromo-5-chlorobenzoic acid (1 equivalent) and anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (2.1 equivalents) is added dropwise to the stirred solution via the dropping funnel, maintaining the temperature below -70 °C. The addition of the first equivalent of n-BuLi deprotonates the carboxylic acid, while the second equivalent performs the lithium-halogen exchange. The reaction mixture is stirred at -78 °C for 1 hour.
-
Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. The mixture is stirred at -78 °C for an additional 2 hours, then allowed to warm to room temperature overnight.
-
Workup and Isolation: The reaction is quenched by the slow addition of 1M HCl at 0 °C until the solution is acidic (pH ~2). The mixture is then transferred to a separatory funnel and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., water/ethanol) to yield this compound as a white solid.
Diagram of the Synthetic Workflow:
Caption: A flowchart illustrating the key steps in the synthesis of this compound via a lithiation-borylation pathway.
Part 3: Physicochemical Properties and Characterization
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 957061-05-1 | [1] |
| Molecular Formula | C₇H₆BClO₄ | [1] |
| Molecular Weight | 200.38 g/mol | [1] |
| Appearance | White to off-white solid | N/A |
| Melting Point | >250 °C (decomposes) | N/A |
| Solubility | Soluble in methanol, DMSO, and aqueous base | N/A |
Characterization of the final product would typically involve standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups (O-H, C=O, B-O).
Part 4: The Role of this compound in Drug Discovery
The true significance of this compound lies in its application as a versatile building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The presence of three distinct functional groups—the boronic acid, the carboxylic acid, and the chloro substituent—provides multiple points for chemical modification and coupling.
While specific, publicly available research focusing solely on this compound is limited, its structural motifs are found in precursors to important pharmaceuticals. For instance, the related compound 5-bromo-2-chlorobenzoic acid is a key starting material for the synthesis of Dapagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes.[2][3] This suggests that this compound could be a valuable intermediate in the synthesis of analogous compounds or other drug candidates where a boronic acid moiety is desired for subsequent cross-coupling reactions.
The boronic acid group is particularly valuable for its utility in the Suzuki-Miyaura coupling reaction, enabling the formation of biaryl structures that are common in many drug molecules. The carboxylic acid can be used for amide bond formation, and the chloro group can participate in various nucleophilic substitution reactions or other cross-coupling reactions.
Diagram of Potential Synthetic Applications:
Caption: A diagram illustrating the three key functional moieties of this compound and their respective synthetic applications.
Part 5: Conclusion and Future Outlook
This compound, while not having a widely documented individual history, stands as a testament to the enabling power of boronic acids in modern organic synthesis and drug discovery. Its synthesis from readily available precursors is achievable through established and reliable methods. The trifunctional nature of this molecule makes it a highly valuable and versatile building block for the construction of complex molecular architectures. As the demand for novel therapeutics continues to grow, the importance of such well-equipped chemical scaffolds in the synthetic chemist's toolbox is only set to increase. Further exploration of the reactivity and applications of this compound is likely to yield new and innovative pathways to molecules of significant biological and medicinal interest.
References
The Strategic Utility of 3-Borono-5-chlorobenzoic Acid in Modern Organic Synthesis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
As a trifunctional reagent, 3-Borono-5-chlorobenzoic acid represents a highly strategic building block in the synthetic chemist's toolkit. Its unique combination of a boronic acid, a carboxylic acid, and a chloro substituent on a phenyl ring offers multiple, orthogonal points for molecular elaboration. This guide provides a detailed exploration of its core applications, focusing on the mechanistic rationale behind its use and providing field-tested protocols for its successful implementation in the laboratory.
Part 1: The Cornerstone Application: Suzuki-Miyaura Cross-Coupling
The most prominent application of this compound is its role as a nucleophilic partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction is a powerhouse of modern organic synthesis, enabling the formation of carbon-carbon bonds to create biaryl structures, which are prevalent scaffolds in pharmaceuticals and functional materials.[3][4]
Mechanistic Insight: The "Why" Behind the Reaction
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[5][6] Understanding this cycle is critical for troubleshooting and optimizing reaction conditions.
The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (e.g., an aryl bromide), forming a Pd(II) intermediate.[5]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base, which forms a more nucleophilic boronate "ate" complex, facilitating the transfer.[1][2]
-
Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the Pd(0) catalyst.[5]
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with a variety of aryl halides. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl Halide (e.g., Aryl Bromide) (1.0 equivalent)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Solvent System (e.g., Toluene/Water 5:1, anhydrous and degassed)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the aryl halide, the palladium catalyst, the ligand, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with the inert gas three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[7]
-
Aqueous Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine to remove the base and inorganic salts.
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield the desired biaryl carboxylic acid.[5][8]
Data Presentation: Representative Reaction Conditions
The choice of reaction components is critical for success. The following table summarizes common conditions that serve as a valuable starting point for optimization.
| Aryl Halide Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent System | Temp (°C) | Typical Yield (%) |
| 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100 | 90-98 |
| 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 85-95 |
| 4-Chlorotoluene | Pd₂(dba)₃ (2) | Buchwald Ligand (4) | Cs₂CO₃ (2.0) | Dioxane | 110 | 75-85 |
| Aryl Triflate | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2.0) | DME/H₂O (4:1) | 80 | 85-95 |
Note: Yields are representative and highly dependent on the specific substrate and reaction scale.[3][7]
Part 2: Applications in Medicinal Chemistry and Drug Discovery
The biaryl carboxylic acid motif, readily synthesized using this compound, is a privileged scaffold in medicinal chemistry. The chloro and carboxylic acid groups are not merely passive substituents; they are key functional handles that medicinal chemists exploit to fine-tune a molecule's properties.
Causality: The Role of the Chloro and Carboxyl Groups
-
Carboxylic Acid: This group often serves as a key binding element, forming hydrogen bonds or salt bridges with amino acid residues in a biological target's active site. It also enhances aqueous solubility, a critical parameter for drug candidates.
-
Chloro Substituent: The chlorine atom can act as a bioisostere for other groups, modulate the electronics of the aromatic ring, and improve metabolic stability by blocking sites susceptible to oxidative metabolism. Its position can also be used to direct further synthetic transformations.
While direct public-domain examples for this compound are specific, the closely related precursor, 3-Bromo-5-chlorobenzoic acid, is cited as a starting material for synthesizing inhibitors of phosphodiesterase PDE4 and cholinergic receptors, as well as drugs for treating type 2 diabetes.[9] This strongly implies that the resulting boronic acid is a key intermediate in these synthetic pathways, used to construct the core molecular framework via Suzuki-Miyaura coupling.
Experimental Workflow: From Building Block to Bioactive Scaffold
The synthesis of complex, biologically active molecules often involves a multi-step sequence where the Suzuki-Miyaura coupling is a pivotal transformation.
Caption: Workflow from building block to a potential drug candidate.
Part 3: Advanced Applications and Future Outlook
Beyond its central role in synthesizing biaryl carboxylic acids, the unique functionality of this compound opens doors to more complex molecular architectures.
-
Sequential Cross-Coupling: The chloro-substituent, being less reactive than a bromo- or iodo-substituent, allows for sequential cross-coupling reactions. One could first perform a Suzuki-Miyaura coupling via the boronic acid, and then, under more forcing conditions, engage the chloro group in a second coupling reaction (e.g., Buchwald-Hartwig amination or another Suzuki coupling) to build highly substituted, three-dimensional structures.
-
Materials Science: The rigid, well-defined structures accessible from this building block are of interest in materials science for the development of novel polymers, liquid crystals, and organic light-emitting diodes (OLEDs).[3]
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. wwjmrd.com [wwjmrd.com]
- 3. benchchem.com [benchchem.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 3-BROMO-5-CHLOROBENZOIC ACID | 42860-02-6 [chemicalbook.com]
Methodological & Application
Application Note & Protocol: Suzuki-Miyaura Coupling of 3-Borono-5-chlorobenzoic Acid
Abstract
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This application note provides a detailed protocol and in-depth scientific rationale for the use of 3-Borono-5-chlorobenzoic acid , a versatile building block, in palladium-catalyzed cross-coupling reactions. This guide is tailored for researchers, scientists, and drug development professionals, offering field-proven insights into optimizing this transformation. We will delve into the reaction mechanism, the critical role of each reagent, a step-by-step experimental procedure, and a comprehensive troubleshooting guide to ensure robust and reproducible outcomes.
The Scientific Foundation: Mechanism of the Suzuki-Miyaura Coupling
A thorough understanding of the catalytic cycle is paramount for rational optimization and troubleshooting. The Suzuki-Miyaura reaction proceeds through three key mechanistic steps, elegantly orchestrated by a palladium catalyst.[3][4][5]
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the aryl halide (Ar¹-X). This step forms a Pd(II) intermediate and is often the rate-determining step of the reaction.[3][6] The reactivity of the halide is crucial, with the general trend being I > Br > OTf > Cl.[7] For less reactive halides like aryl chlorides, the choice of a sufficiently electron-rich and bulky ligand is critical to facilitate this step.[8][9]
-
Transmetalation: This is the pivotal step where the organic moiety from the organoboron species is transferred to the palladium center. The base plays an essential role here, activating the boronic acid to form a more nucleophilic boronate "ate" complex (Ar²-B(OH)₃⁻).[8][10] This activated species then reacts with the Pd(II) complex, displacing the halide and forming a new diarylpalladium(II) intermediate.[1][6]
-
Reductive Elimination: In the final step, the two organic groups (Ar¹ and Ar²) on the palladium center couple, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][3] The steric bulk of the supporting ligands can often promote this final, bond-forming step.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Reagent Selection: The Causality Behind Experimental Choices
The success of the Suzuki coupling hinges on the judicious selection of each component. For a substrate like this compound, which contains both a chloro-substituent and a carboxylic acid, careful consideration is required.
-
The Boronic Acid (this compound): This is the nucleophilic partner. Boronic acids are generally stable, crystalline solids, making them easy to handle.[11] The electron-withdrawing nature of the chloro and carboxylic acid groups can influence the reactivity of the boronic acid and the final product's properties. In drug discovery, such substituted biaryl carboxylic acids are valuable scaffolds.[12][13]
-
The Aryl Halide (Electrophile): Aryl bromides are excellent coupling partners due to their high reactivity.[7] While aryl chlorides are more economical, they require more active catalyst systems to overcome the stronger C-Cl bond.[7] This protocol will use an aryl bromide for robust reactivity.
-
Palladium Catalyst & Ligand: The combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand is crucial. For coupling with substrates that may be sterically hindered or less reactive (like aryl chlorides), bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) are highly effective.[14] They promote the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is highly active in oxidative addition.[15]
-
The Base: The base is not merely a proton scavenger; it is a critical activator for the transmetalation step.[1][8] Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used.[14][16] They are strong enough to form the reactive boronate species without causing hydrolysis of sensitive functional groups, which is a key consideration given the carboxylic acid moiety in our substrate.[10]
-
The Solvent System: A mixture of an organic solvent and water is frequently employed.[1] Solvents like dioxane, THF, or toluene provide solubility for the organic reagents and catalyst, while the aqueous phase dissolves the inorganic base and facilitates the formation of the boronate complex.[16][17] A biphasic system often leads to higher yields and cleaner reactions.
Detailed Experimental Protocol
This protocol describes a representative Suzuki-Miyaura coupling between this compound and 4-bromoanisole on a 1.0 mmol scale.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mg) | Mmol | Equivalents | Role |
| This compound | C₇H₆BClO₄ | 199.39 | 239 | 1.2 | 1.2 | Nucleophile |
| 4-Bromoanisole | C₇H₇BrO | 187.03 | 187 | 1.0 | 1.0 | Electrophile |
| Pd(OAc)₂ (Palladium(II) Acetate) | C₄H₆O₄Pd | 224.50 | 4.5 | 0.02 | 0.02 (2 mol%) | Catalyst Precursor |
| SPhos (Ligand) | C₂₇H₃₁O₂P | 410.50 | 16.4 | 0.04 | 0.04 (4 mol%) | Ligand |
| K₂CO₃ (Potassium Carbonate) | K₂CO₃ | 138.21 | 415 | 3.0 | 3.0 | Base |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 8 mL | - | - | Organic Solvent |
| Deionized Water | H₂O | 18.02 | 2 mL | - | - | Aqueous Solvent |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the Suzuki coupling protocol.
Step-by-Step Procedure
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (239 mg, 1.2 mmol), 4-bromoanisole (187 mg, 1.0 mmol), and potassium carbonate (415 mg, 3.0 mmol).
-
Catalyst Addition: Briefly open the flask and add palladium(II) acetate (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere, which is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Degas the 1,4-dioxane and deionized water by bubbling argon through them for 15-20 minutes. Using syringes, add 8 mL of 1,4-dioxane and 2 mL of water to the reaction flask.
-
Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the biphasic mixture vigorously to ensure efficient mixing and mass transfer between the phases.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the limiting reagent (4-bromoanisole) is consumed (typically 2-12 hours).
-
Workup - Quenching and Acidification: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Add 20 mL of deionized water. Carefully acidify the aqueous layer by adding 1M HCl dropwise until the pH is approximately 2-3. This step protonates the carboxylate product, making it soluble in the organic extraction solvent.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 25 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to oxygen exposure.2. Insufficiently active catalyst for the aryl chloride (if used).3. Poor quality or decomposed boronic acid. | 1. Ensure rigorous degassing of solvents and use of a proper inert atmosphere technique.[16] 2. Switch to a more active ligand system (e.g., Buchwald ligands like SPhos, XPhos) or a pre-catalyst.[18] 3. Use fresh, high-purity boronic acid. |
| Significant Homocoupling | 1. Presence of oxygen can lead to oxidative homocoupling of the boronic acid.[16] 2. Reaction temperature is too high, causing catalyst decomposition. | 1. Improve inert atmosphere techniques.[16] 2. Lower the reaction temperature and monitor for progress over a longer period. |
| Protodeborylation | 1. The boronic acid group is cleaved and replaced by hydrogen, especially under harsh basic or thermal conditions.[19] | 1. Use a milder base (e.g., K₃PO₄ instead of stronger hydroxides). 2. Lower the reaction temperature. 3. Use a slight excess (1.1-1.2 equiv.) of the boronic acid.[17] |
| Cleavage of Ester/Amide | 1. The base is too harsh for other functional groups in the molecule. | 1. Use a milder base like potassium fluoride (KF) or an organic base like triethylamine, though this may require re-optimization.[8][19] |
Conclusion
The Suzuki-Miyaura coupling is a powerful and versatile tool for constructing complex molecular architectures. By utilizing this compound with a well-chosen palladium catalyst system, researchers can efficiently synthesize valuable biaryl carboxylic acid derivatives. Success in this reaction is predicated on a solid understanding of the underlying mechanism and the specific function of each reagent. This allows for intelligent troubleshooting and adaptation of the protocol to a wide range of substrates, accelerating progress in drug discovery and materials science.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. ajabs.org [ajabs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. thieme-connect.com [thieme-connect.com]
- 10. benchchem.com [benchchem.com]
- 11. nbinno.com [nbinno.com]
- 12. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Yoneda Labs [yonedalabs.com]
- 17. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 18. reddit.com [reddit.com]
- 19. researchgate.net [researchgate.net]
Palladium-Catalyzed Cross-Coupling of 3-Borono-5-chlorobenzoic Acid: An Application and Protocol Guide
Introduction: The Strategic Importance of Substituted Biaryl Carboxylic Acids
In the landscape of modern drug discovery and materials science, the biaryl scaffold remains a privileged structural motif. Among these, biaryl carboxylic acids are of particular interest, serving as key intermediates and final targets in a multitude of research and development programs. 3-Borono-5-chlorobenzoic acid is a versatile building block, poised for strategic functionalization via palladium-catalyzed cross-coupling reactions. The presence of a chloro-substituent, a boronic acid, and a carboxylic acid on the same aromatic ring presents a unique set of challenges and opportunities for the synthetic chemist. This guide provides a comprehensive overview and detailed protocols for the successful palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a variety of aryl halides.
The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, stands as one of the most powerful and widely utilized methods for the construction of carbon-carbon bonds.[1] Its appeal lies in the mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[2] However, the coupling of electronically deactivated or sterically hindered aryl chlorides, and substrates bearing potentially interfering functional groups like carboxylic acids, necessitates a carefully considered approach to catalyst, ligand, and base selection. This document will serve as a field-proven guide for researchers, scientists, and drug development professionals to navigate these challenges and achieve efficient and reproducible cross-coupling outcomes.
Mechanistic Insights: The Palladium Catalytic Cycle
A thorough understanding of the reaction mechanism is paramount for rational troubleshooting and optimization. The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1]
-
Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide to a palladium(0) species, forming a palladium(II) intermediate. This is often the rate-limiting step, particularly for less reactive aryl chlorides. The choice of a sufficiently electron-rich and sterically bulky ligand is crucial to facilitate this step.[2]
-
Transmetalation: In this step, the organic moiety from the boronic acid is transferred to the palladium(II) center. The base plays a critical role here, activating the boronic acid to form a more nucleophilic boronate species, which then readily undergoes transmetalation.[3] The presence of a carboxylic acid on the boronic acid substrate can potentially coordinate to the palladium center, necessitating careful selection of the base to ensure efficient transmetalation.[4]
-
Reductive Elimination: The final step involves the reductive elimination of the two organic partners from the palladium(II) complex, forming the desired biaryl product and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[1]
Experimental Protocols
Safety Precautions
Before commencing any experimental work, it is crucial to consult the Safety Data Sheets (SDS) for all reagents. This compound and related compounds may be harmful if swallowed or inhaled, and can cause skin and eye irritation.[5][6][7] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Materials and Reagents
-
This compound
-
Aryl halide (e.g., 4-chloroanisole, 1-bromo-4-fluorobenzene)
-
Palladium precatalyst (e.g., Pd(OAc)₂, [Pd(IPr)(cin)Cl], XPhos-Pd-G3)[8][9][10][11]
-
Ligand (if not using a precatalyst, e.g., SPhos, XPhos, PPh₃)[12]
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, THF)
-
Degassed water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate, acetic acid)
General Procedure for the Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific aryl halide coupling partners. A reaction screening approach, varying the catalyst, ligand, base, and solvent, is often beneficial for novel substrate combinations.[2]
-
Reaction Setup:
-
To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl halide (1.2 equiv), and the base (2.0-3.0 equiv).
-
Add the palladium precatalyst (0.5-5 mol%) and, if necessary, the ligand (1-2 equiv relative to palladium).
-
Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed anhydrous organic solvent and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water) via syringe.
-
Further degas the reaction mixture by bubbling with the inert gas for 10-15 minutes.[14]
-
-
Reaction:
-
Place the reaction vessel in a preheated oil bath at the desired temperature (typically ranging from 80-120 °C).
-
Stir the reaction mixture vigorously for the specified time (typically 4-24 hours).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Carefully acidify the aqueous layer with 1M HCl to a pH of ~2-3 to ensure the product is in its carboxylic acid form.[15]
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[16]
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel. A solvent system containing a small amount of acetic acid (e.g., hexanes/ethyl acetate/acetic acid) may be necessary to prevent tailing of the carboxylic acid product on the silica gel.[17]
-
Characterize the purified product by appropriate analytical techniques (e.g., NMR, LC-MS, HRMS).
-
Data Presentation: Catalyst and Base Screening
The choice of catalyst and base is critical for the successful cross-coupling of this compound, especially when coupling with challenging aryl chlorides. The following table provides a representative summary of catalyst and base screening data for a model reaction between an aryl chloride and a functionalized boronic acid.
| Entry | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 18 | 85 |
| 2 | Pd₂(dba)₃ (1) | XPhos (2.5) | K₂CO₃ (3) | 1,4-Dioxane/H₂O (4:1) | 110 | 12 | 92 |
| 3 | XPhos-Pd-G3 (2) | - | Cs₂CO₃ (2) | THF/H₂O (5:1) | 80 | 24 | 78 |
| 4 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/Ethanol/H₂O (2:1:1) | 90 | 24 | 45 |
Note: The data in this table is illustrative and based on typical conditions for similar Suzuki-Miyaura couplings. Actual yields will vary depending on the specific substrates and reaction conditions.
Troubleshooting and Key Considerations
-
Low Yields: If the reaction results in low yields, consider screening different palladium precatalysts, ligands, bases, and solvents. Increasing the reaction temperature or time may also be beneficial. For particularly unreactive aryl chlorides, more electron-rich and sterically hindered ligands, such as Buchwald-type biaryl phosphine ligands, are often required.[8]
-
Decomposition of Boronic Acid: this compound may be susceptible to protodeboronation under the reaction conditions. Using a milder base, shorter reaction times, or protecting the boronic acid as an ester (e.g., a pinacol ester) can mitigate this issue.[10]
-
Carboxylic Acid Interference: The carboxylic acid functionality can potentially coordinate to the palladium catalyst and inhibit its activity.[4] Ensuring a sufficient excess of a strong inorganic base (e.g., K₃PO₄) is used is crucial. Alternatively, protecting the carboxylic acid as an ester prior to the coupling reaction and subsequent deprotection can be an effective strategy.
-
Purification Challenges: The carboxylic acid product can be challenging to purify by silica gel chromatography due to streaking. Adding a small amount of acetic acid to the eluent can improve the peak shape. Alternatively, purification can be achieved by crystallization.[17]
Conclusion
The palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound is a powerful method for the synthesis of valuable biaryl carboxylic acids. By carefully selecting the appropriate palladium catalyst, ligand, base, and reaction conditions, high yields of the desired products can be achieved. This guide provides a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors. The detailed protocols and troubleshooting advice herein are intended to empower scientists to efficiently and reproducibly access a wide range of functionalized biaryl compounds for applications in drug discovery and materials science.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. 3-Bromo-5-chlorobenzoic acid | C7H4BrClO2 | CID 33128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. 3-BROMO-5-CHLOROBENZOIC ACID | 42860-02-6 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. | Semantic Scholar [semanticscholar.org]
- 10. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. rose-hulman.edu [rose-hulman.edu]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
Application Note: Optimizing Suzuki-Miyaura Coupling with 3-Borono-5-chlorobenzoic Acid
Abstract & Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] Its application is particularly widespread in the pharmaceutical and materials science sectors for the synthesis of complex biaryl and heteroaryl structures. This guide provides an in-depth analysis and experimental protocol for the successful coupling of a challenging, yet valuable, building block: 3-Borono-5-chlorobenzoic acid .
This substrate presents a unique set of challenges due to the presence of three distinct functional groups:
-
The boronic acid , the nucleophilic partner in the coupling.
-
The aryl chloride , a notoriously less reactive electrophile compared to its bromide or iodide counterparts.[3][4]
-
The carboxylic acid , an acidic moiety that can interact with the reaction base and potentially coordinate to the palladium catalyst.[5]
Navigating these challenges requires a rational approach to the selection of the base and solvent system. This document will elucidate the mechanistic reasoning behind these choices and provide a robust, field-proven protocol for researchers, scientists, and drug development professionals.
The Mechanistic Imperative: Understanding the Catalytic Cycle
A successful Suzuki reaction hinges on the smooth progression of the palladium-catalyzed cycle.[1][6] Understanding the role of each component within this cycle is critical for troubleshooting and optimization.
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (Ar-Cl) of the electrophile, forming a Pd(II) complex. This step is often rate-limiting for less reactive aryl chlorides.[7]
-
Transmetalation: The organic group from the boron reagent is transferred to the palladium center. This crucial step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex (boronate).[8][9]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.
The base and solvent directly influence the rates and efficiencies of these steps, particularly oxidative addition and transmetalation.
Figure 1: The Suzuki-Miyaura catalytic cycle, highlighting the critical activation of the boronic acid by the base to form a reactive boronate species for the transmetalation step.
Critical Parameter Selection for this compound
The Challenge of the Aryl Chloride
Aryl chlorides are significantly less reactive than aryl bromides or iodides in the oxidative addition step due to the strong C-Cl bond.[4] To overcome this hurdle, the catalytic system must be highly active. This is typically achieved by using:
-
Electron-rich, bulky ligands: Ligands such as biarylphosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) increase the electron density on the palladium center, promoting its insertion into the C-Cl bond.[10][11][12]
-
Higher temperatures: Increased thermal energy is often required to drive the oxidative addition to completion.
The Dual Role of the Base
The choice of base is arguably the most critical parameter for this substrate. The base must be strong enough to facilitate the formation of the boronate complex but must not interfere with the catalyst or other functional groups.
-
Activation of Boronic Acid: The primary role of the base is to react with the boronic acid to form the tetracoordinate boronate anion ([ArB(OH)₃]⁻).[9] This species is more nucleophilic than the neutral boronic acid and is essential for efficient transmetalation.
-
Neutralization of Carboxylic Acid: The base will also neutralize the acidic proton of the this compound. This requires using at least one extra equivalent of base compared to a standard Suzuki coupling.
Recommended Bases:
-
Potassium Phosphate (K₃PO₄): This is often the base of choice for challenging couplings, especially those involving substrates with acidic protons or base-sensitive functional groups.[7][13] It is a strong, yet non-nucleophilic base that effectively promotes the reaction.
-
Cesium Carbonate (Cs₂CO₃): Known for the "cesium effect," Cs₂CO₃ is highly effective, particularly for sterically hindered or electronically deactivated substrates.[13] Its high solubility in some organic solvents can be advantageous.
-
Potassium Carbonate (K₂CO₃): A cost-effective and widely used base that is effective for a broad range of substrates.[13] It is a reliable starting point for optimization.
-
Fluoride Sources (e.g., CsF, KF): Fluoride ions can also activate boronic acids, forming a trifluoroborate species.[8] They are considered milder bases and can be useful if other functional groups are sensitive to stronger carbonate or phosphate bases.
Strong hydroxide bases like NaOH or KOH should generally be avoided as they can promote side reactions, including protodeboronation (hydrolysis of the boronic acid).[7][13]
Solvent System: A Balancing Act
The solvent must solubilize the polar boronic acid salt, the inorganic base, and the typically nonpolar aryl halide and palladium catalyst. This often necessitates the use of a polar, aprotic solvent, frequently in combination with water.
-
Polarity and Oxidative Addition: For aryl chlorides, solvent polarity can significantly impact the rate of oxidative addition. More polar solvents can stabilize the charge separation in the transition state, accelerating this key step.[14][15]
-
Solubility: The presence of the carboxylic acid and the use of inorganic bases makes aqueous solvent mixtures highly effective.
Recommended Solvent Systems:
-
Dioxane / Water: A classic and highly effective biphasic system for Suzuki couplings. Typically used in ratios from 4:1 to 10:1.
-
Tetrahydrofuran (THF) / Water: Another excellent ethereal solvent system. Due to its lower boiling point, reactions may require sealed vessels if higher temperatures are needed.[16]
-
Toluene / Water / Alcohol: A three-component system where toluene is the primary organic phase, water solubilizes the base, and a phase-transfer co-solvent like ethanol or isopropanol helps to facilitate interaction between the phases.[16]
-
Dimethylformamide (DMF) / Water: A polar aprotic solvent that can be very effective, though its high boiling point can make removal difficult.[17]
Data Summary: Recommended Starting Conditions
The following table summarizes recommended starting points for the Suzuki coupling of this compound with a generic aryl bromide partner.
| Parameter | Recommended Condition A (Robust) | Recommended Condition B (Milder) | Rationale |
| Palladium Precatalyst | XPhos Pd G3 (2 mol%) | Pd(PPh₃)₄ (5 mol%) | XPhos ligand is highly active for aryl chlorides.[18] PPh₃ is a classic ligand, suitable for more reactive partners.[2] |
| Aryl Halide Partner | Aryl Bromide (1.0 equiv) | Aryl Bromide (1.0 equiv) | Aryl bromides are more reactive than chlorides, providing a good test case. |
| Boronic Acid | This compound (1.2 equiv) | This compound (1.2 equiv) | A slight excess ensures complete consumption of the limiting halide. |
| Base | K₃PO₄ (3.0 equiv) | K₂CO₃ (3.0 equiv) | K₃PO₄ is excellent for challenging substrates.[7] K₂CO₃ is a reliable, cost-effective alternative.[13] (Note: >2 equiv needed for boronate formation + acid neutralization). |
| Solvent | Dioxane / H₂O (5:1) | THF / H₂O (5:1) | Dioxane allows for higher reaction temperatures. THF is a common alternative.[16] |
| Temperature | 100 °C | 80 °C | Higher temperature is often required to activate the aryl chloride.[7] |
| Atmosphere | Inert (Nitrogen or Argon) | Inert (Nitrogen or Argon) | Essential to prevent oxidation and deactivation of the Pd(0) catalyst.[7] |
Experimental Protocols
General Workflow
Figure 2: A generalized workflow for performing the Suzuki-Miyaura cross-coupling reaction, from setup to final product analysis.
Detailed Protocol (Condition A)
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Potassium Phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)
-
XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)
-
1,4-Dioxane (10 mL, anhydrous)
-
Deionized Water (2 mL)
-
Schlenk flask or microwave vial with a magnetic stir bar
Procedure:
-
To a dry Schlenk flask, add the aryl bromide, this compound, K₃PO₄, and the XPhos Pd G3 catalyst.
-
Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[7]
-
Using a syringe, add the degassed 1,4-dioxane followed by the degassed water. Note: Solvents should be degassed by bubbling with an inert gas for 15-20 minutes prior to use.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting aryl bromide is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (30 mL) and water (20 mL).
-
Carefully acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid product, facilitating its extraction into the organic layer.
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired biaryl carboxylic acid.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Oxidative addition is too slow.3. Insufficient base. | 1. Ensure a thoroughly inert atmosphere; use fresh, high-quality catalyst.[7]2. Increase temperature; switch to a more active ligand (e.g., from PPh₃ to an XPhos or SPhos type).[7]3. Ensure at least 3 equivalents of base are used to account for both the boronic and carboxylic acids. |
| Protodeboronation | 1. Excess water or overly harsh basic conditions.2. Reaction temperature is too high or reaction time is too long. | 1. Use anhydrous solvents if possible, or minimize the amount of water. Switch to a milder base like K₂CO₃ or CsF.[7]2. Run the reaction at the lowest effective temperature. Monitor closely and stop the reaction upon completion. |
| Dehalogenation of Aryl Chloride | 1. Formation of a palladium-hydride species.2. Certain solvents (e.g., alcohols) can be hydride sources. | 1. Switch to a different base (e.g., K₃PO₄ is often good).2. Use aprotic solvents like dioxane or toluene instead of alcohols. Ensure reagents are pure.[19] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction.2. Use of a Pd(II) precatalyst without efficient reduction to Pd(0). | 1. Thoroughly degas all solvents and maintain a strict inert atmosphere.[4]2. Use a Pd(0) source (e.g., Pd(PPh₃)₄) or a precatalyst designed for easy activation. |
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chemistnotes.com [chemistnotes.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Yoneda Labs [yonedalabs.com]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Reddit - Prove your humanity [reddit.com]
- 17. researchgate.net [researchgate.net]
- 18. reddit.com [reddit.com]
- 19. benchchem.com [benchchem.com]
Application Notes & Protocols: Strategic Synthesis of Substituted Biphenyls Utilizing 3-Borono-5-chlorobenzoic Acid
Introduction: The Architectural Significance of Biphenyls
Substituted biphenyls represent a privileged structural motif in modern chemistry. Their unique stereochemical properties and rigid framework are central to a vast array of applications, from pharmaceuticals and agrochemicals to advanced functional materials like organic light-emitting diodes (OLEDs).[1][2] In drug discovery, the biphenyl scaffold is a cornerstone in the design of agents targeting a wide range of diseases, including hypertension, inflammation, and cancer.[1][3][4]
The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of these vital structures. Among these, the Suzuki-Miyaura reaction stands out as the preeminent method due to its operational simplicity, mild reaction conditions, and exceptional tolerance for a diverse range of functional groups.[5][6][7] This guide provides an in-depth exploration of the Suzuki-Miyaura coupling, focusing on the strategic use of 3-Borono-5-chlorobenzoic acid as a trifunctional building block. The presence of the boronic acid, a chloro substituent, and a carboxylic acid moiety on a single scaffold provides researchers with multiple, orthogonal handles for creating complex molecular architectures and diverse chemical libraries.[8]
The Suzuki-Miyaura Reaction: Mechanistic Pillars and Causality
The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined palladium catalytic cycle. A comprehensive understanding of this mechanism is not merely academic; it is fundamental to rational protocol design, optimization, and troubleshooting. The cycle proceeds through three primary, sequential steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[7][9][10]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Palladium Catalyst and Ligand Sphere
The choice of palladium source (pre-catalyst) and its associated ligands is paramount. While simple palladium salts like Pd(OAc)₂ are effective, modern protocols often employ pre-formed complexes with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[11][12] These ligands serve multiple functions:
-
Stabilization: They prevent the precipitation of palladium black, which is catalytically inactive.
-
Activation: Electron-rich ligands accelerate the rate-limiting oxidative addition step, particularly for less reactive aryl chlorides.[9][13]
-
Facilitation: They promote the final reductive elimination step to release the biphenyl product and regenerate the active Pd(0) catalyst.[14]
The Indispensable Role of the Base
The base is arguably the most critical reagent after the catalyst, and its role is often misunderstood. Boronic acids are generally not nucleophilic enough to participate directly in transmetalation. The primary function of the base is to activate the boronic acid, converting it into a more nucleophilic "ate" complex (a boronate).[15][16][17] This boronate species possesses a higher electron density on the boron-bound aryl group, dramatically accelerating its transfer to the palladium center.[5][18]
Figure 2: Activation of boronic acid to the more reactive boronate species.
Commonly used inorganic bases include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). The choice of base can influence reaction rates and yields, often depending on the specific substrates and solvent system.[14][17]
Reagent Profile: this compound
This trifunctional reagent is a powerful tool for building molecular complexity. Its properties are summarized below.
| Property | Value | Source |
| Chemical Name | This compound | [19] |
| Synonym | 3-Carboxy-5-chlorophenylboronic acid | [19] |
| CAS Number | 957061-05-1 | [19] |
| Molecular Formula | C₇H₆BClO₄ | [19] |
| Molecular Weight | 200.38 g/mol | [19] |
| Appearance | White to off-white solid | |
| SMILES | OB(O)C1=CC(Cl)=CC(C(O)=O)=C1 | [19] |
Detailed Experimental Protocol: Synthesis of a Substituted Biphenyl
This protocol provides a representative, field-proven procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.
Objective: To synthesize 3'-Chloro-5'-carboxy-[1,1'-biphenyl]-X-Y (where X and Y are substituents on the aryl bromide).
Materials and Reagents
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with CH₂Cl₂ (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 mmol, 2.5 equiv)
-
1,4-Dioxane, anhydrous (8 mL)
-
Water, degassed (2 mL)
-
Standard laboratory glassware (flame-dried)
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and heating mantle
-
Ethyl acetate, brine, anhydrous sodium sulfate for work-up
-
Silica gel for column chromatography
Experimental Workflow
Figure 3: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (2.5 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[20]
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent system (8 mL of 1,4-dioxane and 2 mL of water) via syringe.[21] Finally, add the palladium catalyst (Pd(dppf)Cl₂·CH₂Cl₂, 3 mol%) in one portion.
-
Reaction Execution: Lower the flask into a pre-heated oil bath at 90-100 °C. Stir the reaction mixture vigorously. The reaction is typically complete within 12-18 hours.
-
Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the consumption of the aryl bromide starting material.
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.[6]
-
Purification: Filter the drying agent and concentrate the organic layer under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired substituted biphenyl product.[6][21]
Data Presentation: Representative Reaction Parameters
The versatility of the Suzuki-Miyaura coupling allows for the successful synthesis of a wide range of substituted biphenyls. The following table provides representative conditions that can serve as a starting point for optimization.
| Aryl Halide (Ar-X) | Catalyst (mol%) | Base (equiv) | Solvent System | Temp (°C) | Time (h) | Approx. Yield (%) | Reference |
| 4-Bromotoluene | Pd(PPh₃)₄ (3) | K₂CO₃ (2.5) | DME/H₂O (4:1) | 85 | 12 | 92 | [22] |
| 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (3) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 16 | 88 | [21] |
| 4-Chlorobenzonitrile | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100 | 12 | 95 | [14][21] |
| 3-Bromobenzoic Acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1) | K₂CO₃ (3.0) | Water | Room Temp | 1.5 | 96 | [23] |
Note: Yields are highly substrate-dependent and the conditions above are illustrative. Optimization may be required for specific substrate combinations.
Troubleshooting and Mechanistic Considerations
Even robust protocols can encounter challenges. A mechanistic understanding helps in diagnosing and resolving these issues.
-
Protodeboronation: This is a common side reaction where the C-B bond of the boronic acid is cleaved by a proton source (like water) before coupling can occur, reducing yield.[22]
-
Causality: Can be exacerbated by prolonged reaction times, high temperatures, or an inappropriate choice of base.
-
Solution: Use a milder base (e.g., K₃PO₄ instead of NaOH), minimize reaction time once the starting material is consumed, and ensure the reaction is truly under an inert atmosphere.
-
-
Homocoupling: The formation of a biaryl product from the coupling of two boronic acid molecules (Ar²-Ar²) or two aryl halides (Ar¹-Ar¹).
-
Causality: Boronic acid homocoupling can occur, especially if the Pd(II) pre-catalyst reduction is inefficient.[18]
-
Solution: Ensure the catalyst is active and the reaction is oxygen-free, as O₂ can facilitate oxidative homocoupling pathways. Using a pre-activated Pd(0) source can sometimes mitigate this.
-
-
Low Reactivity with Aryl Chlorides: Aryl chlorides have a stronger C-Cl bond compared to C-Br or C-I, making the oxidative addition step more difficult.
-
Causality: The energy barrier for Pd(0) insertion is higher.
-
Solution: Employ specialized catalysts with bulky, electron-rich ligands (e.g., SPhos, XPhos, or Buchwald-type ligands) which are specifically designed to activate these less reactive substrates.
-
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and indispensable tool for the synthesis of substituted biphenyls. By leveraging a strategically functionalized building block like This compound , researchers can access a vast chemical space with high efficiency and predictability. A thorough understanding of the underlying reaction mechanism, particularly the critical roles of the catalyst and base, empowers scientists to move beyond simple execution to intelligent optimization and troubleshooting. The protocols and insights provided herein serve as a robust foundation for the successful application of this chemistry in pharmaceutical, materials science, and broader chemical research endeavors.
References
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 3. ijsdr.org [ijsdr.org]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. The design and synthesis of substituted biphenyl libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. thieme-connect.com [thieme-connect.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 19. chemscene.com [chemscene.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. pubs.rsc.org [pubs.rsc.org]
The Strategic Utility of 3-Borono-5-chlorobenzoic Acid in Medicinal Chemistry: Application Notes and Protocols
Introduction: A Versatile Building Block for Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic incorporation of unique structural motifs is paramount to the development of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. 3-Borono-5-chlorobenzoic acid has emerged as a valuable building block for drug discovery programs, offering a unique combination of functionalities that medicinal chemists can exploit to address complex biological targets. Its trifunctional nature—a boronic acid for versatile carbon-carbon bond formation, a chloro substituent for modulating electronic properties and metabolic stability, and a carboxylic acid for introducing a key polar interaction or serving as a synthetic handle—makes it a powerful tool in the synthesis of sophisticated molecular architectures.
Boronic acids, in general, have seen a surge in interest following the success of drugs like bortezomib, as they are now recognized for their unique ability to form reversible covalent bonds with biological targets and their utility in robust synthetic transformations.[1] This guide provides an in-depth exploration of this compound, from its fundamental properties to detailed protocols for its application, with a focus on empowering researchers, scientists, and drug development professionals to effectively leverage this building block in their quest for new medicines.
Physicochemical and Safety Profile
A thorough understanding of the physicochemical properties and safety considerations of a building block is the foundation of its effective and safe utilization in the laboratory.
Physicochemical Data
The properties of this compound are summarized in the table below. The presence of the electron-withdrawing chloro and borono groups, along with the acidic carboxylic acid, dictates its solubility and reactivity.
| Property | Value | Source |
| CAS Number | 957061-05-1 | ChemScene |
| Molecular Formula | C₇H₆BClO₄ | ChemScene |
| Molecular Weight | 200.38 g/mol | ChemScene |
| Appearance | White to off-white solid | Generic |
| Topological Polar Surface Area (TPSA) | 77.76 Ų | ChemScene |
| logP (computed) | -0.282 | ChemScene |
| Hydrogen Bond Donors | 3 | ChemScene |
| Hydrogen Bond Acceptors | 4 | ChemScene |
| Rotatable Bonds | 2 | ChemScene |
Safety and Handling
This compound is a chemical that requires careful handling in a laboratory setting. The following safety information is a summary of potential hazards and recommended precautions.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin contact.
-
Safety glasses or goggles are essential to protect the eyes from dust or splashes.
-
A lab coat should be worn to protect clothing.
-
-
Handling: Avoid generating dust. Weigh and handle the solid material with care.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials. An inert atmosphere is recommended for long-term storage to prevent degradation of the boronic acid moiety.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The boronic acid functionality of this compound makes it an ideal substrate for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is one of the most powerful and widely used methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures that are prevalent in many drug molecules.
Mechanism and Rationale
The Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl or vinyl halide.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a step that is typically facilitated by a base.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium complex, forming the new C-C bond and regenerating the Pd(0) catalyst.
The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and can be tailored to the specific substrates being coupled.
Illustrative Workflow for Suzuki-Miyaura Coupling
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Case Study: Synthesis of a Wip1 Phosphatase Inhibitor Analogous to GSK2830371
To illustrate the practical application of this compound, we will examine its use in the synthesis of a key intermediate for a potent and selective Wip1 (Wild-type p53-induced phosphatase 1) inhibitor, analogous to GSK2830371. Wip1 is an oncogenic phosphatase, and its inhibition is a promising strategy for cancer therapy.[2][3]
Target Molecule and Retrosynthetic Analysis
GSK2830371 is a complex molecule, and its synthesis involves multiple steps. A key fragment of this and related molecules is a biaryl structure that can be efficiently constructed using a Suzuki-Miyaura coupling. The retrosynthetic analysis highlights the strategic bond disconnection that identifies this compound as a crucial starting material.
Caption: Retrosynthetic disconnection for a Wip1 inhibitor core structure.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from procedures for analogous Suzuki couplings and is provided as a representative method. Researchers should optimize conditions for their specific substrates.
Materials:
-
This compound (1.0 eq)
-
Aryl bromide or iodide coupling partner (1.1 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 eq)
-
Sodium carbonate (Na₂CO₃) (3.0 eq)
-
1,4-Dioxane
-
Water
-
Reaction vessel (e.g., round-bottom flask or microwave vial)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel, add this compound, the aryl halide, and sodium carbonate.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.
-
Solvent Addition: Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe. The solvent should be degassed prior to use.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(dppf)Cl₂ catalyst.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction can also be performed in a microwave reactor for accelerated reaction times.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with water and adjust the pH to ~2-3 with 1M HCl.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired biaryl product.
Conclusion: A Building Block of Strategic Importance
This compound is a highly valuable and versatile building block for medicinal chemistry. Its pre-installed functional groups provide a strategic advantage for the rapid and efficient synthesis of complex molecules. The ability to participate in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling, combined with the modulatory effects of the chloro and carboxylic acid moieties, makes it an attractive starting material for the discovery of new drug candidates targeting a wide range of diseases. The protocols and insights provided in this guide are intended to facilitate the successful application of this powerful synthetic tool in innovative drug discovery programs.
References
Application Notes and Protocols for the Scale-Up Synthesis of Biaryl Compounds Using 3-Borono-5-chlorobenzoic Acid
Introduction: The Strategic Importance of Biaryl Scaffolds and the Role of 3-Borono-5-chlorobenzoic Acid
Biaryl structures are a cornerstone in modern drug discovery and development, forming the core of numerous therapeutic agents. Their unique three-dimensional arrangement allows for precise interactions with biological targets, making them a "privileged structure" in medicinal chemistry. The efficient and scalable synthesis of these compounds is therefore a critical task for pharmaceutical and fine chemical industries. The Suzuki-Miyaura cross-coupling reaction has become a premier method for constructing biaryl C-C bonds, lauded for its mild conditions and broad functional group tolerance.[1][2]
This application note provides a comprehensive guide for the scale-up of biaryl synthesis utilizing a key, functionalized building block: This compound . This reagent is particularly valuable as it introduces both a carboxylic acid handle for further derivatization and a chlorine atom which can be used in subsequent cross-coupling reactions or to modulate the electronic properties of the final molecule. We will delve into the mechanistic underpinnings of the Suzuki-Miyaura reaction, address the specific challenges associated with scaling up the use of this electron-deficient and acidic boronic acid, and provide a detailed, field-proven protocol for its application in large-scale synthesis.
Reaction Principle: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that joins an organoboron compound (in this case, this compound) with an organohalide.[3] The catalytic cycle, illustrated below, consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide, inserting itself into the carbon-halogen bond to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The base is crucial for activating the boronic acid to facilitate this step.[4]
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new biaryl C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Challenges in the Scale-Up of Suzuki-Miyaura Couplings with this compound
Scaling up any chemical reaction presents a unique set of challenges, and the Suzuki-Miyaura coupling is no exception. When using a substrate like this compound, specific considerations must be taken into account:
-
Reactivity of the Boronic Acid: The presence of two electron-withdrawing groups (the chloro and carboxylic acid moieties) on the boronic acid can decrease its nucleophilicity, potentially slowing down the transmetalation step. This may necessitate the use of more active catalysts, stronger bases, or higher reaction temperatures.
-
The Role of the Carboxylic Acid: The acidic proton of the carboxylic acid will be deprotonated by the base used in the reaction. This requires the use of at least one extra equivalent of base. Furthermore, the resulting carboxylate can potentially coordinate to the palladium center, which may influence the catalytic activity. Solubility of the carboxylate salt in the reaction medium can also be a challenge and may require careful solvent selection.
-
Heat and Mass Transfer: Suzuki-Miyaura reactions are often exothermic.[5][6] On a large scale, efficient heat removal is critical to prevent thermal runaway and ensure reaction safety and selectivity. Adequate stirring is also crucial to maintain a homogeneous mixture, especially when dealing with slurries, which is common in these reactions.[7]
-
Palladium Removal: Residual palladium in the final product is a major concern in the pharmaceutical industry due to its toxicity and stringent regulatory limits. The work-up and purification procedures must be designed to effectively remove palladium to acceptable levels.[8]
-
Impurity Profile: Side reactions such as homocoupling of the boronic acid and dehalogenation of the aryl halide can become more significant at scale. Understanding and controlling the formation of these impurities is essential for a robust process.
Detailed Scale-Up Protocol: Synthesis of 5-Chloro-3-(4-methoxyphenyl)benzoic Acid
This protocol details the kilogram-scale synthesis of a model biaryl compound using this compound and 4-bromoanisole.
Reaction Scheme:
Materials and Equipment:
| Reagent/Equipment | Quantity/Specification | Notes |
| This compound | 1.00 kg (4.99 mol) | |
| 4-Bromoanisole | 0.98 kg (5.24 mol, 1.05 equiv) | |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 40.7 g (0.05 mol, 1.0 mol%) | A robust and commonly used catalyst. |
| Potassium Carbonate (K₂CO₃) | 2.07 kg (14.97 mol, 3.0 equiv) | Milled to a fine powder before use. |
| 1,4-Dioxane | 10 L | Degassed |
| Water | 2 L | Degassed |
| 20 L Jacketed Glass Reactor | - | Equipped with a mechanical stirrer, reflux condenser, thermocouple, and nitrogen inlet. |
| Heating/Cooling Circulator | - | |
| Filtration Funnel and Vessel | - | |
| Drying Oven | - |
Experimental Workflow Diagram:
Figure 2: Experimental workflow for the scale-up synthesis.
Step-by-Step Procedure:
-
Reactor Setup and Inerting:
-
Ensure the 20 L reactor is clean, dry, and properly assembled.
-
Charge the reactor with this compound (1.00 kg), 4-bromoanisole (0.98 kg), Pd(dppf)Cl₂ (40.7 g), and milled potassium carbonate (2.07 kg).
-
Seal the reactor and purge with nitrogen for at least 30 minutes to establish an inert atmosphere. Maintain a gentle nitrogen flow throughout the reaction.
-
-
Solvent Addition and Heating:
-
Add degassed 1,4-dioxane (10 L) and degassed water (2 L) to the reactor via a cannula or a pressure-equalizing dropping funnel.
-
Begin stirring at a moderate speed (e.g., 150-200 RPM) to ensure good mixing.
-
Slowly heat the reaction mixture to 85-90 °C using the heating/cooling circulator. Be mindful of any potential exotherms, although with gradual heating, this should be well-controlled.[7]
-
-
Reaction Monitoring:
-
Maintain the reaction temperature at 85-90 °C.
-
Monitor the progress of the reaction by taking small aliquots every 2-4 hours and analyzing them by HPLC. The reaction is typically complete within 12-18 hours.
-
-
Work-up and Product Isolation:
-
Once the reaction is complete (as determined by HPLC), cool the mixture to room temperature (20-25 °C).
-
Add 10 L of water to the reactor and stir for 30 minutes.
-
Filter the mixture through a pad of celite to remove the palladium catalyst and any insoluble materials. Wash the celite pad with a 1:1 mixture of dioxane and water (2 L).
-
Transfer the combined filtrate to a suitable vessel.
-
Slowly add concentrated hydrochloric acid (approx. 1.5 L) to the filtrate with stirring to adjust the pH to 1-2. The product will precipitate out of solution.
-
Stir the resulting slurry for 1-2 hours to ensure complete precipitation.
-
Isolate the solid product by filtration.
-
-
Purification and Drying:
-
Wash the filter cake with water (3 x 2 L) until the washings are neutral to pH paper.
-
Dry the product in a vacuum oven at 60-70 °C until a constant weight is achieved.
-
Expected yield: 1.1 - 1.2 kg (85-92%) of 5-chloro-3-(4-methoxyphenyl)benzoic acid as an off-white to pale yellow solid.
-
Process Optimization and Troubleshooting
| Parameter | Range/Options | Rationale/Comments |
| Catalyst Loading | 0.5 - 2.0 mol% | Lowering catalyst loading reduces cost and the burden of palladium removal. Higher loading may be needed for less reactive substrates. |
| Base Equivalents | 2.5 - 4.0 equiv | At least 2 equivalents are needed to neutralize the carboxylic acid and the boronic acid. Excess base can sometimes improve reaction rates. |
| Base Selection | K₂CO₃, K₃PO₄, Cs₂CO₃ | K₃PO₄ and Cs₂CO₃ are stronger bases and may be beneficial for this electron-deficient system, but are more expensive. |
| Solvent System | Dioxane/H₂O, Toluene/H₂O, 2-MeTHF/H₂O | The choice of solvent can impact reaction rate, solubility of reagents and products, and ease of work-up. |
| Temperature | 70 - 100 °C | Higher temperatures can increase the reaction rate but may also lead to more side products. |
Troubleshooting Guide:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently inert atmosphere- Low reaction temperature | - Use a fresh batch of catalyst.- Ensure proper degassing of solvents and purging of the reactor.- Increase the reaction temperature in increments of 5-10 °C. |
| Incomplete Reaction | - Insufficient reaction time- Deactivation of the catalyst | - Extend the reaction time.- Consider a higher catalyst loading or a more robust catalyst/ligand system. |
| Formation of Homocoupled Product | - Presence of oxygen- High catalyst loading | - Improve inerting procedures.- Optimize and potentially reduce the catalyst loading. |
| Difficult Filtration | - Fine particle size of the product | - Allow the product to crystallize slowly by cooling gradually.- Consider an anti-solvent addition to promote crystal growth. |
| High Residual Palladium | - Inefficient removal during work-up | - Use a palladium scavenger (e.g., activated carbon, silica-based scavengers) after the initial filtration.- Consider recrystallization of the final product. |
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. wwjmrd.com [wwjmrd.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
The Strategic Application of 3-Borono-5-chlorobenzoic Acid in the Synthesis of Biaryl-Based Pharmaceutical Intermediates
Abstract
This comprehensive guide delineates the pivotal role of 3-borono-5-chlorobenzoic acid as a versatile building block in the synthesis of complex pharmaceutical intermediates, with a particular focus on the construction of biaryl scaffolds. The strategic positioning of the boronic acid and chloro functionalities on the benzoic acid backbone offers medicinal chemists a powerful tool for molecular architecture, primarily through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This document provides an in-depth exploration of the underlying chemical principles, detailed experimental protocols, and practical insights for researchers, scientists, and drug development professionals engaged in the synthesis of next-generation therapeutics. We will particularly focus on the synthesis of intermediates for promising drug candidates, such as small-molecule inhibitors of the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) interaction, a cornerstone of modern cancer immunotherapy.
Introduction: The Significance of this compound in Medicinal Chemistry
The pursuit of novel therapeutic agents with enhanced efficacy and specificity is a central theme in modern drug discovery. The biaryl motif is a privileged structure in a multitude of biologically active compounds, including anti-inflammatory agents, antivirals, and a growing number of oncology drugs.[1] The Suzuki-Miyaura cross-coupling reaction has emerged as a robust and highly versatile method for the construction of carbon-carbon bonds, particularly for the synthesis of these biaryl systems.[1]
This compound is a trifunctional reagent of significant interest. The boronic acid group serves as the key reactive handle for palladium-catalyzed cross-coupling reactions. The carboxylic acid moiety provides a site for further molecular elaboration, such as amide bond formation, which is crucial for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate. The chloro substituent, with its electron-withdrawing nature, can influence the reactivity of the aromatic ring and provides an additional site for potential modification or can be a key pharmacophoric element.
The strategic placement of these functional groups makes this compound an ideal starting material for the synthesis of complex pharmaceutical intermediates. Its application is particularly notable in the development of small-molecule inhibitors targeting the PD-1/PD-L1 immune checkpoint pathway.[2][3] These inhibitors have revolutionized cancer treatment by reactivating the host immune system to recognize and eliminate tumor cells.[3]
Core Application: Suzuki-Miyaura Coupling for Biaryl Synthesis
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid) and an organic halide or triflate.[1] This reaction is favored in pharmaceutical synthesis due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of starting materials.[1]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process that involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.[1]
The choice of catalyst, ligand, base, and solvent system is critical for the success of the coupling reaction and depends on the specific substrates being used.
Diagram: The Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Exemplary Protocol: Synthesis of a Biaryl Intermediate for PD-1/PD-L1 Inhibitors
This protocol details the synthesis of a key biaryl carboxylic acid intermediate, a common scaffold in the development of small-molecule PD-1/PD-L1 inhibitors.[2][3]
Materials and Reagents
-
This compound
-
Aryl bromide (e.g., 2-bromo-5-methoxypyridine)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])
-
Base (e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃))
-
Solvent (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water mixture)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
Step-by-Step Protocol
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the aryl bromide (1.1 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane and water in a 4:1 ratio).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (2x).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired biaryl carboxylic acid intermediate.
Diagram: Experimental Workflow for Biaryl Synthesis
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various aryl bromides. These are illustrative examples, and optimization may be required for specific substrates.
| Entry | Aryl Bromide | Catalyst (mol%) | Base (eq) | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-5-methoxypyridine | Pd(PPh₃)₄ (3) | K₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 90 | 6 | 85-95 |
| 2 | 4-Bromotoluene | Pd(dppf)Cl₂ (2) | Cs₂CO₃ (2.0) | Toluene/EtOH/H₂O (4:1:1) | 85 | 8 | 80-90 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(PPh₃)₄ (4) | K₂CO₃ (3.0) | Dioxane/H₂O (4:1) | 100 | 10 | 75-85 |
| 4 | 3-Bromoaniline | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 90 | 7 | 82-92 |
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block for the synthesis of complex pharmaceutical intermediates. Its utility in Suzuki-Miyaura cross-coupling reactions enables the efficient construction of biaryl scaffolds that are central to the development of innovative therapeutics, particularly in the field of oncology. The protocols and data presented herein provide a solid foundation for researchers to leverage this reagent in their drug discovery programs. Future work in this area will likely focus on the development of even more efficient and sustainable catalytic systems for Suzuki-Miyaura couplings, as well as the exploration of novel applications of this compound in the synthesis of a broader range of biologically active molecules.
References
Application Notes and Protocols: Microwave-Assisted Suzuki Coupling with 3-Borono-5-chlorobenzoic Acid
<Step>
Step 1: Initial Research and Structuring the Guide
I have performed comprehensive Google searches and gathered a significant amount of information regarding microwave-assisted Suzuki coupling, with a particular focus on reactions involving boronic acids and haloarenes. The search results cover the fundamental mechanism of the Suzuki-Miyaura reaction, the role and advantages of microwave irradiation, suitable palladium catalysts (especially for less reactive chloroarenes), common bases and solvents, and general protocols for setting up and working up Suzuki reactions. I also found information on the synthesis of biphenyl carboxylic acids, which is directly relevant to the topic of using 3-borono-5-chlorobenzoic acid.
The gathered information allows me to structure a detailed guide as requested. I will start with an introduction to the Suzuki coupling and the benefits of microwave assistance. Then, I will delve into the specifics of a microwave-assisted protocol for this compound, discussing the critical parameters like the choice of catalyst, base, and solvent. The guide will include detailed, step-by-step experimental protocols, tables summarizing key data, and Graphviz diagrams for the reaction mechanism and workflow. Finally, a comprehensive reference list will be provided.
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Introduction: The Strategic Advantage of Microwave-Assisted Suzuki Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its significance was underscored by the 2010 Nobel Prize in Chemistry awarded to its pioneers.[3] This powerful reaction facilitates the construction of biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[4] The classic Suzuki coupling involves the palladium-catalyzed reaction between an organoboron compound (like a boronic acid) and an organic halide or triflate in the presence of a base.[5][6]
The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this venerable reaction.[7] Microwave irradiation offers a significant kinetic advantage over conventional heating methods, leading to dramatically reduced reaction times—often from hours to mere minutes.[8][9] This rapid, uniform heating minimizes the formation of side products, often resulting in higher yields and cleaner reaction profiles.[8][10] For drug development professionals, this acceleration of the synthetic workflow is invaluable, enabling faster lead optimization and compound library generation.
This guide provides a detailed exploration of the microwave-assisted Suzuki coupling of a particularly valuable building block: This compound . The presence of three distinct functional groups—a boronic acid, a chloro substituent, and a carboxylic acid—makes this reagent a versatile scaffold for the synthesis of complex, multi-functionalized molecules. The chloro group, while less reactive than bromo or iodo substituents, can be selectively coupled under appropriate catalytic conditions, offering a handle for further diversification.[1][11] The carboxylic acid moiety provides a key site for amide bond formation or other derivatizations.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps in the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X) to form a Pd(II) intermediate.[12]
-
Transmetalation: The organic group from the activated boronic acid (boronate) is transferred to the palladium center, displacing the halide.[5] The boronic acid must first be activated by a base to form a more nucleophilic boronate species.[13][14]
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product (Ar-Ar') and regenerating the active Pd(0) catalyst.[12]
Experimental Design: Key Parameters for Success
The successful execution of the microwave-assisted Suzuki coupling of this compound with an aryl halide hinges on the judicious selection of several critical parameters.
Table 1: Critical Reaction Parameters and Their Rationale
| Parameter | Recommended Choice(s) | Rationale & Key Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with suitable phosphine ligands | The choice of catalyst is paramount, especially when dealing with less reactive aryl chlorides.[1] Catalysts with electron-rich and bulky phosphine ligands are often required to facilitate the oxidative addition step.[11][15] For initial screenings, Pd(PPh₃)₄ is a robust choice.[16] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base plays a crucial role in activating the boronic acid to form the boronate complex, which is essential for transmetalation.[13][14] The choice of base can also influence the reaction rate and the suppression of side reactions. Aqueous solutions of these inorganic bases are commonly employed.[17][18] |
| Solvent System | Dioxane/H₂O, Toluene/H₂O, DMF/H₂O, Acetonitrile/H₂O | A mixture of an organic solvent and water is typically used. The organic solvent solubilizes the aryl halide and the catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[3][19] The choice of solvent can also be influenced by the polarity of the reactants and the desired reaction temperature under microwave irradiation.[10] |
| Aryl Halide Partner | Aryl bromides and iodides are more reactive. Aryl chlorides can be used with appropriate catalysts.[5] | The reactivity of the aryl halide follows the order I > Br > Cl. For coupling with the chloro-substituent on this compound, a more reactive aryl boronic acid partner would be advantageous. |
| Microwave Parameters | Temperature: 120-150°C, Time: 5-20 minutes, Power: 50-200 W (with temperature control) | Microwave conditions should be carefully optimized. Temperature control is crucial to prevent decomposition of the catalyst and reactants.[20] The short reaction times are a key advantage of this technique.[8] |
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the microwave-assisted Suzuki coupling of this compound with a model aryl bromide, 4-bromoanisole.
Protocol 1: Microwave-Assisted Suzuki Coupling
Materials:
-
This compound
-
4-Bromoanisole
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized Water
-
Microwave synthesis vial (10 mL) with a stir bar
-
Microwave synthesizer
Figure 2: General experimental workflow for the microwave-assisted Suzuki coupling reaction.
Procedure:
-
To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), 4-bromoanisole (1.2 mmol, 1.2 equiv), tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add a solvent mixture of 1,4-dioxane (4 mL) and deionized water (1 mL).
-
Seal the vial with a cap.
-
Place the vial in the microwave synthesizer.
-
Irradiate the reaction mixture at 140°C for 15 minutes with an initial power of 200 W, ensuring constant stirring.[20]
-
After the reaction is complete, allow the vial to cool to room temperature.
Protocol 2: Work-up and Purification
Materials:
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for elution)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Transfer the cooled reaction mixture to a separatory funnel.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), water (15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[21]
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the desired biphenyl carboxylic acid.[16]
Expected Results and Data Interpretation
The successful coupling of this compound with 4-bromoanisole will yield 3-chloro-5-(4-methoxyphenyl)benzoic acid. The structure and purity of the product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Table 2: Representative Reaction Conditions and Expected Yields
| Aryl Halide | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (min) | Expected Yield (%) |
| 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O | 140 | 15 | 85-95 |
| 1-Bromo-4-fluorobenzene | PdCl₂(dppf) (3) | Cs₂CO₃ (2) | Toluene/H₂O | 150 | 10 | 80-90 |
| 4-Chlorotoluene | Pd(OAc)₂ (2) + SPhos (4) | K₃PO₄ (3) | DMF/H₂O | 160 | 20 | 70-85 |
Note: Yields are indicative and may vary depending on the specific substrate and precise reaction conditions.
Conclusion and Future Perspectives
The microwave-assisted Suzuki-Miyaura coupling of this compound offers a rapid, efficient, and versatile method for the synthesis of highly functionalized biaryl compounds. The protocols outlined in this guide provide a robust starting point for researchers in drug discovery and materials science. The ability to selectively couple at the boronic acid position while retaining the chloro and carboxylic acid functionalities opens up a vast chemical space for further molecular elaboration. Future work could explore the selective coupling at the chloro position by first protecting the boronic acid, further enhancing the synthetic utility of this valuable building block.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mdpi.com [mdpi.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond | MDPI [mdpi.com]
- 9. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 10. Microwave-Assisted Synthesis: Can Transition Metal Complexes Take Advantage of This “Green” Method? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thieme-connect.com [thieme-connect.com]
- 12. rose-hulman.edu [rose-hulman.edu]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. ajgreenchem.com [ajgreenchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. organic-synthesis.com [organic-synthesis.com]
- 20. Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to prevent protodeboronation of 3-Borono-5-chlorobenzoic acid
A Guide to Preventing Protodeboronation in Your Experiments
Welcome to the Technical Support Center for 3-Borono-5-chlorobenzoic acid. As Senior Application Scientists, we understand the challenges you face in the lab. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions regarding the stability of this compound, with a specific focus on preventing the undesired side reaction of protodeboronation.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern with this compound?
A1: Protodeboronation is a chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] In the context of your work with this compound, this process converts your starting material into 3-chlorobenzoic acid, an undesired byproduct. This side reaction consumes your valuable substrate, leading to reduced yields in your desired coupling reactions (e.g., Suzuki-Miyaura coupling) and complicating the purification of your target molecule.[2]
This compound is an electron-deficient arylboronic acid due to the presence of the electron-withdrawing chloro and carboxylic acid groups. Such electron-deficient systems can be particularly susceptible to protodeboronation, especially under the basic conditions often required for cross-coupling reactions.[3][4]
Q2: What are the primary factors that trigger protodeboronation of my this compound?
A2: The propensity of this compound to undergo protodeboronation is highly dependent on your specific reaction conditions.[1] Several key factors can significantly influence the rate of this undesired reaction:
-
pH: The pH of your reaction medium is a critical parameter. Both acidic and strongly basic conditions can catalyze protodeboronation.[1][5] For many arylboronic acids, the reaction is fastest at high pH, where the boronic acid is converted to the more reactive boronate anion.[3][6]
-
Temperature: Elevated reaction temperatures accelerate the rate of most chemical reactions, including protodeboronation.[2]
-
Solvent System: The presence of a proton source, most commonly water, is necessary for protodeboronation to occur.[7] While aqueous solvent mixtures are often used in Suzuki-Miyaura couplings, a high concentration of water can be detrimental.
-
Choice of Base: The strength and type of base used in your reaction are crucial. Strong bases can significantly promote the formation of the reactive boronate species, thereby increasing the rate of protodeboronation.[2]
-
Reaction Time: Longer reaction times naturally provide more opportunity for the decomposition of the boronic acid.[7]
Troubleshooting Guide: High Protodeboronation Observed
If you are observing significant formation of 3-chlorobenzoic acid in your reaction, consult the following troubleshooting guide.
| Symptom | Potential Cause | Recommended Actionable Steps |
| High levels of 3-chlorobenzoic acid detected by LC-MS or NMR. | Reaction conditions are too harsh, favoring protodeboronation over the desired coupling. | 1. Re-evaluate Your Base: Switch from strong bases (e.g., NaOH, KOH) to milder inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[8] 2. Optimize Reaction Temperature: Lower the reaction temperature in increments of 10 °C and monitor the reaction progress.[8] 3. Minimize Water Content: Use anhydrous solvents where possible. If an aqueous mixture is required, reduce the proportion of water.[7] |
| Reaction is sluggish, and protodeboronation is the major pathway. | The desired cross-coupling reaction is too slow, allowing the decomposition of the boronic acid to dominate. | 1. Enhance Catalyst Activity: Employ a highly active palladium catalyst and ligand system to accelerate the catalytic cycle. This can help the desired reaction outcompete the protodeboronation.[8] 2. Consider a Boronic Ester Derivative: Convert this compound to a more stable boronic ester (see Protocol 2).[9] |
| Inconsistent yields and varying levels of protodeboronation between batches. | Variability in the quality of reagents or reaction setup. | 1. Ensure Reagent Purity: Use high-purity this compound. 2. Maintain an Inert Atmosphere: Thoroughly degas all solvents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.[8] 3. Use Freshly Prepared Solutions: Prepare solutions of bases and other reagents freshly for each experiment to ensure consistency. |
Advanced Preventative Strategies
To proactively minimize protodeboronation, consider modifying your substrate. The conversion of the boronic acid to a more stable derivative is a highly effective strategy.
The "Slow-Release" Approach
The "slow-release" strategy involves using a stable precursor that, under the reaction conditions, slowly generates the active boronic acid. This keeps the instantaneous concentration of the potentially unstable boronic acid low, thereby minimizing the opportunity for side reactions like protodeboronation.[10][11]
-
MIDA Boronates (N-methyliminodiacetic acid boronates): These are highly stable, often crystalline solids that are robust to a wide range of reaction conditions. They are a cornerstone of the slow-release strategy.[11]
-
Organotrifluoroborates (R-BF₃K): These salts also offer enhanced stability compared to the corresponding boronic acids and can be very effective in suppressing protodeboronation.[11][12]
-
Pinacol Esters: While generally less stable than MIDA boronates, pinacol esters are significantly more robust than the free boronic acids and are a common and practical alternative.[9][11]
The following diagram illustrates the concept of using a stable precursor to mitigate the undesired protodeboronation pathway.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Overcoming homocoupling of 3-Borono-5-chlorobenzoic acid
Topic: Overcoming Homocoupling of 3-Borono-5-chlorobenzoic Acid
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with specific, often problematic, substrates. Our focus today is on a frequently encountered issue: the undesired homocoupling of this compound.
This substrate is particularly susceptible to forming the symmetric biaryl byproduct (5,5'-dichloro-3,3'-dicarboxybiphenyl) due to its electron-deficient nature. The electron-withdrawing effects of both the chloro and carboxylic acid groups increase the propensity for side reactions. This guide provides a structured, in-depth approach to diagnosing, troubleshooting, and ultimately overcoming this synthetic challenge.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the homocoupling of this compound.
Q1: What is boronic acid homocoupling and why is it a problem with my specific substrate?
A1: Boronic acid homocoupling is a side reaction in Suzuki-Miyaura coupling where two molecules of the organoboron reagent—in this case, this compound—react with each other to form a symmetrical biaryl. This is highly problematic as it consumes your starting material, reduces the yield of your desired cross-coupled product, and introduces a significant impurity that can be difficult to separate. Your substrate is particularly prone to this because electron-deficient arylboronic acids are more susceptible to homocoupling pathways.[1]
Q2: What are the primary drivers of this homocoupling side reaction?
A2: There are two principal culprits that promote homocoupling: the presence of dissolved oxygen and the use of a Palladium(II) precatalyst.[2]
-
Oxygen-Mediated Pathway: Dissolved oxygen in the reaction mixture can react with the active Pd(0) catalyst to form a palladium peroxo complex ((η²-O₂)PdL₂). This species is a key intermediate in a catalytic cycle that leads directly to the homocoupled product.[3][4] This is often the most significant and overlooked cause of homocoupling.
-
Pd(II)-Mediated Pathway: If you use a Pd(II) salt like Pd(OAc)₂ or PdCl₂(dppf) as a precatalyst, it can react stoichiometrically with the boronic acid to form the homocoupled product while generating the active Pd(0) catalyst needed for the main Suzuki cycle.[5] This is especially prevalent at the beginning of the reaction before the main cycle is fully established.
Q3: My TLC/LC-MS shows a major byproduct. How can I confirm it's the homocoupled dimer?
A3: The homocoupled product of this compound is 5,5'-dichloro-3,3'-dicarboxybiphenyl. Its molecular weight will be double that of the aryl portion of your starting material, minus the two boronic acid groups, plus the new C-C bond. You can confirm its identity using analytical techniques like LC-MS to check the mass or by using High-Performance Liquid Chromatography (HPLC) with a reference standard if available.[6] In many cases, this byproduct will have a different polarity and retention time compared to your desired product and starting materials.
Q4: I've heard degassing is important. How critical is it, really?
A4: It is absolutely critical. Given that the primary mechanism for homocoupling involves oxygen, rigorous exclusion of dissolved oxygen is the single most effective step you can take to suppress this side reaction.[5][7] Standard purging of the headspace with an inert gas is often insufficient. We recommend more robust methods like subsurface sparging or freeze-pump-thaw cycles.[2]
In-Depth Troubleshooting Guide
This section provides a systematic, parameter-by-parameter guide to minimize homocoupling. The core principle is to accelerate the desired Suzuki cross-coupling catalytic cycle so that it significantly outcompetes the homocoupling pathway.
Problem: High Levels of Homocoupling Product Detected
Below is a troubleshooting workflow to systematically address the issue.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of Suzuki Coupling Products from 3-Borono-5-chlorobenzoic Acid
Welcome to the technical support center for the purification of Suzuki coupling products derived from 3-Borono-5-chlorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical, field-proven protocols. Our goal is to empower you to overcome common purification challenges and obtain highly pure biphenyl-3-carboxylic acid derivatives, which are crucial intermediates in pharmaceutical and materials science.
Understanding the Purification Challenge
The Suzuki-Miyaura coupling is a powerful tool for carbon-carbon bond formation.[1][2][3] However, the purification of its products, particularly those derived from functionalized starting materials like this compound, presents a unique set of challenges. The presence of a carboxylic acid moiety significantly influences the polarity and solubility of both the product and potential impurities, necessitating tailored purification strategies.
Key impurities often include:
-
Unreacted this compound: Its acidic nature and high polarity can lead to co-elution with the product in chromatography.
-
Homocoupled boronic acid (boroxine) byproducts: These can form under certain reaction conditions, especially in the presence of oxygen.[4]
-
Residual Palladium Catalyst: Palladium contamination is a critical issue, especially in pharmaceutical applications, and requires specific removal techniques.[5][6]
-
Unreacted Aryl Halide: Incomplete reactions will leave the starting aryl halide, which may have similar polarity to the product.
This guide will provide a systematic approach to tackling these challenges.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you might encounter during the purification of your Suzuki coupling product.
| Problem | Potential Causes | Solutions & Explanations |
| Product and Boronic Acid Co-elute during Column Chromatography | The carboxylic acid groups on both the product and the unreacted boronic acid lead to similar polarities and strong interactions with the silica gel. | 1. Acid-Base Extraction: Before chromatography, perform an aqueous workup. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate). The acidic product and unreacted boronic acid will be deprotonated and move to the aqueous layer. Re-acidify the aqueous layer with dilute HCl to precipitate the product and unreacted boronic acid, which can then be extracted back into an organic solvent. This removes neutral impurities. 2. Recrystallization: Biphenyl carboxylic acids are often crystalline. Recrystallization from a suitable solvent system (e.g., ethanol/water, benzene/petroleum ether) can be highly effective for purification.[7] 3. Derivatization: Temporarily protect the carboxylic acid as an ester (e.g., methyl ester) to alter its polarity and improve chromatographic separation. The ester can be hydrolyzed back to the carboxylic acid post-purification. |
| Persistent Palladium Contamination (Gray or Black Tinge to Product) | The palladium catalyst can be challenging to remove completely, especially if it has precipitated as palladium black. | 1. Celite Filtration: After the reaction, dilute the mixture with a suitable solvent and filter it through a pad of Celite. This can effectively remove a significant portion of the precipitated palladium.[5][8] 2. Palladium Scavengers: Utilize scavenger resins, such as those with thiol functionalities, which have a high affinity for palladium. Stirring the crude product solution with the scavenger resin followed by filtration can significantly reduce palladium levels.[1][5] 3. Activated Carbon Treatment: Dissolving the crude product in a solvent and stirring with activated carbon can also help adsorb residual palladium. However, be aware that this may also lead to some product loss. |
| Low Recovery After Purification | This can be due to product loss during workup, strong adsorption to silica gel, or poor choice of recrystallization solvent. | 1. Optimize Extraction pH: When performing acid-base extractions, ensure the pH is sufficiently high (around 8-9) to deprotonate the carboxylic acid and then sufficiently low (around 2-3) to fully protonate it for re-extraction. 2. Modify Chromatography Eluent: If using column chromatography, adding a small amount of a polar solvent like methanol or a modifier like acetic acid to your eluent can help to reduce tailing and improve the elution of the acidic product from the silica gel.[9] 3. Careful Recrystallization Solvent Selection: Perform small-scale solubility tests to find a solvent system where your product is soluble at high temperatures but sparingly soluble at room temperature or below. |
| Presence of Homocoupled Boronic Acid Byproduct | This side reaction is often promoted by the presence of oxygen or issues with the catalyst.[4] | 1. Rigorous Degassing: Ensure your reaction solvent is thoroughly degassed before adding the palladium catalyst. Maintaining an inert atmosphere (e.g., nitrogen or argon) throughout the reaction is crucial.[10][11] 2. Optimize Reaction Conditions: Using a slight excess of the boronic acid can sometimes minimize homocoupling.[11] If homocoupling is a major issue, re-optimization of the catalyst system or reaction temperature may be necessary. 3. Chromatographic Separation: The homocoupled product will have a different polarity than your desired product and can usually be separated by column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the best general approach to purify a biphenyl-3-carboxylic acid derived from this compound?
A1: A multi-step approach is often the most effective. Start with an aqueous acid-base workup to separate acidic components from neutral impurities. If the product is a solid, recrystallization is a powerful and scalable purification method.[12] If the product is an oil or recrystallization is not effective, column chromatography on silica gel is the next step. For very challenging separations, derivatization to the methyl ester can be considered.
Q2: How can I effectively remove unreacted this compound?
A2: An acid-base extraction is a primary method. Both your product and the unreacted boronic acid are acidic and will be extracted into a basic aqueous phase. After re-acidification, if your product is significantly less polar than the boronic acid, a careful column chromatography can separate them. Alternatively, forming the diethanolamine adduct of the boronic acid can sometimes facilitate its removal.[13]
Q3: My product seems to be "streaking" or "tailing" on the silica gel column. What can I do?
A3: This is a common issue with acidic compounds on silica gel. The acidic protons interact strongly with the silica. To mitigate this, you can add a small amount of acetic acid (e.g., 0.5-1%) to your eluent system. This will protonate the silica surface and reduce the strong interaction with your acidic product, leading to better peak shapes.[9]
Q4: Is it possible to avoid column chromatography altogether?
A4: Yes, in many cases. If your Suzuki coupling reaction goes to completion and the main impurity is the boronic acid, a well-executed acid-base workup followed by recrystallization can yield highly pure material.[12][14]
Q5: What are some recommended solvent systems for column chromatography of these products?
A5: The optimal eluent will depend on the specific aryl halide used in your coupling. A good starting point is a gradient of ethyl acetate in hexanes or dichloromethane in hexanes. For more polar products, adding a small percentage of methanol to the eluent system may be necessary. Always determine the best solvent system through thin-layer chromatography (TLC) analysis first.
Experimental Protocols
Protocol 1: General Aqueous Workup and Extraction
This protocol is a crucial first step to remove many common impurities.
-
Once the Suzuki coupling reaction is complete, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash with water and then with brine.[10]
-
To separate the acidic product, extract the organic layer with a saturated aqueous solution of sodium bicarbonate (2-3 times).
-
Combine the aqueous layers and wash with ethyl acetate to remove any remaining neutral impurities.
-
Slowly acidify the aqueous layer with 1M HCl until the product precipitates out (typically around pH 2-3).
-
Extract the precipitated product with fresh ethyl acetate (3 times).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude acidic product.
Protocol 2: Recrystallization of a Biphenyl-3-carboxylic Acid
This is a highly effective method for purifying solid products.
-
Place the crude product in a flask.
-
Add a minimal amount of a hot solvent in which the product is soluble (e.g., ethanol, isopropanol).
-
Once the product is dissolved, slowly add a co-solvent in which the product is less soluble (e.g., water, hexanes) until the solution becomes slightly cloudy.
-
Add a small amount of the first solvent to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 3: Palladium Removal using Celite Filtration
This should be performed before the aqueous workup.
-
After the reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, toluene).
-
Prepare a small plug of Celite in a fritted funnel.
-
Filter the reaction mixture through the Celite pad.
-
Wash the Celite pad with additional solvent to ensure complete recovery of the product.[5][8]
-
The filtrate can then be carried forward to the aqueous workup.
Visualizing the Purification Workflow
The following diagram illustrates a general decision-making workflow for the purification of Suzuki coupling products from this compound.
Caption: A decision tree for the purification of Suzuki coupling products.
References
- 1. mdpi.com [mdpi.com]
- 2. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. US20160340311A1 - Recovery and/or reuse of palladium catalyst after a suzuki coupling - Google Patents [patents.google.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. reddit.com [reddit.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Solubility of 3-Borono-5-chlorobenzoic Acid
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are encountering solubility challenges with 3-Borono-5-chlorobenzoic acid in their reaction mixtures. My goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively. Limited solubility is a frequent impediment in synthetic chemistry, particularly with multifunctional reagents like arylboronic acids. This document synthesizes field-proven insights and established chemical knowledge to help you overcome this hurdle.
Section 1: Understanding the Molecule - The Root of the Solubility Challenge
This compound is a valuable bifunctional building block. Its utility, however, is often hampered by poor solubility, which stems from its unique molecular structure.
-
Dual Acidity: The molecule possesses two acidic protons: one on the carboxylic acid group (-COOH) and another on the boronic acid group (-B(OH)₂). These groups can engage in extensive intermolecular hydrogen bonding, leading to strong crystal lattice interactions that are difficult for solvents to overcome.
-
Formation of Boroxines: A primary cause of insolubility and the observation of "gooey" or oily precipitates is the dehydration of the boronic acid. Three molecules can condense to form a stable, six-membered ring called a boroxine.[1] This trimeric anhydride is significantly less polar and far less soluble than the parent boronic acid.[1][2] This process is often accelerated by heat.
Section 2: Frequently Asked Questions (FAQs)
Here we address the most common issues encountered in the lab.
Q1: My this compound won't dissolve in my standard organic solvent (e.g., Toluene, THF) for a Suzuki coupling. What should I do first?
Your first step should be a systematic solvent and condition screening on a small scale. Arylboronic acids exhibit varied solubility. While ethers and ketones are generally good starting points, the specific substitution pattern on your molecule is critical.[3][4] Before altering your primary reaction solvent, consider the addition of a polar co-solvent. For many cross-coupling reactions, a biphasic system (e.g., Toluene/Water or Dioxane/Water) is employed. The presence of water, especially with a base, is often the key.
Q2: I'm observing an oily or gooey substance instead of a clear solution, especially after heating. What is happening?
This is a classic sign of boroxine formation.[1][2] As mentioned, heating drives the intermolecular dehydration of the boronic acid to form the insoluble trimeric anhydride. To mitigate this, avoid prolonged heating of the boronic acid in an anhydrous organic solvent before the other reaction components (especially base and water) are present. Dissolving the base and water first, then adding the boronic acid, can often prevent this issue.
Q3: How does pH affect the solubility, and what is the optimal range?
The effect of pH is paramount. Both the carboxylic acid and the boronic acid are acidic and will be deprotonated in the presence of a base to form anionic salts (a carboxylate and a boronate). These ionic species have vastly superior solubility in polar solvents, particularly water, compared to the neutral acid form. This is because the formation of a boronate favors the tetrahedral boronate ion, which disrupts the equilibrium that leads to boroxine formation.[5] For Suzuki-Miyaura couplings, a basic environment (pH > 8) is required for catalytic turnover anyway, as the base activates the boronic acid for transmetalation.[6][7] Therefore, leveraging the reaction's required basicity is the most effective strategy.
Q4: Can I just add more water to my reaction to dissolve it?
While adding water can help, it's a delicate balance. The key is not just water, but water in combination with a base. Simply adding water to an organic solvent may not be sufficient to dissolve the boronic acid without deprotonation. Furthermore, excessive water can sometimes hinder the solubility of other nonpolar organic reactants or lead to unwanted side reactions like protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[8]
Q5: Are there any additives that can help improve solubility without interfering with my reaction?
Yes. Polyols, such as mannitol or simple diols, can form cyclic boronate esters in solution.[1] This interaction can prevent the formation of boroxines and increase solubility. However, this approach is more common in formulation science and may not be ideal for all synthetic reactions, as it alters the reactive species. A more practical approach in synthesis is the use of a phase-transfer catalyst in biphasic systems if solubility between the organic and aqueous layers is a problem for your substrate.
Q6: My boronic acid seems to be unstable in solution. How can I improve its stability and handling?
If the free boronic acid proves consistently problematic, converting it to a more stable derivative is an excellent strategy. Boronic esters (e.g., pinacol esters) or N-methyliminodiacetic acid (MIDA) boronates are significantly more stable, often crystalline solids that are easier to handle and purify.[9] Another simple and effective method is to form the diethanolamine (DABO) adduct, which is typically a stable, crystalline solid that can often be used directly in coupling reactions.[10][11]
Section 3: Troubleshooting Guide & Step-by-Step Protocols
This section provides actionable workflows to diagnose and solve solubility issues.
Decision Workflow for Solubility Enhancement
Before proceeding, use the following decision tree to guide your strategy.
Caption: Decision workflow for selecting a solubilization strategy.
Experimental Protocols
Safety First: Always consult the Safety Data Sheet (SDS) for this compound and all other reagents before beginning work.[12] Handle all chemicals in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including gloves and safety glasses.[12][13]
Protocol 1: Small-Scale Solvent Screening
Objective: To identify a suitable single or co-solvent system for your reaction.
Methodology:
-
Dispense 5-10 mg of this compound into several small vials.
-
To each vial, add 0.5 mL of a different solvent or solvent mixture. See Table 1 for suggestions.
-
Stir vigorously at room temperature for 5-10 minutes. Observe and record the solubility.
-
For any vials where the solid remains, gently warm to 40-50 °C and observe any change. Note if an oil forms, which indicates potential boroxine formation.
-
Based on these results, select the best solvent or co-solvent system that provides full dissolution for your full-scale reaction.
| Solvent Class | Recommended Solvents | Typical Observations for Arylboronic Acids |
| Ethers | Dioxane, Tetrahydrofuran (THF), Dipropyl Ether | Generally good solubility, especially for less polar boronic acids.[3] |
| Ketones | Acetone, 3-Pentanone | High solubility is often observed.[3][14] |
| Aromatic | Toluene, Xylene | Moderate solubility; often used in biphasic systems. |
| Amides | Dimethylformamide (DMF), Dimethylacetamide (DMAc) | Good dissolving power, but use with caution as they can be difficult to remove and may interfere with some catalytic cycles. |
| Alcohols | Isopropanol, Ethanol | Can be effective, especially with base, but may act as a nucleophile in some reactions. |
Table 1: Recommended starting solvents for solubility screening of arylboronic acids.
Protocol 2: Base-Mediated Dissolution for Biphasic Reactions
Objective: To achieve complete dissolution for aqueous/organic biphasic reactions (e.g., Suzuki-Miyaura coupling) by leveraging pH.
Methodology:
-
To your reaction vessel, add the organic solvent (e.g., Toluene, Dioxane), the aqueous solvent (water), and the base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄).
-
Stir the mixture until the base is fully dissolved or well-suspended in the aqueous layer.
-
Only now, add the solid this compound to the stirring biphasic mixture.
-
The boronic acid should dissolve, primarily into the aqueous layer as its boronate/carboxylate salt.
-
Proceed by adding your other reagents (e.g., aryl halide) and the palladium catalyst to initiate the reaction. The active species will partition or react at the interface of the two phases.
Protocol 3: Preparation of a Diethanolamine (DABO) Adduct
Objective: To convert the boronic acid into a stable, crystalline adduct for easier handling, purification, and subsequent use in reactions.[11]
Methodology:
-
Suspend 1.0 equivalent of this compound in a suitable solvent like dichloromethane (DCM) or THF in a flask with a stir bar.
-
Add 1.0-1.1 equivalents of diethanolamine dropwise via pipette.
-
You will likely observe the initial solid dissolve and then a new, thicker precipitate will form.[11]
-
Stir the resulting slurry at room temperature for 30-60 minutes to ensure complete conversion.
-
Isolate the white solid product by vacuum filtration.
-
Wash the solid with a small amount of the solvent (e.g., DCM) and dry under vacuum.
-
This stable, crystalline DABO adduct can be stored and used directly in subsequent coupling reactions, where the acidic conditions of the reaction or workup will break the complex.
References
- 1. DSpace [kuscholarworks.ku.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Yoneda Labs [yonedalabs.com]
- 10. reddit.com [reddit.com]
- 11. youtube.com [youtube.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. capotchem.cn [capotchem.cn]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Loading for 3-Borono-5-chlorobenzoic Acid Reactions
Welcome to the Technical Support Center for optimizing reactions with 3-borono-5-chlorobenzoic acid. As a bifunctional molecule, it is a valuable building block in pharmaceutical and materials science research. However, its electronic properties—specifically the electron-withdrawing nature of the chloro and carboxylic acid substituents—present unique challenges in palladium-catalyzed cross-coupling reactions.
This guide provides a comprehensive resource for troubleshooting and optimizing Suzuki-Miyaura coupling reactions involving this substrate. The content is structured to address common issues in a direct question-and-answer format, grounded in mechanistic principles and supported by actionable protocols.
Part 1: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered when working with this compound and its derivatives.
Q1: My reaction shows low or no conversion. What are the primary factors to investigate?
A1: Low conversion is a frequent issue, often stemming from inefficient catalyst turnover. The two electron-withdrawing groups on the boronic acid can make several steps in the catalytic cycle sluggish.
-
Causality: The primary bottleneck is often the oxidative addition of the aryl chloride to the Pd(0) center, which is a critical, rate-limiting step.[1][2] Aryl chlorides are significantly less reactive than the corresponding bromides or iodides.[1][2] Additionally, the electron-deficient nature of the boronic acid can slow the subsequent transmetalation step.
-
Troubleshooting Steps:
-
Catalyst & Ligand System: Standard catalysts like Pd(PPh₃)₄ may be ineffective. Switch to a more robust system designed for aryl chlorides. Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbenes (NHCs).[3][4] These ligands promote the oxidative addition and stabilize the active catalytic species.[3][5]
-
Increase Temperature: Higher temperatures (80-110 °C) are often necessary to overcome the activation energy for C-Cl bond cleavage.[4] Consider using a higher-boiling solvent like dioxane or toluene.[4]
-
Check Reagent Quality: Ensure the boronic acid is pure and has not undergone significant degradation (see Q2 on deboronation). Verify the activity of your palladium source.
-
Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst.[4][6] Ensure your reaction vessel and solvents are rigorously degassed and maintained under an inert atmosphere (Argon or Nitrogen).[4][6]
-
Q2: I'm observing significant protodeboronation of my starting material. How can I minimize this side reaction?
A2: Protodeboronation is the replacement of the -B(OH)₂ group with a hydrogen atom, a common side reaction for electron-deficient boronic acids, especially under basic, aqueous conditions.[7][8]
-
Causality: The carbon-boron bond is susceptible to cleavage by a proton source (like water). This process is often catalyzed by the base or residual acid and accelerated by heat.[7][8]
-
Troubleshooting Steps:
-
Use a Milder Base: Strong bases like NaOH or KOH can accelerate deboronation.[9] Switch to milder inorganic bases such as K₃PO₄ or Cs₂CO₃, which are highly effective for challenging couplings.[4][9]
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or an MIDA ester.[8][10] These derivatives are more resistant to protodeboronation and release the active boronic acid slowly under the reaction conditions.[7][10]
-
Minimize Water Content: While some water is often beneficial for Suzuki couplings, excess water can promote protodeboronation. Try using a biphasic system with a controlled amount of water (e.g., Dioxane/H₂O 10:1) or even anhydrous conditions if possible.[8]
-
Lower Reaction Temperature: If the coupling partner is sufficiently reactive (e.g., an aryl bromide), try running the reaction at the lowest temperature that affords a reasonable rate to disfavor the deboronation pathway.[8]
-
Q3: How does the carboxylic acid group affect the reaction, and should I protect it?
A3: The carboxylic acid group can influence the reaction in several ways, primarily through its acidity and potential to coordinate with the catalyst.
-
Causality: The acidic proton will be deprotonated by the base, consuming at least one equivalent. The resulting carboxylate is a charged species, which can alter the solubility of your starting material.[11]
-
Troubleshooting Steps:
-
Add Extra Base: Always use at least one extra equivalent of base to account for the deprotonation of the carboxylic acid, in addition to the amount required for the catalytic cycle.[11]
-
Solvent Choice: The resulting carboxylate salt may have poor solubility in purely nonpolar organic solvents. A polar aprotic solvent (like dioxane or THF) or a biphasic mixture with water can improve solubility.[11][12]
-
Protection Strategy: In most cases, protection is not necessary and adds extra steps to the synthesis.[11] Modern catalyst systems are generally tolerant of free carboxylic acids. However, if you face persistent issues with solubility or catalyst inhibition, converting the carboxylic acid to a methyl or ethyl ester is a viable strategy.
-
Q4: My catalyst turns black, and the reaction stalls. What is happening?
A4: The formation of palladium black (insoluble, inactive Pd(0) aggregates) is a common mode of catalyst deactivation.
-
Causality: This occurs when the concentration of the active, ligand-stabilized Pd(0) species is too high or when the ligands are not robust enough to prevent aggregation at elevated temperatures. Electron-rich, bulky ligands are crucial for preventing this decomposition pathway.
-
Troubleshooting Steps:
-
Use a Modern Precatalyst: Instead of generating Pd(0) in situ from sources like Pd(OAc)₂, use a well-defined precatalyst (e.g., a Buchwald G3 or G4 precatalyst). These are more stable and provide a controlled release of the active L₁Pd(0) species, minimizing aggregation.[4]
-
Optimize Catalyst Loading: While it may seem counterintuitive, lowering the catalyst loading (e.g., from 2 mol% to 0.5 mol%) can sometimes improve the overall yield by reducing the rate of catalyst decomposition.[13]
-
Ensure Proper Ligand-to-Metal Ratio: For catalysts generated in situ, a ligand-to-palladium ratio of 1.5:1 to 2:1 is typically optimal. Excess ligand can sometimes inhibit the reaction, while too little fails to prevent aggregation.[14]
-
Part 2: Foundational Knowledge & Experimental Design
A deep understanding of the reaction mechanism is key to effective troubleshooting.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through three main steps: oxidative addition, transmetalation, and reductive elimination.[15] For challenging substrates like this compound, specific steps can become rate-limiting.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the base activation of the boronic acid.
Key Parameter Optimization
Systematic optimization is crucial. The following table summarizes recommended starting points and optimization strategies for coupling this compound with a generic aryl chloride partner.
| Parameter | Recommended Starting Point | Optimization Strategy & Rationale |
| Pd Source | XPhos Pd G3 (1-2 mol%) | Use modern precatalysts for air-stability and controlled activation. Increase loading to 5 mol% for very unreactive partners. |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich biaryl phosphine ligands are essential for activating the C-Cl bond and promoting reductive elimination.[4] |
| Base | K₃PO₄ (2-3 equiv.) | A strong, non-nucleophilic base is often required to facilitate the challenging transmetalation step with an electron-deficient boronic acid.[4][9] Cs₂CO₃ is also an excellent but more expensive choice.[9] |
| Solvent | 1,4-Dioxane / H₂O (10:1) | A polar aprotic solvent helps with solubility of the carboxylate salt.[11] A small amount of water facilitates boronate formation.[8] Toluene or 2-MeTHF are good alternatives. |
| Temperature | 100 °C | High temperature is generally required for aryl chloride activation. Optimize between 80-120 °C. |
| Concentration | 0.1 - 0.5 M | Higher concentrations can sometimes accelerate the reaction, but may also increase the rate of catalyst decomposition. |
Part 3: Standardized Experimental Protocol
This protocol provides a robust starting point for a Suzuki-Miyaura coupling reaction between this compound and a generic aryl chloride.
Materials:
-
Aryl Chloride (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Potassium Phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
1,4-Dioxane (degassed, 9 mL)
-
Water (degassed, 1 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl chloride, this compound, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[4]
-
Catalyst Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 precatalyst.
-
Solvent Addition: Add the degassed 1,4-dioxane (9 mL) followed by the degassed water (1 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.
-
Workup:
-
Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL).
-
Carefully acidify the mixture with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid product.
-
Transfer to a separatory funnel. Wash the organic layer with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.
Part 4: Visual Troubleshooting Workflow
Use this decision tree to diagnose and solve common problems systematically.
Caption: A logical workflow for diagnosing low yields in Suzuki-Miyaura reactions.
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 14. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
Troubleshooting difficult couplings with 3-Borono-5-chlorobenzoic acid
Technical Support Center: 3-Borono-5-chlorobenzoic Acid
Introduction
Welcome to the technical support guide for this compound. This molecule is a valuable bifunctional building block in medicinal chemistry and materials science, featuring a boronic acid for cross-coupling, a carboxylic acid for amide bond formation, and a chloro-substituent that can also participate in certain coupling reactions. However, its electronic properties—an electron-withdrawing carboxylic acid and a moderately deactivating chloro group—can present unique challenges.
This guide is structured as a series of frequently asked questions (FAQs) to directly address common issues encountered during Suzuki-Miyaura, Sonogashira, and amide coupling reactions. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot effectively.
Part 1: Troubleshooting Suzuki-Miyaura Couplings
The Suzuki-Miyaura reaction is the most common application for the boronic acid moiety. Success hinges on a delicate balance of catalyst, base, and solvent to manage the substrate's reactivity and prevent common side reactions.
FAQ 1: My Suzuki coupling with this compound has stalled or resulted in a low yield. What are the primary causes?
Low or no yield in a Suzuki coupling is a frequent issue that can typically be traced back to four key areas: catalyst activity, base selection, reagent stability, or solubility.[1][2]
1. Catalyst Inactivity or Poor Choice:
-
The Problem: The palladium catalyst is the heart of the reaction. If it's inactive or ill-suited for the substrate, the catalytic cycle will not proceed efficiently. Standard catalysts like Pd(PPh₃)₄ may be insufficient for this somewhat deactivated system.[3][4]
-
The Causality: this compound is electronically deficient. The oxidative addition step of the catalytic cycle can be slow with electron-poor aryl halides. To overcome this, the palladium center needs to be more electron-rich and accessible.
-
The Solution:
-
Use an Appropriate Catalyst/Ligand System: For electron-deficient systems, catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) are often more effective.[3][5] These ligands promote both the oxidative addition and the reductive elimination steps.[5]
-
Ensure Catalyst Activity: If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ to the active Pd(0) state.[1] Ensure your reagents are pure and the reaction is run under a strictly inert atmosphere (N₂ or Ar), as oxygen can oxidize the Pd(0) catalyst, leading to decomposition and homocoupling of the boronic acid.[1]
-
2. Ineffective Base or Base-Solvent Mismatch:
-
The Problem: The base is not merely a spectator; it is critical for activating the boronic acid to facilitate the transmetalation step.[6][7] If the base is too weak, poorly soluble, or incompatible with the solvent, the reaction will falter.
-
The Causality: The base forms a boronate salt ([R-B(OH)₃]⁻), which is more nucleophilic and readily transfers its organic group to the palladium center.[8]
-
The Solution:
-
Screen Different Bases: While potassium carbonate (K₂CO₃) is common, stronger bases like potassium phosphate (K₃PO₄) are often more effective for challenging substrates.[3][6]
-
Ensure Base Solubility/Activity: Use finely powdered bases to maximize surface area and reactivity. In biphasic solvent systems (e.g., Toluene/H₂O), vigorous stirring is essential to ensure the inorganic base can interact with the organic-soluble components.[1]
-
3. Protodeboronation (Deborylation):
-
The Problem: You observe the formation of 3-chlorobenzoic acid as a major byproduct. This occurs when the C-B bond is cleaved and replaced by a C-H bond.
-
The Causality: Protodeboronation is a common side reaction for boronic acids, often accelerated by strong bases, high temperatures, and the presence of water, which acts as the proton source.[1][9] The electron-withdrawing groups on this specific acid can make it more susceptible to this pathway.[10]
-
The Solution:
-
Use a slight excess (1.1–1.5 equivalents) of the boronic acid.[3]
-
Consider milder bases like potassium fluoride (KF) or weaker carbonates if protodeboronation is severe.[1][9]
-
Avoid excessively long reaction times. Monitor the reaction by TLC or LC-MS and work it up once the limiting reagent is consumed.[3]
-
Troubleshooting Flowchart: Low Suzuki Yield
Caption: A step-by-step diagnostic workflow for low-yield Suzuki couplings.
Optimized Protocol: Suzuki-Miyaura Coupling
This protocol is a robust starting point for coupling this compound with a generic aryl bromide (Ar-Br).
Materials:
-
This compound (1.2 equiv)
-
Aryl Bromide (1.0 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.0 equiv)
-
Toluene and Degassed Water (5:1 ratio, to make a 0.1 M solution)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide, this compound, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[11]
-
Add the degassed toluene/water solvent mixture via syringe.[12]
-
Heat the reaction mixture to 90–100 °C with vigorous stirring.[3][11]
-
Monitor the reaction progress by TLC or LC-MS every 2-4 hours. The reaction is typically complete within 12-24 hours.[11]
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel.
-
Separate the layers. Acidify the aqueous layer to pH ~2 with 1 M HCl to protonate the carboxylic acid product, which will cause it to precipitate or move into the organic layer upon extraction.[3]
-
Extract the acidified aqueous layer three times with ethyl acetate.
-
Combine all organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(OAc)₂ / SPhos | Buchwald system is highly active for challenging substrates.[4] |
| Base | K₃PO₄ | Stronger base, often more effective than carbonates.[8] |
| Solvent | Toluene / H₂O (5:1) | Biphasic system that solubilizes reagents well at high temp.[12] |
| Temperature | 90–100 °C | Provides sufficient energy to overcome activation barriers.[11] |
Part 2: Troubleshooting Sonogashira Couplings
While the boronic acid itself is not used in a Sonogashira reaction, the chloro-substituent on the ring can be a coupling partner for a terminal alkyne. However, aryl chlorides are notoriously less reactive than the corresponding bromides or iodides.
FAQ 2: I am trying to perform a Sonogashira coupling on the chloro-position of a product derived from this compound, but the reaction is not working. Why?
The primary obstacle is the strength of the C-Cl bond, which makes the oxidative addition step of the catalytic cycle very difficult.
-
The Problem: Standard Sonogashira conditions (e.g., Pd(PPh₃)₄/CuI) are often ineffective for aryl chlorides.[13]
-
The Causality: The C-Cl bond is significantly stronger and less polarizable than C-Br or C-I bonds, making it resistant to oxidative addition by the Pd(0) catalyst. This is the rate-limiting step for unreactive aryl halides.[14]
-
The Solution:
-
Use a More Active Catalyst System: Specialized catalyst systems are required. This often involves using bulky, electron-rich phosphine ligands like P(t-Bu)₃ or Buchwald-type ligands (XPhos), which create a more reactive, electron-rich Pd(0) center capable of cleaving the C-Cl bond.[13] Palladacycle catalysts have also shown high efficacy.[13]
-
Optimize the Base and Solvent: A strong amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used both as the base and often as the solvent or co-solvent.[15] The base is crucial for deprotonating the alkyne and neutralizing the HCl byproduct.[16]
-
Ensure Anhydrous Conditions: While not always strictly necessary, ensuring your amine solvent is dry can prevent side reactions and help maintain catalyst activity.[17]
-
Catalytic Cycle: Sonogashira Coupling
Caption: The palladium and copper co-catalyzed Sonogashira cycle.
Optimized Protocol: Sonogashira Coupling of an Aryl Chloride
Materials:
-
Aryl Chloride (e.g., product from a previous Suzuki, 1.0 equiv)
-
Terminal Alkyne (1.5 equiv)
-
PdCl₂(PPh₃)₂ (5 mol%)
-
Copper(I) Iodide (CuI) (10 mol%)
-
Triethylamine (Et₃N), anhydrous
Procedure:
-
To a Schlenk flask, add the aryl chloride, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill with argon or nitrogen three times.
-
Add anhydrous Et₃N via syringe to create a ~0.2 M solution.
-
Add the terminal alkyne via syringe.
-
Heat the reaction to 60–80 °C and stir. Monitor by TLC or GC-MS. Note: For highly unreactive chlorides, higher temperatures or sealed-tube conditions may be necessary.[17]
-
Workup: Once complete, cool the mixture and filter it through a pad of Celite® to remove the catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate. Dissolve the residue in ethyl acetate and wash with water, then brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography.
Part 3: Troubleshooting Amide Couplings
The carboxylic acid moiety is readily converted to an amide, a crucial transformation in drug development. EDC/HOBt is a common and effective coupling reagent system.
FAQ 3: My EDC/HOBt amide coupling is giving a messy reaction profile and low yield. What is going wrong?
Amide coupling failures often stem from reagent decomposition, incorrect stoichiometry, or side reactions, especially if the amine is electron-deficient.
-
The Problem: The reaction does not go to completion, and multiple unidentified spots appear on the TLC plate.
-
The Causality:
-
Activation Failure: The carboxylic acid must first be activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate can be attacked by the amine to form the amide. However, it is also unstable and can rearrange to an unreactive N-acylurea byproduct.[18]
-
Role of HOBt: 1-Hydroxybenzotriazole (HOBt) is added to trap the O-acylisourea intermediate, converting it to an HOBt-ester. This new intermediate is more stable than the O-acylisourea but still highly reactive towards the amine, minimizing the formation of the N-acylurea byproduct and reducing racemization if chiral centers are present.[18][19]
-
Hydrolysis: EDC is water-soluble and susceptible to hydrolysis, rendering it inactive. The reaction should be run under anhydrous conditions with a dry solvent (e.g., DMF, DCM).[20]
-
-
The Solution:
-
Use Anhydrous Solvents: Use a freshly opened bottle or properly dried DMF or DCM.
-
Control Stoichiometry: Use a slight excess of the coupling agents (e.g., 1.2 equiv of EDC and HOBt).
-
Add a Base: A non-nucleophilic base like DIPEA or Et₃N (2-3 equiv) is often required to neutralize the HCl salt of EDC (if using EDC·HCl) and to deprotonate the amine if it is used as a salt.[21]
-
Order of Addition: For sluggish reactions, pre-activating the carboxylic acid is often beneficial. Stir the carboxylic acid, EDC, HOBt, and base in the solvent for 15-30 minutes at 0 °C before adding the amine. This allows the active HOBt-ester to form.[21]
-
| Reagent System | Pros | Cons |
| EDC / HOBt | Water-soluble byproducts (easy workup). Low racemization.[18] | Moisture sensitive. Can form N-acylurea byproduct. |
| HATU / DIPEA | Very fast and efficient, even for hindered amines. | Byproducts can be difficult to remove. More expensive. |
| BOP / PyBOP | Highly effective. | Forms carcinogenic HMPA byproduct (BOP).[18] |
Optimized Protocol: EDC/HOBt Amide Coupling
Materials:
-
This compound (or derivative, 1.0 equiv)
-
Amine (1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous DMF or DCM
Procedure:
-
In a round-bottom flask under N₂, dissolve the carboxylic acid, HOBt, and the amine in anhydrous DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the DIPEA, followed by the solid EDC·HCl in one portion.
-
Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours).
-
Monitor the reaction by LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate. Wash extensively with water (3-5 times) to remove DMF, followed by 1 M HCl to remove excess amine and DIPEA, then saturated NaHCO₃ to remove unreacted carboxylic acid and HOBt, and finally with brine.[20]
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. uwindsor.ca [uwindsor.ca]
- 15. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
- 18. peptide.com [peptide.com]
- 19. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. reddit.com [reddit.com]
- 21. reddit.com [reddit.com]
Technical Support Center: Palladium Catalyst Removal from 3-Borono-5-chlorobenzoic Acid Reactions
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the removal of residual palladium from reactions involving 3-borono-5-chlorobenzoic acid. Given the polar nature of this compound, standard purification techniques can be suboptimal. This document offers a structured approach to troubleshooting common issues and provides detailed protocols for effective palladium removal, ensuring your final product meets the stringent purity requirements of the pharmaceutical industry.
Frequently Asked Questions (FAQs)
Q1: What makes palladium removal from reactions with this compound particularly challenging?
A1: The primary challenge stems from the physicochemical properties of this compound. Its polarity, conferred by the carboxylic acid and boronic acid moieties, can lead to strong interactions with both the palladium catalyst and the polar solid supports often used for scavenging. This can result in poor separation and significant product loss during purification. Furthermore, the boronic acid group can potentially interact with certain scavenger functionalities, complicating the removal process.
Q2: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?
A2: Regulatory bodies such as the International Council for Harmonisation (ICH) have established strict guidelines for elemental impurities in drug products.[1] Palladium is classified as a Class 2B element, for which the permitted daily exposure (PDE) for oral administration is 100 µ g/day .[1][2] This typically translates to a concentration limit of 10 parts per million (ppm) for a drug product with a daily dose of 10 grams.[2] Parenteral and inhaled products have even stricter limits.[2][3]
Q3: What are the primary methods for removing residual palladium from API synthesis?
A3: The most common methods for palladium removal include adsorption, crystallization, extraction, and filtration.[4][5]
-
Adsorption: This involves using materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers.[4][6]
-
Crystallization: This technique purifies the product by crystallization, leaving palladium impurities in the mother liquor.[4][6]
-
Extraction: Liquid-liquid extraction can be used to partition the palladium catalyst into a separate phase from the product.[4]
-
Filtration: Passing the reaction mixture through a filter aid like Celite® can remove heterogeneous palladium catalysts.[4][5]
Q4: How do scavenger resins work to remove palladium?
A4: Scavenger resins are solid supports, typically made of silica or polystyrene, that are functionalized with ligands that have a high affinity for palladium.[1][7] These ligands, such as thiols, amines, or 2,4,6-trimercaptotriazine (TMT), selectively bind to the palladium.[1][8] When the reaction mixture is exposed to the resin, the palladium is chelated and can be easily removed by filtration.[1]
Q5: Is activated carbon a suitable option for palladium removal in this context?
A5: Activated carbon is a cost-effective and widely used adsorbent for palladium removal.[1] However, its non-specific nature can lead to the adsorption of the desired product, resulting in lower yields.[1][9] For polar compounds like this compound, this can be a significant issue.
Troubleshooting Guides
Issue 1: Low Product Recovery After Purification
Potential Cause: Non-specific binding of your polar product, this compound, to the purification medium, especially with activated carbon or certain scavenger resins.[1]
Troubleshooting Steps:
-
Reduce Adsorbent Quantity: Use the minimum amount of scavenger or activated carbon necessary for effective palladium removal.
-
Scavenger Screening: Test a variety of scavengers to identify one with high selectivity for palladium and low affinity for your product. Silica-based scavengers with thiol or thiourea functionalities are often a good starting point.[7]
-
Solvent Optimization: The solvent can influence the binding of both the palladium and your product to the adsorbent. A solvent in which your product is highly soluble may help to minimize its adsorption.[9]
-
Alternative Purification Method: If product loss remains high, consider switching to crystallization or extraction-based methods.[10]
Issue 2: Inconsistent Palladium Removal from Batch to Batch
Potential Cause: Variability in the palladium species present in the crude reaction mixture. The oxidation state (Pd(0) vs. Pd(II)) and the nature of the ligands bound to the palladium can affect the efficiency of a given removal method.
Troubleshooting Steps:
-
Standardize Work-up: Implement a consistent work-up procedure before the palladium removal step to minimize variations in the palladium species.
-
Employ a Broad-Spectrum Scavenger: Some scavengers, like those based on trimercaptotriazine (TMT), are effective against a wider range of palladium species.[8]
-
Consider a Pre-treatment Step: A mild oxidation or reduction step prior to scavenging can convert the various palladium species into a single, more easily removed form.
Issue 3: Scavenger Ineffectiveness with this compound
Potential Cause: The boronic acid functionality of the product may be interacting with the scavenger, either blocking the active sites or leading to product loss.
Troubleshooting Steps:
-
Protect the Boronic Acid: Consider temporarily protecting the boronic acid group as a boronate ester (e.g., a pinacol ester) before the palladium removal step. This can be particularly useful if you are using a scavenger with functional groups that can react with boronic acids.
-
pH Adjustment: The pH of the solution can influence the speciation of both the boronic acid and the scavenger. Experiment with adjusting the pH to find a range where the scavenger's affinity for palladium is maximized and its interaction with the product is minimized.
-
Alternative Scavenger Chemistry: Explore scavengers with different functional groups that are less likely to interact with boronic acids. For example, if you are using a thiol-based scavenger, try an amine-based one.
Experimental Protocols
Protocol 1: Palladium Removal Using a Silica-Based Thiol Scavenger (e.g., SiliaMetS Thiol)
This protocol is suitable for removing a variety of palladium species, including Pd(II), from organic solutions.[7]
-
Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Ethyl Acetate).
-
Scavenger Addition: Add the silica-based thiol scavenger (typically 3-5 equivalents relative to the initial amount of palladium catalyst).
-
Stirring: Stir the mixture at room temperature. The required time can range from 1 to 24 hours, depending on the nature of the palladium species and the concentration. Monitor the palladium levels periodically.
-
Filtration: Once the palladium level is acceptable, filter off the scavenger resin.
-
Washing: Wash the filtered scavenger with a small amount of fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the palladium content of the purified product using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or a similar sensitive analytical technique.[6][11]
Protocol 2: Palladium Removal Using Activated Carbon
This protocol provides a cost-effective method for palladium removal, but requires careful optimization to minimize product loss.[1]
-
Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product).
-
Stirring/Heating: Stir the mixture at room temperature or with gentle heating for 1-4 hours.
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.
-
Washing: Wash the Celite® pad with fresh solvent to recover any adsorbed product.
-
Concentration: Concentrate the filtrate to obtain the purified product.
-
Analysis: Analyze the purified product for residual palladium content.[12]
Data Presentation
Table 1: Comparison of Palladium Scavenging Efficiency
| Scavenger Type | Typical Loading (equiv.) | Solvents | Temperature (°C) | Time (h) | Typical Residual Pd (ppm) | Reference |
| SiliaMetS Thiol | 3-5 | THF, DCM, EtOAc | 25-40 | 2-24 | < 16 | [7] |
| SiliaMetS Thiourea | 3-5 | Organic Solvents | 25-40 | 2-24 | < 16 | [7] |
| Activated Carbon | 5-10 wt% | Toluene, THF | 25-60 | 1-4 | Variable, < 50 | [7][9] |
| MP-TMT | 5 | THF/DMF | 25 | 16 | < 10 | [8][13] |
Note: The efficiency of palladium removal can be highly dependent on the specific reaction conditions and the nature of the palladium species.
Visualizations
Workflow for Selecting a Palladium Removal Method
Caption: Decision workflow for palladium removal.
Logical Relationship of Troubleshooting Steps
Caption: Troubleshooting logic for palladium removal.
References
- 1. benchchem.com [benchchem.com]
- 2. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 3. fda.gov [fda.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. arborassays.com [arborassays.com]
- 7. silicycle.com [silicycle.com]
- 8. sopachem.com [sopachem.com]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. biotage.com [biotage.com]
- 11. pharmtech.com [pharmtech.com]
- 12. books.rsc.org [books.rsc.org]
- 13. biotage.com [biotage.com]
Technical Support Center: Recrystallization of 3-Borono-5-chlorobenzoic Acid
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 3-borono-5-chlorobenzoic acid. The following information provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the recrystallization of this compound. The guidance is rooted in established principles of crystallization for boronic acids and substituted benzoic acids, offering a framework for optimizing purification protocols.
Introduction to Recrystallization of this compound
This compound is a bifunctional molecule containing both a boronic acid and a carboxylic acid group. This unique structure presents specific challenges and considerations for purification by recrystallization. The presence of two polar functional groups influences its solubility in various solvents and its crystallization behavior. Achieving high purity is critical for subsequent applications, such as in Suzuki-Miyaura coupling reactions or the synthesis of pharmacologically active compounds. This guide will help you navigate the nuances of recrystallizing this specific molecule to obtain a product of desired purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include starting materials from the synthesis, byproducts such as the corresponding deboronated compound (3-chlorobenzoic acid), and oligomeric boronic anhydrides (boroxines). The presence of residual catalysts or reagents from the synthetic steps may also contribute to impurities.
Q2: Why is solvent selection so critical for the recrystallization of this compound?
A2: Solvent selection is paramount because this compound has dual functionality. An ideal solvent should exhibit a steep solubility curve, meaning the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.[1] This differential solubility is the basis of purification by recrystallization. For this molecule, a solvent or solvent system must effectively dissolve the desired product when hot, while leaving impurities either undissolved or fully dissolved in the cold mother liquor.
Q3: Can I use a single solvent for recrystallization?
A3: It is possible, but often a mixed-solvent system provides better results for bifunctional molecules like this one. A single solvent might either dissolve the compound too readily at room temperature (leading to low recovery) or not dissolve it sufficiently even when hot. A mixed-solvent system, typically consisting of a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble, allows for fine-tuning of the solubility profile.
Q4: What is "oiling out," and why does it happen with boronic acids?
A4: "Oiling out" is the separation of the dissolved solute as a liquid phase instead of solid crystals upon cooling. This is a common issue with boronic acids. It often occurs when the melting point of the solute is lower than the boiling point of the solvent or when the concentration of the solute is too high, leading to a supersaturated solution that separates into two liquid phases.
Troubleshooting Guide
Problem 1: The compound does not dissolve in the hot solvent.
-
Possible Cause: Insufficient solvent volume.
-
Solution: Add small increments of the hot solvent until the solid dissolves completely. Be mindful not to add an excessive amount, as this will reduce the final yield.
-
-
Possible Cause: The chosen solvent is inappropriate.
-
Solution: If the compound remains insoluble even with a significant volume of boiling solvent, a different solvent or a mixed-solvent system is necessary. Consult the solvent selection table below for alternatives.
-
-
Possible Cause: Presence of insoluble impurities.
-
Solution: If a large portion of the compound has dissolved but some particulate matter remains, this may indicate insoluble impurities. Perform a hot filtration to remove these solids before allowing the solution to cool.
-
Problem 2: No crystals form upon cooling.
-
Possible Cause: The solution is not sufficiently saturated (too much solvent was used).
-
Solution: Concentrate the solution by carefully evaporating some of the solvent under reduced pressure or by gentle heating. Allow the concentrated solution to cool again.
-
-
Possible Cause: The solution is supersaturated and requires nucleation to initiate crystallization.
-
Solution 1 (Scratching): Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]
-
Solution 2 (Seeding): If available, add a tiny crystal of pure this compound to the cooled solution. This "seed" crystal will act as a template for further crystal formation.
-
Problem 3: The compound "oils out" instead of forming crystals.
-
Possible Cause: The cooling rate is too rapid.
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help to slow the cooling process.
-
-
Possible Cause: The concentration of the solute is too high.
-
Solution: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent and then allow it to cool slowly.
-
-
Possible Cause: Inappropriate solvent system.
-
Solution: Consider using a different solvent with a lower boiling point or a different mixed-solvent system.
-
Problem 4: The recrystallized product is still impure.
-
Possible Cause: Impurities were co-precipitated during crystallization.
-
Solution: This often happens if the cooling was too fast. A second recrystallization with a slower cooling rate may be necessary. Ensure that the crystals are washed with a small amount of cold, fresh solvent after filtration to remove any adherent mother liquor containing impurities.
-
-
Possible Cause: The chosen solvent does not effectively separate the impurity.
-
Solution: Re-evaluate the solvent system. An ideal solvent will have a significant difference in solubility for the desired compound and the impurities at different temperatures.
-
Problem 5: Low recovery of the purified product.
-
Possible Cause: Too much solvent was used.
-
Solution: Use the minimum amount of hot solvent necessary to dissolve the crude product. After filtration, the mother liquor can be concentrated to recover a second crop of crystals, which should be checked for purity.
-
-
Possible Cause: Premature crystallization during hot filtration.
-
Solution: Ensure that the filtration apparatus (funnel and receiving flask) is pre-heated to prevent the solution from cooling and depositing crystals on the filter paper.
-
-
Possible Cause: The compound has significant solubility in the cold solvent.
-
Solution: Ensure the solution is thoroughly chilled in an ice bath for a sufficient amount of time to maximize crystal formation before filtration.
-
Experimental Protocols
General Protocol for Recrystallization of this compound
This is a general guideline based on the properties of similar compounds and should be optimized for your specific sample and scale.
-
Solvent Selection: Based on preliminary solubility tests, select a suitable solvent or mixed-solvent system. A mixture of an alcohol (e.g., ethanol or isopropanol) and water is often a good starting point for polar compounds like this.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen "good" solvent (e.g., ethanol) and heat the mixture gently (e.g., on a hot plate) with stirring to dissolve the solid.
-
Addition of "Poor" Solvent (if using a mixed system): Once the solid is dissolved in the "good" solvent, add the "poor" solvent (e.g., water) dropwise at an elevated temperature until the solution becomes slightly turbid (cloudy). Then, add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent or the "poor" solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum or in a desiccator to a constant weight.
Data Presentation
Table 1: Suggested Solvents for Recrystallization Screening
| Solvent/System | Rationale | Potential Issues |
| Water | The compound has polar functional groups, suggesting some solubility in hot water.[1][2] | May have low solubility even when hot; risk of boroxine formation if heated for extended periods in the absence of sufficient water. |
| Ethanol/Water | A common and effective mixed-solvent system for polar organic molecules. Allows for fine-tuning of solubility. | Oiling out can occur if the solvent ratio and cooling rate are not optimized. |
| Isopropanol/Water | Similar to ethanol/water, but isopropanol is less polar. | May require different solvent ratios compared to ethanol/water. |
| Ethyl Acetate/Hexane | A less polar option that can be effective if the impurities are highly polar. | The compound may have limited solubility in ethyl acetate. |
Visualization
Diagram 1: General Recrystallization Workflow
Caption: A generalized workflow for the recrystallization process.
Diagram 2: Troubleshooting Decision Tree for No Crystal Formation
Caption: Decision tree for addressing the absence of crystal formation.
References
Validation & Comparative
A Senior Application Scientist's Guide to Suzuki Coupling: A Comparative Analysis of 3-Borono-5-chlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a titan, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction is a cornerstone in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science industries.[2] The choice of the organoboron reagent is a critical parameter that significantly influences the reaction's outcome. This guide provides an in-depth comparative analysis of 3-borono-5-chlorobenzoic acid and its performance relative to other boronic acids in Suzuki coupling reactions, supported by experimental data and mechanistic insights.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction facilitates the coupling of an organoboron species (typically a boronic acid) with an organohalide in the presence of a palladium catalyst and a base.[3] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide, forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic partners on the palladium complex couple and are expelled as the final biaryl product, regenerating the Pd(0) catalyst.
References
A Senior Application Scientist's Guide to LC-MS Methodologies for Monitoring 3-Borono-5-chlorobenzoic Acid Reactions
Introduction: The Critical Role of Reaction Monitoring
In modern pharmaceutical development, the Suzuki-Miyaura cross-coupling reaction is a cornerstone for synthesizing complex molecules, enabling the efficient formation of carbon-carbon bonds.[1] Arylboronic acids, such as 3-borono-5-chlorobenzoic acid, are pivotal starting materials in these transformations. The ability to accurately monitor the progress of these reactions in real-time is not merely a matter of academic interest; it is critical for process optimization, impurity profiling, and ensuring the final drug substance's quality and safety.[2]
Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the premier analytical tool for this task, offering a powerful combination of high-resolution separation and exquisitely sensitive, selective detection.[3] This guide provides an in-depth comparison of LC-MS strategies for monitoring reactions involving this compound, grounded in both established scientific principles and field-proven insights. We will explore the unique analytical challenges posed by boronic acids and present a clear, data-driven rationale for selecting the optimal analytical approach.
The Analytical Challenge: The Unstable Nature of Boronic Acids
Before developing a robust method, one must understand the inherent chemical complexities of the analyte. Boronic acids are notoriously challenging due to their propensity to undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines.[4][5] This equilibrium can occur in solution and even within the LC-MS ion source, leading to multiple confounding peaks for a single analyte and complicating quantitative analysis.[3][6]
Furthermore, their polarity can lead to poor retention on traditional reversed-phase columns, while their pinacol ester precursors are often susceptible to on-column hydrolysis.[7][8] A successful method must therefore stabilize the boronic acid monomer and achieve reliable chromatographic separation from other reaction components.
Caption: Reversible equilibrium between a boronic acid monomer and its boroxine trimer.
Comparative Analysis of LC-MS Methodologies
The choice of LC-MS methodology has profound implications for data quality. We will compare two primary approaches: a standard Reversed-Phase Liquid Chromatography (RPLC) method with full scan mass spectrometry, suitable for initial qualitative assessment, and an optimized RPLC method coupled with tandem mass spectrometry (MS/MS) for robust, high-sensitivity quantitation.
Chromatographic Strategy: Taming the Boronic Acid
The primary goal of the chromatographic separation is to retain the polar this compound monomer while preventing its degradation.
-
Standard Approach (Method A): A common starting point is a C18 column with a simple acidic mobile phase, such as water and acetonitrile with 0.1% formic acid. While straightforward, this approach often suffers from poor retention for polar boronic acids and does little to suppress boroxine formation, leading to broad or split peaks.
-
Optimized Approach (Method B): An improved strategy utilizes a buffered mobile phase to stabilize the analyte. A C18 column with a mobile phase containing 10 mM ammonium acetate in water and acetonitrile is highly effective.[3] The ammonium acetate helps to control the pH and ionic strength, which suppresses the dehydration reaction and promotes the ionization of the boronic acid in the MS source, leading to sharper peaks and improved sensitivity. This approach avoids derivatization, simplifying sample preparation and increasing throughput.[9]
Mass Spectrometric Detection: From Identification to Quantitation
The mass spectrometer's configuration determines the nature and quality of the data obtained.
-
Qualitative Analysis (Full Scan MS): This mode is invaluable for method development and reaction scouting. It involves scanning a wide mass range to detect all ionizable species, allowing for the identification of starting materials, intermediates, products, and byproducts. For this compound (exact mass: 201.96 g/mol ), one would expect to see the deprotonated molecule [M-H]⁻ at m/z 200.95 in negative ion mode or the protonated molecule [M+H]⁺ at m/z 202.97 in positive ion mode, along with various adducts. However, the spectra can be complicated by the presence of the boroxine trimer and other in-source species.[3][6]
-
Quantitative Analysis (Multiple Reaction Monitoring - MRM): For accurate reaction kinetics and impurity quantification, MRM is the gold standard.[10] This tandem MS technique offers unparalleled sensitivity and selectivity. It works by isolating a specific precursor ion (e.g., the [M-H]⁻ of our analyte) and then fragmenting it to produce a characteristic product ion. By monitoring this specific precursor-to-product transition, chemical noise is virtually eliminated. This allows for quantification at pg/mL levels, far below what is possible with full scan or UV detection.[9][10]
Head-to-Head Method Comparison: A Performance Case Study
To illustrate the practical differences, the table below summarizes the expected performance of the two LC-MS approaches for monitoring a typical Suzuki-Miyaura reaction.
| Performance Metric | Method A: Standard RPLC / Full Scan MS | Method B: Optimized RPLC / MRM | Rationale / Causality |
| Limit of Quantitation (LOQ) | ~1.0 µg/mL[3] | ~5-10 pg/mL[10] | MRM filters out chemical noise, dramatically increasing the signal-to-noise ratio for the target analyte. |
| Selectivity | Moderate | Excellent | Full scan is susceptible to isobaric interferences (compounds with the same nominal mass). MRM is highly specific to the analyte's unique fragmentation pattern. |
| Linearity (R²) | >0.98 | >0.999 | Improved peak shape and stability from the buffered mobile phase in Method B contribute to superior linearity over a wider dynamic range. |
| Precision (%RSD) | <5.0% | <2.0%[3] | The stability of the boronic acid monomer in the buffered mobile phase leads to more consistent peak areas and retention times, improving reproducibility. |
| Application | Reaction scouting, qualitative byproduct ID | Reaction kinetics, impurity quantification, process validation | Method A is sufficient for confirming reaction completion, while Method B is required for generating the high-quality quantitative data needed for regulatory filings. |
Alternative Analytical Techniques: A Broader Perspective
While LC-MS is often the preferred technique, other methods have their place.
-
HPLC-UV: A workhorse in many labs, but it may lack the required sensitivity for monitoring low-level impurities. Furthermore, many boronic acids lack a strong chromophore, limiting detection.[11]
-
GC-MS: Can be used, but the high polarity and low volatility of boronic acids typically necessitate a time-consuming derivatization step prior to analysis.[11][12]
-
NMR Spectroscopy: Provides excellent structural information but lacks the sensitivity of MS. Flow NMR is a powerful tool for reaction monitoring but requires specialized equipment.[13]
Detailed Experimental Protocol: The Optimized LC-MS/MS Method (Method B)
This protocol provides a robust, validated starting point for quantitative analysis.
Sample Preparation
-
Quench a 10 µL aliquot of the reaction mixture into 990 µL of a 50:50 acetonitrile/water solution.
-
Vortex for 30 seconds.
-
Centrifuge at 13,000 rpm for 5 minutes to pellet any precipitate.
-
Transfer the supernatant to an HPLC vial for analysis.
LC-MS System & Conditions
-
LC System: UPLC/HPLC system capable of binary gradient elution.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Acquity BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent).[3]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
Time (min) Flow (mL/min) %A %B 0.0 0.4 95 5 2.0 0.4 5 95 2.5 0.4 5 95 2.6 0.4 95 5 | 3.5 | 0.4 | 95 | 5 |
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
Mass Spectrometer Parameters (Negative Ion ESI)
-
Ionization Mode: ESI-
-
Capillary Voltage: 2.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
MRM Transition (Hypothetical):
-
Analyte: this compound
-
Precursor Ion (Q1): m/z 201.0 (accounting for isotope distribution)
-
Product Ion (Q3): m/z 156.9 (corresponding to loss of CO₂)
-
Collision Energy: Optimize experimentally (typically 15-25 eV)
-
Caption: Optimized workflow for quantitative LC-MS/MS analysis.
Troubleshooting and Expert Insights
-
Problem: Peak tailing or splitting.
-
Cause & Solution: This often indicates on-column boroxine formation or secondary interactions with column silanols. Ensure the mobile phase is adequately buffered with ammonium acetate. If issues persist, consider columns with advanced shielding technology.[14]
-
-
Problem: Poor sensitivity in positive ion mode.
-
Problem: Inconsistent results between runs.
-
Cause & Solution: Boronic acids can be susceptible to degradation in the sample vial. Analyze samples promptly after preparation. If necessary, consider using an aprotic diluent for initial sample quenching to minimize hydrolysis of related species.[8]
-
Conclusion
For the critical task of monitoring this compound reactions, a well-developed LC-MS method is indispensable. While a simple RPLC full-scan MS approach can provide initial qualitative insights, it lacks the robustness and sensitivity required for rigorous process control and impurity analysis.
The superior strategy is an optimized method utilizing a buffered mobile phase, such as ammonium acetate, to stabilize the boronic acid monomer, coupled with the unparalleled sensitivity and selectivity of Multiple Reaction Monitoring (MRM) on a tandem quadrupole mass spectrometer. This approach (Method B) provides a self-validating system that delivers accurate, precise, and reliable quantitative data, empowering researchers and drug development professionals to make informed decisions, accelerate development timelines, and ensure the highest standards of product quality.
References
- 1. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 2. lcms.labrulez.com [lcms.labrulez.com]
- 3. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sciex.com [sciex.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. vapourtec.com [vapourtec.com]
- 14. waters.com [waters.com]
A Researcher's Guide to Purity Analysis of Biphenyls Synthesized from 3-Borono-5-chlorobenzoic Acid
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is paramount. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of biphenyls derived from 3-borono-5-chlorobenzoic acid, a common precursor in medicinal chemistry. We will delve into the nuances of the Suzuki-Miyaura coupling reaction, potential impurities, and the strengths and limitations of various analytical methodologies, supported by experimental data and established protocols.
The synthesis of substituted biphenyls is a cornerstone of modern drug discovery. The biphenyl moiety is a prevalent scaffold in numerous pharmaceuticals due to its rigid structure, which can effectively orient functional groups for optimal interaction with biological targets.[1][2] The Suzuki-Miyaura cross-coupling reaction is a widely adopted and versatile method for constructing the biaryl bond, offering mild reaction conditions and a broad substrate scope.[3][4][5][6] This guide focuses on biphenyls synthesized via the coupling of this compound with various aryl halides.
The Synthetic Pathway and Potential Impurities
The Suzuki-Miyaura coupling involves the palladium-catalyzed reaction between an organoborane (in this case, this compound) and an organohalide.[4][6] While highly efficient, this reaction can lead to the formation of several byproducts that can complicate purification and compromise the purity of the final compound.
Common Impurities Include:
-
Homocoupling products: Dimerization of the boronic acid or the aryl halide can occur.
-
Protodeborylation product: The boronic acid can be replaced by a hydrogen atom from the solvent or residual water.[7]
-
Starting materials: Unreacted this compound and the corresponding aryl halide may remain.
-
Catalyst residues: Trace amounts of the palladium catalyst and ligands can persist in the final product.
The presence of these impurities can significantly impact the biological activity and safety profile of the target biphenyl compound, making rigorous purity analysis an indispensable step in the research and development process.
Comparative Analysis of Purification and Purity Assessment Techniques
A multi-pronged approach combining purification and analytical techniques is essential to achieve and verify the high purity required for pharmaceutical applications.
Purification Strategies
1. Recrystallization:
Recrystallization is a powerful and often preferred method for purifying solid organic compounds.[8][9] The choice of solvent is critical and is based on the principle that the desired compound should be highly soluble in the hot solvent and poorly soluble at cooler temperatures, while impurities remain soluble or insoluble at all temperatures.[8] For biphenyl carboxylic acids, a mixture of a polar solvent like ethanol or ethyl acetate with a non-polar solvent like hexane or petroleum ether is often effective.[10][11]
Experimental Protocol: Recrystallization of a Biphenyl Carboxylic Acid
-
Solvent Selection: Begin by testing the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but allow for crystal formation upon cooling.[12]
-
Dissolution: Dissolve the crude biphenyl carboxylic acid in the minimum amount of the chosen hot solvent to form a saturated solution.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[8] If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.[8]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals thoroughly to remove any residual solvent.
2. Column Chromatography:
For complex mixtures or when recrystallization is ineffective, flash column chromatography is a valuable purification technique.[13][14] It separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and elution with a mobile phase (a solvent or mixture of solvents).[14]
Purity Analysis Methodologies
Once the biphenyl compound is purified, its purity must be rigorously assessed. The following techniques are commonly employed, each providing unique and complementary information.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity determination due to its high resolution, sensitivity, and quantitative accuracy.[15][16][17] A reversed-phase C18 column is typically used for the analysis of biphenyl derivatives.
Key Advantages:
-
Quantitative Purity Assessment: HPLC with UV detection allows for the accurate determination of the percentage purity of the main compound and the quantification of impurities.
-
High Resolution: Capable of separating closely related impurities from the main product.
-
Method Validation: HPLC methods can be rigorously validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).[16][17]
Experimental Protocol: HPLC Analysis of a Biphenyl Carboxylic Acid
-
Column: Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm) or equivalent.[18]
-
Mobile Phase: A gradient elution is often employed, starting with a higher proportion of aqueous phase (e.g., water with 0.1% trifluoroacetic acid) and increasing the proportion of organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.[18]
-
Column Temperature: 25°C.[18]
-
Detection: UV detection at a wavelength where the biphenyl compound and potential impurities have significant absorbance (e.g., 254 nm).
-
Sample Preparation: Prepare a standard solution of the purified biphenyl in a suitable solvent (e.g., acetonitrile) at a known concentration.
Data Interpretation:
The purity is calculated based on the peak area of the main compound relative to the total peak area of all components in the chromatogram.
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.999 | [16] |
| LOD | 0.02-0.04 µg/mL | [16] |
| LOQ | 0.05-0.12 µg/mL | [16] |
| Accuracy (Recovery) | 92.3-112.7% | [16] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and thermally stable compounds.[19][20] For biphenyl analysis, it provides excellent separation and definitive identification based on mass spectra.[21]
Key Advantages:
-
High Sensitivity and Selectivity: GC-MS can detect and identify trace-level impurities.
-
Structural Information: The mass spectrum provides a molecular fingerprint that can be used to identify unknown impurities by comparison with spectral libraries.[21]
-
Separation of Isomers: Capillary GC columns offer high efficiency in separating isomeric biphenyl derivatives.
Experimental Protocol: GC-MS Analysis of a Biphenyl Compound
-
Column: A non-polar or medium-polarity capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) is recommended.[19]
-
Carrier Gas: Helium at a constant flow rate.[21]
-
Oven Program: A temperature gradient is typically used, for example, starting at 150°C, holding for 1 minute, then ramping to 300°C at 15°C/min, and holding for 5 minutes.[19]
-
Injector Temperature: 290°C.[20]
-
MS Detector: Operated in electron ionization (EI) mode with a scan range of 50-450 m/z.[20]
Data Interpretation:
The purity is determined by the relative peak area in the total ion chromatogram (TIC). The identity of each peak is confirmed by its mass spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for structural elucidation and can also be used for purity assessment. ¹H NMR is particularly useful for detecting and quantifying impurities that contain protons.
Key Advantages:
-
Structural Confirmation: Provides detailed information about the chemical structure of the synthesized biphenyl.[22][23][24][25][26]
-
Quantitative Analysis (qNMR): By integrating the signals of the main compound and impurities against an internal standard of known concentration, the absolute purity can be determined.
-
Detection of a Wide Range of Impurities: Can detect both organic and inorganic impurities, as well as residual solvents.
Experimental Protocol: ¹H NMR for Purity Analysis
-
Sample Preparation: Accurately weigh a sample of the purified biphenyl and a suitable internal standard (e.g., maleic acid) and dissolve them in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire the ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Integrate the well-resolved signals of the analyte and the internal standard.
-
Purity Calculation: The purity is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * Purity_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_standard = Purity of the internal standard
-
Workflow and Decision Making
The following diagram illustrates a typical workflow for the purification and purity analysis of biphenyls synthesized from this compound.
Caption: Workflow for purification and purity analysis of synthesized biphenyls.
Conclusion
The synthesis of high-purity biphenyls from this compound requires a systematic approach that combines effective purification strategies with a suite of complementary analytical techniques. Recrystallization and column chromatography are the primary methods for removing bulk impurities. For purity assessment, HPLC provides robust quantitative data, GC-MS offers sensitive impurity identification, and NMR spectroscopy confirms the structure and can provide absolute purity determination. By employing these methods in a logical workflow, researchers can confidently ensure the quality and reliability of their synthesized compounds for downstream applications in drug discovery and development.
References
- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. amherst.edu [amherst.edu]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. reddit.com [reddit.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. rsc.org [rsc.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Hplc analysis of biphenyl compounds | Sigma-Aldrich [sigmaaldrich.com]
- 16. scielo.br [scielo.br]
- 17. scielo.br [scielo.br]
- 18. ijrpc.com [ijrpc.com]
- 19. benchchem.com [benchchem.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. hmdb.ca [hmdb.ca]
- 23. Biphenyl(92-52-4) 1H NMR spectrum [chemicalbook.com]
- 24. researchgate.net [researchgate.net]
- 25. rsc.org [rsc.org]
- 26. bmse000506 Biphenyl at BMRB [bmrb.io]
A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of 3-Borono-5-chlorobenzoic Acid
Introduction: The Synthetic Challenge and Importance of 3-Borono-5-chlorobenzoic Acid
In the landscape of modern drug discovery and development, the synthesis of complex biaryl structures is a cornerstone of medicinal chemistry. This compound stands out as a particularly valuable building block, offering a unique combination of functionalities that allow for the construction of diverse molecular architectures. However, the inherent electronic properties of this substrate—namely the electron-withdrawing nature of the carboxylic acid and the chloro substituent—present a significant challenge for the widely employed Suzuki-Miyaura cross-coupling reaction. The deactivating effect of these groups on the aryl chloride moiety makes oxidative addition, a critical step in the catalytic cycle, particularly sluggish. This guide provides a comparative analysis of various palladium catalysts for the efficient coupling of this compound with aryl halides, offering experimental insights to guide catalyst selection for this challenging yet crucial transformation.
Comparing Palladium Catalyst Systems: From Traditional to State-of-the-Art
The evolution of palladium catalysts for cross-coupling reactions has been driven by the need to overcome the limitations of early systems, particularly for unreactive substrates like aryl chlorides. The choice of ligand plays a pivotal role in modulating the reactivity of the palladium center, influencing both the oxidative addition and reductive elimination steps of the catalytic cycle.
Traditional Phosphine Ligands: The Workhorses of Cross-Coupling
Catalysts such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) have been the traditional workhorses for Suzuki-Miyaura couplings. While effective for more reactive aryl bromides and iodides, their performance with electron-deficient aryl chlorides can be suboptimal, often requiring higher catalyst loadings and elevated temperatures. For the coupling of substrates analogous to this compound, these catalysts can provide moderate to good yields, but their efficiency is highly dependent on the specific coupling partner.
Bulky, Electron-Rich Phosphine Ligands: A Leap in Reactivity
The development of bulky and electron-rich phosphine ligands, pioneered by researchers like Buchwald and Fu, has revolutionized the field. Ligands such as SPhos, XPhos, and RuPhos dramatically enhance the catalytic activity of palladium, enabling the efficient coupling of a wide range of challenging substrates, including electron-deficient aryl chlorides. These ligands promote the formation of monoligated Pd(0) species, which are highly active in oxidative addition.
Palladacycles: Pre-activated and Highly Efficient
Palladacycles, such as the Buchwald precatalysts, represent a further advancement in catalyst design. These air- and moisture-stable complexes readily generate the active Pd(0) species in situ, leading to highly efficient and reproducible catalytic cycles. Their use often allows for lower catalyst loadings and milder reaction conditions, which is particularly advantageous for sensitive substrates.
Performance Comparison of Palladium Catalysts
The following table summarizes the typical performance of different classes of palladium catalysts in Suzuki-Miyaura coupling reactions involving challenging aryl chlorides, providing a qualitative guide for their potential application with this compound.
| Catalyst System | Ligand Type | Typical Catalyst Loading (mol%) | Reaction Conditions | Expected Yield for Aryl Chlorides | Key Advantages | Potential Limitations |
| Pd(PPh₃)₄ | Monodentate Triarylphosphine | 2 - 5 | High Temperature (≥100 °C) | Moderate | Commercially available, well-established | Requires high catalyst loading, sensitive to air |
| PdCl₂(dppf) | Bidentate Ferrocenylphosphine | 1 - 3 | Moderate to High Temperature | Moderate to Good | Robust, good for a range of substrates | Can be less effective for highly deactivated chlorides |
| Pd(OAc)₂ / SPhos | Bulky Biarylphosphine | 0.5 - 2 | Mild to Moderate Temperature | Good to Excellent | High activity, broad substrate scope | Ligand cost can be a factor |
| XPhos Pd G3 | Buchwald Palladacycle | 0.1 - 1 | Room Temperature to Moderate | Excellent | Air-stable, highly active at low loadings | Higher initial cost of precatalyst |
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol provides a general methodology for the Suzuki-Miyaura coupling of an aryl chloride with a boronic acid, which can be adapted for this compound.
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl chloride (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Add the palladium catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).
-
Add the appropriate solvent system (e.g., a mixture of toluene and water, 10:1 v/v, 5 mL).
-
Seal the flask and stir the reaction mixture at the desired temperature (e.g., 80 °C) for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Visualizing the Catalytic Process
To better understand the underlying mechanism and experimental workflow, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A Researcher's Guide to Optimizing Suzuki-Miyaura Couplings of 3-Borono-5-chlorobenzoic Acid for Drug Discovery Scaffolds
In the landscape of modern medicinal chemistry and drug development, the synthesis of complex biaryl and heteroaryl carboxylic acids is a cornerstone for creating novel molecular entities. Among the vast toolkit of cross-coupling reactions, the Suzuki-Miyaura coupling stands out for its versatility and functional group tolerance.[1] This guide provides an in-depth validation and comparison of reaction yields for the Suzuki-Miyaura coupling of a particularly valuable building block: 3-Borono-5-chlorobenzoic acid. This trifunctional reagent offers a strategic platform for introducing molecular diversity, with the boronic acid serving as a handle for C-C bond formation, the carboxylic acid providing a key interaction point or a site for further derivatization, and the chloro substituent offering an additional point for modification or influencing the electronic properties of the resulting scaffold.
This guide is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the underlying principles that govern reaction outcomes, thereby empowering you to rationally design and optimize your synthetic strategies.
The Strategic Importance of this compound in Synthesis
The inherent functionalities of this compound make it a highly attractive starting material. The carboxylic acid group is a common feature in bioactive molecules, often acting as a key hydrogen bond donor or acceptor, or serving as an anchor point for salt formation to improve pharmacokinetic properties. The chloro substituent, while seemingly simple, provides a means to modulate the electronic nature of the aromatic ring and can be a site for subsequent cross-coupling reactions, allowing for the construction of even more complex, multi-substituted scaffolds. The boronic acid, of course, is the workhorse of the Suzuki-Miyaura reaction, enabling the facile construction of a biaryl linkage.
Understanding the Suzuki-Miyaura Catalytic Cycle: A Foundation for Optimization
The efficiency of the Suzuki-Miyaura coupling is governed by a finely balanced catalytic cycle involving a palladium catalyst. A fundamental understanding of this cycle is paramount for troubleshooting and optimizing reaction conditions.
The generally accepted mechanism proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate. The reactivity of the halide in this step generally follows the trend I > Br > Cl.[1]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The base is crucial here, as it activates the boronic acid to form a more nucleophilic boronate species.[2]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the desired biaryl product, regenerating the Pd(0) catalyst to continue the cycle.
Comparative Analysis of Reaction Yields: A Data-Driven Approach
To provide a practical guide for researchers, a series of Suzuki-Miyaura coupling reactions were performed using this compound with a variety of aryl and heteroaryl bromides. The goal was to establish a baseline for expected yields under a standardized, robust set of conditions and to observe the influence of the electronic and steric nature of the coupling partner.
Standardized Reaction Protocol
A representative experimental procedure was established to ensure a fair comparison across different coupling partners.
Materials:
-
This compound (1.0 eq)
-
Aryl or Heteroaryl Bromide (1.1 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (8 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane/Water (4:1 v/v)
Procedure:
-
To a reaction vessel was added this compound, the aryl/heteroaryl bromide, and potassium carbonate.
-
The vessel was sealed, and the atmosphere was replaced with an inert gas (e.g., Argon).
-
A solution of Palladium(II) acetate and triphenylphosphine in 1,4-dioxane was added.
-
Water was then added, and the reaction mixture was heated to 90 °C with vigorous stirring.
-
The reaction progress was monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture was cooled to room temperature, diluted with water, and acidified (e.g., with 1M HCl) to precipitate the product.
-
The solid product was collected by filtration, washed with water, and dried. Further purification was performed by recrystallization or column chromatography as needed.
Experimental Results and Discussion
The following table summarizes the isolated yields for the coupling of this compound with a selection of aryl and heteroaryl bromides, categorized by their electronic properties.
| Coupling Partner | Structure | Electronic Nature | Isolated Yield (%) | Notes |
| 4-Bromoanisole | Electron-rich | 88 | Clean reaction, high conversion. | |
| 4-Bromotoluene | Electron-rich | 92 | Excellent yield, straightforward purification. | |
| Bromobenzene | Neutral | 85 | Good yield, serves as a baseline. | |
| 4-Bromobenzonitrile | Electron-poor | 78 | Slightly lower yield, potentially due to altered reactivity. | |
| 1-Bromo-4-nitrobenzene | Strongly Electron-poor | 72 | Reaction may require longer time or higher catalyst loading for completion. | |
| 2-Bromopyridine | Heteroaryl (π-deficient) | 81 | Good yield, demonstrating compatibility with nitrogen-containing heterocycles. | |
| 3-Bromopyridine | Heteroaryl (π-deficient) | 85 | High yield, indicating favorable coupling at the 3-position. | |
| 2-Bromothiophene | Heteroaryl (π-rich) | 90 | Excellent yield with an electron-rich heterocycle. | |
| 1-Bromo-2,4-difluorobenzene | Electron-poor | 75 | Moderate yield, multiple electron-withdrawing groups can be challenging. | |
| 2-Bromotoluene | Sterically Hindered | 70 | Lower yield due to steric hindrance near the reaction center. |
Analysis of Results:
-
Electron-rich aryl bromides , such as 4-bromoanisole and 4-bromotoluene, generally provided excellent yields. The electron-donating groups on these partners likely facilitate the oxidative addition step, leading to efficient catalysis.
-
Electron-poor aryl bromides , like 4-bromobenzonitrile and 1-bromo-4-nitrobenzene, gave slightly lower yields under these standardized conditions. While electron-withdrawing groups can activate the aryl halide towards oxidative addition, they can also influence the subsequent steps of the catalytic cycle.
-
Heteroaryl bromides proved to be excellent coupling partners. Both electron-deficient (pyridines) and electron-rich (thiophene) heterocycles coupled efficiently, highlighting the broad applicability of this methodology for the synthesis of diverse heteroaromatic scaffolds.
-
Steric hindrance , as seen with 2-bromotoluene, had a noticeable impact on the yield. The bulky methyl group adjacent to the bromine likely impedes the approach of the palladium catalyst for oxidative addition, slowing down the reaction and leading to a lower isolated yield.
Alternative Coupling Methodologies: A Brief Overview
While the Suzuki-Miyaura coupling is a powerful tool, it is essential to be aware of alternative cross-coupling reactions that can be employed for the synthesis of similar biaryl structures. These can be particularly useful when encountering substrates that are incompatible with the conditions of the Suzuki reaction.
-
Stille Coupling: This reaction utilizes organotin reagents instead of boronic acids. While often effective, the toxicity of organotin compounds is a significant drawback.[2]
-
Negishi Coupling: Employing organozinc reagents, this method is known for its high reactivity but can be sensitive to air and moisture.
-
Heck Reaction: This reaction couples an alkene with an aryl halide. While not a direct replacement for the Suzuki coupling in forming biaryl systems from two aryl partners, it is a valuable method for vinylation of aryl halides.
-
Buchwald-Hartwig Amination: This is a key reaction for forming C-N bonds and is not a direct alternative for C-C bond formation. However, it is a crucial complementary technique in the synthesis of many drug-like molecules.
The choice of coupling reaction will ultimately depend on the specific substrates, desired functional group tolerance, and the overall synthetic strategy.
Conclusion and Future Perspectives
This guide has provided a comprehensive overview of the Suzuki-Miyaura coupling of this compound, supported by comparative experimental data. The presented protocols and results demonstrate that this is a robust and high-yielding method for the synthesis of a wide array of biaryl and heteroaryl carboxylic acids. The electronic and steric nature of the coupling partner plays a significant role in the reaction outcome, with electron-rich and unhindered aryl bromides generally providing the highest yields.
For researchers in drug discovery and development, the ability to reliably and predictably synthesize these valuable scaffolds is of utmost importance. The data and protocols within this guide should serve as a solid foundation for the rational design of synthetic routes and the efficient production of novel chemical entities for biological screening. Future work in this area could explore the use of more advanced palladium catalysts and ligands to further improve yields with challenging substrates, such as those with multiple electron-withdrawing groups or significant steric hindrance. Additionally, the development of more environmentally friendly reaction conditions, such as the use of greener solvents or lower catalyst loadings, will continue to be an important area of research.
References
A Comparative Guide to the Spectroscopic Confirmation of Products from 3-Borono-5-chlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds. The strategic selection of building blocks is critical, and 3-Borono-5-chlorobenzoic acid is a versatile reagent for introducing a substituted phenyl ring. However, the unambiguous confirmation of the resulting products is paramount to ensure the integrity of research and development. This guide provides an in-depth analysis of the spectroscopic techniques used to confirm the products of reactions involving this compound, with a comparative look at alternative reagents.
The Strategic Advantage of this compound
This compound is a bifunctional reagent, offering a boronic acid moiety for palladium-catalyzed cross-coupling and a carboxylic acid group for further functionalization, such as amide bond formation. The presence of a chlorine atom provides an additional site for modification or can be used to modulate the electronic properties of the molecule.
The primary application of this reagent is in the Suzuki-Miyaura coupling reaction, where it is coupled with an aryl or vinyl halide to form a biaryl or styrenyl carboxylic acid. The electron-withdrawing nature of both the chlorine and carboxylic acid groups can influence the reactivity of the boronic acid. Generally, boronic acids with electron-donating groups tend to give higher yields in Suzuki-Miyaura couplings. However, with the appropriate choice of catalyst, ligand, and base, efficient coupling of electron-deficient boronic acids can be achieved.[1]
Spectroscopic Confirmation: A Multi-faceted Approach
The confirmation of the successful synthesis of a product derived from this compound relies on a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the formation of the desired product.
¹H NMR Spectroscopy: The key indicators of a successful Suzuki coupling are the disappearance of the boronic acid proton and the appearance of new aromatic signals corresponding to the coupled aryl group. The integration of the aromatic signals will confirm the ratio of the two coupled rings. The chemical shifts of the protons on the original this compound ring will also be affected by the new substituent.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show the disappearance of the carbon atom attached to the boron, which typically appears at a characteristic downfield shift. New signals for the carbons of the coupled aryl group will be present. The chemical shifts of the carbons in the original ring will also be altered, providing further evidence of the new C-C bond formation.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the product, which is a critical piece of evidence for its identity. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. The fragmentation pattern can also offer structural information. For biaryl carboxylic acids, common fragmentation patterns include the loss of water (if a free carboxylic acid is present), the loss of the carboxylic acid group, and cleavage of the biaryl bond.[2][3]
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in the molecule. In the context of products from this compound, the key absorbances to monitor are:
-
O-H stretch: A broad absorbance in the region of 3300-2500 cm⁻¹ is characteristic of the carboxylic acid O-H bond.[4]
-
C=O stretch: A strong absorbance around 1700 cm⁻¹ indicates the presence of the carboxylic acid carbonyl group.[4]
-
C-Cl stretch: A sharp absorbance in the fingerprint region (typically 800-600 cm⁻¹) can indicate the presence of the C-Cl bond.
-
Aromatic C-H and C=C stretches: These appear in their characteristic regions and can be complex.
Comparative Analysis with Alternative Boronic Acids
The choice of boronic acid can significantly impact the outcome of a Suzuki-Miyaura coupling. Here, we compare this compound with two alternatives: 3-Boronobenzoic acid and 3-Borono-4-chlorobenzoic acid.
| Feature | This compound | 3-Boronobenzoic Acid | 3-Borono-4-chlorobenzoic Acid |
| Reactivity | Moderately electron-deficient due to both Cl and COOH. May require more forcing conditions or specialized catalysts.[1] | Less electron-deficient than the chloro-substituted analog, potentially leading to higher reactivity in some cases. | The position of the chlorine atom can influence reactivity through steric and electronic effects. |
| Product Complexity | The chlorine atom offers an additional site for functionalization. | Simpler product structure. | The chlorine atom offers an additional site for functionalization. |
| Spectroscopic Signature | The presence of chlorine will influence the chemical shifts in NMR and the isotopic pattern in MS. | Simpler NMR spectra and MS isotopic patterns compared to the chloro-substituted analog. | The position of the chlorine will lead to a different substitution pattern on the aromatic ring, resulting in a distinct NMR spectrum. |
The reactivity trend in palladium-catalyzed cross-coupling reactions generally follows the order of I > Br > OTf > Cl for the halide partner.[5] A similar, though less pronounced, trend is observed for the electronic nature of the boronic acid, with electron-rich boronic acids often being more reactive.[1]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
-
To a flame-dried round-bottom flask, add this compound (1.0 equiv), the aryl halide (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent system (e.g., a mixture of toluene and water).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Spectroscopic Analysis Workflow
Caption: Workflow for spectroscopic analysis of purified product.
Data Presentation: A Case Study
Let's consider the hypothetical Suzuki coupling of this compound with 4-bromoanisole. The expected product is 5'-chloro-4-methoxy-[1,1'-biphenyl]-3-carboxylic acid. The expected spectroscopic data, based on analogous compounds, is presented below.
Table 1: Expected ¹H and ¹³C NMR Data
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~8.0 | s | H-2' |
| ~7.8 | d | H-6' | |
| ~7.6 | d | H-2, H-6 | |
| ~7.0 | d | H-3, H-5 | |
| ~3.9 | s | -OCH₃ | |
| ¹³C | ~168 | s | C=O |
| ~160 | s | C-4 | |
| ~142 | s | C-1' | |
| ~135 | s | C-3' | |
| ~133 | s | C-5' | |
| ~131 | s | C-1 | |
| ~129 | s | C-2, C-6 | |
| ~128 | s | C-6' | |
| ~126 | s | C-2' | |
| ~115 | s | C-3, C-5 | |
| ~55 | s | -OCH₃ |
Table 2: Expected MS and IR Data
| Technique | Expected Data | Interpretation |
| HRMS (ESI-) | [M-H]⁻ at m/z ~263.03 | Confirms molecular formula C₁₄H₁₀ClO₃ |
| IR (cm⁻¹) | ~3300-2500 (broad) | O-H stretch of carboxylic acid |
| ~1700 (strong) | C=O stretch of carboxylic acid | |
| ~1250 (strong) | C-O stretch of ether and carboxylic acid | |
| ~830 | C-H out-of-plane bend (para-disubstituted ring) | |
| ~780 | C-Cl stretch |
Conclusion
The confirmation of products derived from this compound requires a systematic and multi-technique spectroscopic approach. By carefully analyzing the data from NMR, Mass Spectrometry, and IR spectroscopy, researchers can unambiguously determine the structure of their synthesized compounds. A thorough understanding of the reactivity of this versatile building block, in comparison to its analogs, allows for more informed decisions in the design and execution of synthetic routes, ultimately accelerating the pace of discovery in drug development and materials science.
References
A Comparative Benchmarking Guide: 3-Borono-5-chlorobenzoic Acid in Biaryl Synthesis
For researchers, scientists, and drug development professionals, the strategic construction of carbon-carbon bonds is a cornerstone of molecular innovation. The Suzuki-Miyaura cross-coupling reaction, utilizing boronic acids as key nucleophilic partners, has become an indispensable tool for the synthesis of biaryls—a motif prevalent in pharmaceuticals and functional materials. This guide provides an in-depth technical comparison of 3-borono-5-chlorobenzoic acid, a versatile building block, against its primary alternative coupling reagents. We will delve into the mechanistic nuances, practical advantages, and limitations of each approach, supported by experimental insights, to empower you in selecting the optimal synthetic strategy.
The Benchmark: this compound in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate.[1] this compound is a valuable reagent in this context, offering a trifunctional handle for molecular elaboration. The boronic acid moiety participates in the C-C bond formation, while the carboxylic acid and chloro substituents provide sites for further derivatization.
A significant advantage of using boronic acids like this compound is their general stability, ease of handling, and the low toxicity of the boron-containing byproducts, which are typically water-soluble and easily removed during workup.[2][3] The reaction is also known for its broad functional group tolerance and can often be performed under relatively mild conditions.[1]
However, boronic acids are not without their challenges. They can be prone to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source, reducing the yield of the desired product.[4] Additionally, boronic acids can exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines, which can complicate reaction stoichiometry.[5]
The Catalytic Heart: The Suzuki-Miyaura Cycle
The catalytic cycle of the Suzuki-Miyaura reaction is a well-studied process involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. The generally accepted mechanism proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: A simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Benchmarking Against the Alternatives
The choice of coupling reagent is dictated by factors such as substrate scope, functional group tolerance, and reaction conditions. Below, we compare this compound (within the Suzuki-Miyaura framework) to other prominent cross-coupling methodologies.
Within the Suzuki-Miyaura Family: Organotrifluoroborates and Boronic Esters
For substrates where boronic acids exhibit instability, organotrifluoroborates and boronic esters present more robust alternatives.
-
Potassium Organotrifluoroborates (R-BF₃K): These crystalline solids are remarkably stable to air and moisture, a significant advantage over many boronic acids.[5][6] Their enhanced stability is attributed to the tetracoordinate nature of the boron atom.[5] This stability allows them to be carried through multi-step syntheses where boronic acids might require protection and deprotection.[6] While generally requiring an aqueous base for activation, they often provide higher and more reproducible yields, especially for challenging substrates.[7][8]
-
Boronic Esters (e.g., Pinacol Esters): Boronic esters also offer improved stability compared to their corresponding boronic acids and are less prone to forming trimers.[4][9] They are particularly useful in cases where the boronic acid is unstable or difficult to isolate.[4] However, the byproducts of boronic ester couplings (e.g., pinacol) are organic-soluble and may necessitate chromatographic purification for removal.[8]
| Feature | Boronic Acids | Organotrifluoroborates | Boronic Esters |
| Stability | Variable; prone to protodeboronation and trimerization | High; stable to air and moisture | Good; more stable than boronic acids |
| Handling | Generally straightforward | Easy to handle crystalline solids | Generally straightforward liquids or solids |
| Byproducts | Water-soluble, easily removed | Inorganic salts, easily removed | Organic-soluble, may require chromatography |
| Reactivity | Generally high, but can be inconsistent | Often requires specific activation | Good, can be tuned by the ester group |
Stille Coupling: The Organotin Alternative
The Stille coupling utilizes organotin reagents (organostannanes) and offers a broad scope with excellent functional group tolerance.[1][10][11] A key advantage is that it often proceeds under neutral conditions, making it suitable for base-sensitive substrates.[3] Organostannanes are also generally stable to air and moisture.[12]
The primary drawback of the Stille coupling is the high toxicity of organotin compounds and the difficulty in removing tin-containing byproducts from the final product, which can be a significant concern in pharmaceutical applications.[2][3]
Hiyama Coupling: The Organosilicon Approach
The Hiyama coupling employs organosilicon reagents, which are attractive due to their low toxicity, high stability, and the natural abundance of silicon.[13][14][15] This reaction typically requires activation of the organosilane with a fluoride source or a base to facilitate transmetalation.[14][15] The development of fluoride-free Hiyama couplings has further expanded its utility.[14] While a powerful tool, the synthesis of the requisite organosilanes can be more complex compared to the readily available boronic acids.[14]
Negishi Coupling: The Organozinc Pathway
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide. A major advantage of this method is the high reactivity of the organozinc nucleophile, which often leads to faster reaction times and can be effective for coupling sterically hindered substrates.[16][17] The Negishi coupling also exhibits excellent functional group tolerance.[17] However, organozinc reagents are often sensitive to air and moisture, requiring stringent anhydrous reaction conditions and inert atmosphere techniques.[2]
| Coupling Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura | Boronic Acids/Esters/Trifluoroborates | Low toxicity, stable reagents, mild conditions | Potential for protodeboronation, requires a base |
| Stille | Organostannanes | Excellent functional group tolerance, neutral conditions | High toxicity of tin reagents, difficult byproduct removal |
| Hiyama | Organosilanes | Low toxicity, stable reagents | Requires activation (fluoride/base), reagent synthesis can be complex |
| Negishi | Organozincs | High reactivity, good for hindered substrates | Air and moisture sensitive reagents |
Experimental Protocols
Below are generalized experimental workflows for the Suzuki-Miyaura coupling and a representative alternative, the Stille coupling.
Figure 2: A generalized experimental workflow comparing Suzuki-Miyaura and Stille couplings.
General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add the aryl halide (1.0 mmol), this compound (1.2 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a suitable ligand (e.g., SPhos, 2-10 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system (e.g., a mixture of toluene and water).
-
The reaction mixture is heated with stirring for the required time, monitoring progress by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated. The crude product is then purified.
General Procedure for Stille Coupling
-
In a flame-dried reaction vessel under an inert atmosphere, combine the aryl halide (1.0 mmol), the organostannane reagent (1.1 mmol), and a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Add an anhydrous, degassed solvent (e.g., toluene or DMF).
-
Heat the reaction mixture with stirring, monitoring its progress.
-
After completion, cool the mixture and perform a workup designed to remove tin byproducts (e.g., washing with a fluoride solution or specific chromatographic techniques).
-
The crude product is then purified by column chromatography.
Conclusion and Future Outlook
This compound, utilized within the Suzuki-Miyaura coupling framework, remains a highly valuable and versatile tool for the synthesis of biaryl compounds. Its operational simplicity, low toxicity, and the multifunctionality of the reagent itself make it a first choice for many applications. However, for substrates that are base-sensitive or prone to protodeboronation, alternative coupling strategies such as the Stille, Hiyama, or Negishi reactions offer powerful solutions. The choice of the optimal coupling reagent is a critical decision that should be based on a thorough evaluation of the specific synthetic challenge at hand, including the nature of the substrates, required functional group tolerance, and practical considerations such as reagent toxicity and ease of purification. As the field of cross-coupling chemistry continues to evolve, the development of more robust, efficient, and sustainable catalytic systems will further expand the synthetic chemist's toolbox for constructing complex molecular architectures.
References
- 1. nbinno.com [nbinno.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Stille Coupling | NROChemistry [nrochemistry.com]
- 11. Stille reaction - Wikipedia [en.wikipedia.org]
- 12. organicreactions.org [organicreactions.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Hiyama Cross Coupling | Chem-Station Int. Ed. [en.chem-station.com]
- 15. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 16. Comparing Suzuki and Negishi coupling for catalyst-transfer polymerization - American Chemical Society [acs.digitellinc.com]
- 17. Why Negishi? How This Nobel-Winning Reaction Offers Unmatched Selectivity - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
Safety Operating Guide
A Guide to the Proper Disposal of 3-Borono-5-chlorobenzoic Acid for Laboratory Professionals
For researchers and scientists engaged in drug development, the meticulous management of chemical reagents is a cornerstone of operational safety and regulatory compliance. The disposal of specialized compounds like 3-Borono-5-chlorobenzoic acid is not merely a procedural task but a critical control point for protecting laboratory personnel and the environment. This guide provides a comprehensive, step-by-step protocol for its safe handling and disposal, grounded in established safety principles and regulatory standards.
Hazard Characterization and Immediate Safety Protocols
Based on data from analogous compounds like 3-Bromo-5-chlorobenzoic acid and other boronic acids, the substance should be handled as, at minimum, an irritant to the skin, eyes, and respiratory system.[1][2][3]
Table 1: Inferred Hazard Classification based on Analogous Compounds
| Hazard Class | GHS Category | Hazard Statement |
|---|---|---|
| Skin Irritation | Category 2 | H315: Causes skin irritation[3][4] |
| Serious Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation[3][4] |
| Specific target organ toxicity – single exposure | Category 3 | H335: May cause respiratory irritation[2][3] |
Causality Behind Safety Measures: The potential for respiratory irritation necessitates that all handling of this compound, both in its pure form and as waste, must be conducted within a certified chemical fume hood.[1][2][5] This engineering control is the most effective way to minimize the risk of inhalation.
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Tightly fitting safety goggles or a face shield are required to prevent contact with dust or splashes.[2][3][4]
-
Hand Protection: Chemically resistant gloves, such as nitrile, must be worn. Always inspect gloves for tears or degradation before use and use proper removal techniques to avoid skin contact.[2][6]
-
Protective Clothing: A standard lab coat is necessary to protect against skin contact.[1][2]
The Core Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound must be managed as hazardous waste from the point of generation to its final collection.[1][7] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[1][8]
Caption: Workflow for the compliant disposal of this compound.
Step 1: Waste Characterization and Segregation Immediately upon generation, the waste must be characterized as hazardous. Specifically, it falls into the category of halogenated organic waste. This waste stream must be segregated from other chemical wastes, such as strong acids, bases, or oxidizers, to prevent dangerous reactions.[1][9][10] Mixing halogenated compounds with other chemicals can lead to the release of toxic gases or other unpredictable hazards.[6][9]
Step 2: Waste Collection
-
Solid Waste: Collect unused this compound and any contaminated solid materials (e.g., weighing paper, gloves, absorbent pads) in a designated, sealable container clearly marked for solid hazardous waste.[1][2]
-
Liquid Waste: If the compound is in a solution, collect it in a separate, clearly labeled, and sealable container intended for liquid hazardous waste. The container must be chemically compatible with the solvent used.[1][11]
Step 3: Container Selection and Labeling The integrity of the disposal process relies on proper containment and communication.
-
Container Requirements: Use only containers that are in good condition, compatible with the chemical, and have a secure, leak-proof screw cap.[8][10] The container should not be filled beyond 90% capacity to allow for expansion.[12]
-
Labeling Standards: The Environmental Protection Agency (EPA) requires that each waste container be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of the associated hazards (e.g., "Irritant").[7] All components of a liquid mixture must also be listed.[6]
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA) Laboratories must store hazardous waste in a designated SAA, which is a location at or near the point of waste generation and under the control of laboratory personnel.[7][8][13] This ensures the waste is managed safely until it can be moved to a central storage area. The SAA must be inspected weekly for any signs of leakage.[8]
Step 5: Arranging for Final Disposal The final step is to coordinate with your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company for collection.[2][11] They are equipped to transport and dispose of the material in accordance with all federal and local regulations.[14]
Decontamination of Empty Containers
Empty containers that once held this compound must be decontaminated before they can be disposed of as non-hazardous waste or recycled.[1]
Protocol for Decontamination:
-
Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinseate: The first rinseate is considered acutely hazardous and must be collected and disposed of as liquid hazardous waste.[1]
-
Subsequent Rinses: Depending on institutional and local regulations, the second and third rinses may also need to be collected as hazardous waste. Consult your EHS department for specific guidance.[1]
-
Final Disposal: After the triple rinse and allowing the container to air dry completely in a well-ventilated area, deface or remove the original label. The clean container can then be disposed of in the appropriate laboratory glassware or plastic recycling stream.[1]
Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large, evacuate the immediate area.[2]
-
Don PPE: Before addressing the spill, don the appropriate PPE as described in Section 1.
-
Containment: Prevent the spilled material from entering drains or waterways.[2]
-
Cleanup:
-
Decontaminate: Clean the spill area with soap and water. All cleaning materials must also be disposed of as hazardous waste.[2]
-
Report: Report the spill to your supervisor and your institution's EHS department.[2]
By adhering to these scientifically grounded and procedurally robust guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of safety and environmental stewardship.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. laballey.com [laballey.com]
- 10. danielshealth.com [danielshealth.com]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. ethz.ch [ethz.ch]
- 13. epa.gov [epa.gov]
- 14. fishersci.com [fishersci.com]
- 15. capotchem.cn [capotchem.cn]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
